2-Bromo-6-methylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFFNSANFKOYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650107 | |
| Record name | 2-Bromo-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914452-71-4 | |
| Record name | 2-Bromo-6-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914452-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Bromo-6-methylpyrazine (CAS: 914452-71-4): Properties, Synthesis, and Applications in Modern Chemistry
This document provides an in-depth technical overview of 2-Bromo-6-methylpyrazine, a heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique electronic and steric properties make it a valuable intermediate for creating complex, biologically active molecules and advanced materials.[1] This guide moves beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and practical application, grounded in established chemical principles.
Part 1: Core Compound Profile
This compound is a disubstituted pyrazine ring. The pyrazine core is a common motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] The strategic placement of a bromine atom and a methyl group provides two distinct points for chemical modification. The bromine atom serves as an excellent leaving group for various cross-coupling reactions, while the methyl group can influence solubility, steric hindrance, and metabolic stability, or serve as a handle for further functionalization.
Physicochemical & Computational Data
The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source |
| CAS Number | 914452-71-4 | [1][4][5][6][7] |
| Molecular Formula | C₅H₅BrN₂ | [1][4][8] |
| Molecular Weight | 173.01 g/mol | [1][4][5][6] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Purity | Typically ≥98% (by HPLC) | [1][4] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [4] |
| logP (Predicted) | 1.54752 | [4] |
| Storage Conditions | Store at 0-8 °C under an inert atmosphere | [1][5] |
Part 2: Synthesis Strategy
While multiple proprietary routes exist for the synthesis of this compound, a common and logical approach in a research setting involves the selective bromination of a methylpyrazine precursor or a substitution reaction on a di-halogenated pyrazine. The synthesis of analogous 2-bromo-6-alkylaminopyridines has been successfully achieved via a pressure tube method starting from 2,6-dibromopyridine, highlighting the viability of nucleophilic aromatic substitution on such scaffolds.[9]
The diagram below illustrates a generalized workflow for the synthesis of functionalized bromopyrazines, which follows a similar logic. The choice of starting material and specific reagents is dictated by commercial availability and the desired substitution pattern.
Caption: Generalized workflow for the synthesis of this compound.
Part 3: Core Reactivity and Applications in Drug Discovery
The true utility of this compound lies in its capacity as a versatile scaffold for constructing more complex molecules, particularly through transition-metal-catalyzed cross-coupling reactions.[1] This makes it an invaluable tool for drug discovery programs, where rapid library synthesis and structure-activity relationship (SAR) studies are paramount.[10]
The pyrazine ring itself is a bioisostere for other aromatic systems and can form crucial hydrogen bonds with biological targets.[3][11] The bromine atom at the 2-position provides a reliable handle for introducing new carbon-carbon and carbon-heteroatom bonds.
Decision Workflow for Cross-Coupling Reactions
Choosing the correct cross-coupling reaction is fundamental to achieving the desired molecular architecture. The following workflow provides a decision-making framework for researchers.
Caption: Reaction selection workflow for functionalizing this compound.[12]
Part 4: Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance. The following protocol provides a self-validating system for coupling an arylboronic acid with this compound.
Objective: To synthesize 2-Aryl-6-methylpyrazine.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. An inert atmosphere (Nitrogen or Argon) is critical for reproducibility and high yield. Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.
-
-
Solvent Addition: Degas the solvent mixture (Dioxane/Water) by bubbling with argon for 15-20 minutes. Add the degassed solvent to the flask via syringe.
-
Causality: Degassing removes dissolved oxygen from the solvent. The aqueous portion of the solvent is essential for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 4-12 hours).
-
Causality: Continuous monitoring prevents over-running the reaction, which can lead to side product formation and decomposition of the desired product.
-
-
Workup: Cool the mixture to room temperature. Filter through a pad of Celite® to remove the palladium catalyst, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Causality: Celite filtration provides a simple and effective method for removing heterogeneous catalyst residues. The aqueous washes remove the inorganic base and other water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
-
Causality: Drying the organic layer is crucial before solvent evaporation to prevent concentrating water with the product. Column chromatography separates the target compound from unreacted starting materials and non-polar byproducts.
-
Part 5: Analytical Characterization
Confirming the identity and purity of the final product is a non-negotiable step in synthesis.
-
¹H NMR: Researchers should expect to see signals in the aromatic region (typically δ 8.0-8.5 ppm) corresponding to the two protons on the pyrazine ring, and a singlet in the aliphatic region (δ 2.5-2.7 ppm) for the methyl group protons.[13] The integration of these peaks should correspond to a 1:1:3 ratio.
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrazine ring and a signal for the methyl carbon.[13]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the synthesized compound. For this compound itself, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum, providing a clear diagnostic signature.
Part 6: Safety, Handling, and Storage
As a halogenated heterocyclic compound, this compound requires careful handling in a well-ventilated area, preferably a chemical fume hood.
-
Hazards: This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. It may be harmful if swallowed or inhaled.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[14][15]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Ensure eyewash stations and safety showers are readily accessible.[14][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[5][14] For long-term stability, storage at 0-8 °C under an inert gas like argon or nitrogen is recommended.[1][5]
Part 7: Conclusion
This compound (CAS: 914452-71-4) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, particularly in robust cross-coupling reactions, allows for the systematic and efficient exploration of chemical space. By understanding the principles behind its synthesis, handling, and application, researchers can fully leverage this powerful building block to accelerate their research and development programs.
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Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern University. Georgia Southern University Digital Commons. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
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Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. PubMed. [Link]
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A Comprehensive Technical Guide to 2-Bromo-6-methylpyrazine for Advanced Research and Development
Abstract
This technical guide provides an in-depth analysis of 2-Bromo-6-methylpyrazine (CAS No. 914452-71-4), a heterocyclic aromatic compound of significant interest to researchers in drug discovery, agrochemical synthesis, and material science. The document elucidates the core physicochemical properties of the molecule, with a primary focus on its molecular weight of 173.01 g/mol , and explores the synthetic utility derived from its unique structure.[1][2][3] We will examine its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and detail its application as a critical building block in the development of targeted therapeutics, such as kinase and CYP17 inhibitors.[3][4] This guide includes a detailed experimental protocol, a workflow visualization, and comprehensive safety and handling information to support its effective and safe use in a laboratory setting.
Introduction to this compound
This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules, including several FDA-approved drugs.[5] Its structure, featuring a pyrazine ring functionalized with a bromine atom and a methyl group, imparts a unique combination of reactivity and structural properties, making it a valuable intermediate in organic synthesis.[2]
The strategic placement of the bromine atom at the 2-position renders it an excellent leaving group for various cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. The methyl group at the 6-position provides a site for potential further functionalization or can be used to modulate the steric and electronic properties of derivative compounds. This versatility has established this compound as a key precursor in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[2][6]
Physicochemical Properties and Characterization
The precise molecular weight and physical properties of this compound are fundamental to its use in quantitative experimental design, from calculating molar equivalents for reactions to preparing solutions of specific concentrations. These properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 173.01 g/mol | [1][2][3] |
| Molecular Formula | C₅H₅BrN₂ | [1][2][3] |
| CAS Number | 914452-71-4 | [1][2][3] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Boiling Point | 196 °C | [3] |
| Density | 1.596 g/cm³ | [3] |
| Flash Point | 72 °C | [3] |
| Purity | ≥98% (HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C or room temperature under an inert atmosphere | [2][3] |
Synthetic Utility and Reactivity
The synthetic value of this compound is primarily derived from the reactivity of the carbon-bromine bond. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring polarizes the C-Br bond, making the carbon atom electrophilic and susceptible to nucleophilic attack and, more importantly, facilitating oxidative addition in palladium-catalyzed cross-coupling cycles.
This reactivity makes it an ideal substrate for reactions such as:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
This versatility allows researchers to use this compound as a foundational scaffold, systematically building molecular complexity to achieve desired biological activity or material properties.
Key Applications in Drug Discovery
The pyrazine scaffold is a well-established privileged structure in medicinal chemistry. This compound serves as a key starting material in the synthesis of targeted therapies, particularly in oncology.
-
CYP17 Inhibitors: It is used as a synthetic intermediate in the creation of novel steroid derivatives designed to inhibit the CYP17 enzyme, a critical target in the treatment of prostate cancer.[3]
-
Kinase Inhibitors: The design and synthesis of 2,6-disubstituted pyrazine derivatives have led to the discovery of potent inhibitors of CK2 and PIM kinases, which are implicated in various cancers.[4] The ability to readily modify the 2-position via cross-coupling makes this compound an essential tool in structure-activity relationship (SAR) studies for optimizing kinase inhibitor potency and selectivity.
-
Agrochemicals: Beyond pharmaceuticals, it serves as a precursor for developing effective pesticides and herbicides, contributing to crop protection.[2][6]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Objective: To synthesize a 2-aryl-6-methylpyrazine derivative via C-C bond formation, demonstrating the primary synthetic application of the starting material.
Causality and Rationale:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and will readily oxidize, rendering it inactive. Performing the reaction under an inert gas like argon or nitrogen is critical for catalytic turnover.
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand is used. The ligand stabilizes the palladium center and modulates its reactivity to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The base activates the boronic acid to form a more nucleophilic boronate species.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the reaction.
Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inerting the System: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via cannula or syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-methylpyrazine.
Safety, Handling, and Disposal
This compound must be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.
GHS Hazard Statements:
-
H319: Causes serious eye irritation.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile).[7]
-
Skin and Body Protection: Wear a standard laboratory coat.
Handling and Storage:
-
Avoid breathing dust, fumes, or vapors.[7]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Product should be sent to an appropriate treatment and disposal facility.[7]
Conclusion
This compound is a highly versatile and valuable reagent for chemical synthesis. Its defined molecular weight of 173.01 g/mol , coupled with the predictable reactivity of its C-Br bond, makes it an indispensable building block for researchers. Its demonstrated utility in constructing complex molecular architectures for drug discovery and other advanced applications underscores its importance in modern organic chemistry. Adherence to proper handling and reaction protocols will enable scientists and researchers to safely and effectively leverage this compound to advance their research goals.
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Shanghai Ruitong Chemical Co.,Ltd. This compound, CAS 914452-71-4. [Link]
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Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
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National Library of Medicine. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. [Link]
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An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-methylpyrazine
This guide provides a comprehensive technical overview of the core physical and chemical properties of 2-Bromo-6-methylpyrazine, a key heterocyclic building block for professionals in drug discovery, agrochemical synthesis, and materials science. The document is structured to deliver not just data, but also the scientific context and experimental rationale crucial for its effective application in research and development.
Introduction: The Strategic Importance of this compound
This compound is a substituted pyrazine recognized for its versatile reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[1] The pyrazine ring is a common scaffold in biologically active compounds, and the presence of both a bromine atom and a methyl group offers distinct advantages.[2] The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The methyl group, in contrast, provides a site for potential metabolic activity or can be used to modulate steric and electronic properties of the final compound.
Its applications are diverse, ranging from being a precursor in the development of pesticides and herbicides to its role as a key intermediate in medicinal chemistry for designing novel drugs.[1][3] Notably, it has been used in the synthesis of steroid derivatives as CYP17 inhibitors for cancer treatment and in the discovery of new kinase inhibitors.[4][5] This guide delves into the fundamental physical properties that underpin its handling, reactivity, and application in these critical fields.
Part 1: Core Physicochemical and Structural Properties
A precise understanding of a compound's physical properties is paramount for its successful use in synthesis and formulation. The data for this compound, consolidated from various chemical suppliers and databases, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 914452-71-4 | [1][4][6][7][8] |
| Molecular Formula | C₅H₅BrN₂ | [1][4][6][7] |
| Molecular Weight | 173.01 g/mol | [1][4][6][7] |
| Appearance | White to pale yellow crystalline powder/solid | [1][4][9] |
| Boiling Point | 196 °C | [4] |
| Density | 1.596 g/cm³ | [4] |
| Flash Point | 72 °C | [4] |
| pKa (Predicted) | -0.94 ± 0.10 | [4] |
| LogP (Computational) | 1.54752 | [6] |
| Purity (Typical) | ≥97% or ≥98% (by HPLC) | [1][8] |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][4] |
Part 2: Experimental Determination of Key Physical Properties
The values presented in Part 1 are determined through rigorous experimental protocols. Understanding these methodologies is crucial for verifying substance quality and predicting its behavior in various experimental setups.
Melting Point Analysis for Purity and Identity Confirmation
The melting point is a critical indicator of a crystalline solid's purity. For a high-purity compound like this compound, a sharp melting range is expected.
Methodology: Differential Scanning Calorimetry (DSC)
While traditional capillary melting point apparatus is common, DSC is the authoritative method for providing quantitative thermodynamic data. It measures the heat flow required to raise the sample's temperature, revealing a sharp endothermic peak at the melting point.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent sublimation, which can occur with aromatic heterocyclic compounds.
-
Instrument Setup: Place the sample pan and a sealed empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
-
Heating Ramp: Increase the temperature at a controlled rate, typically 5-10 °C/min, under a continuous nitrogen purge to maintain an inert atmosphere.
-
Data Analysis: The onset temperature of the large endothermic peak on the resulting thermogram is recorded as the melting point. The peak's sharpness is a qualitative indicator of purity.
Causality Behind Choices:
-
Hermetic Sealing: Prevents mass loss via sublimation before melting, which would lead to an inaccurate and broad melting endotherm.
-
Nitrogen Purge: Protects the compound from oxidative degradation at elevated temperatures, ensuring the measured transition is purely the melting process.
-
Controlled Ramp Rate: A slow, controlled heating rate allows the system to remain in thermal equilibrium, yielding a more accurate and reproducible melting point.
Diagram: Workflow for Melting Point Determination via DSC
Caption: Integrated analytical workflow for structural verification.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound. Using Electron Impact (EI) ionization, the molecule is fragmented, and the mass-to-charge ratio (m/z) of the parent ion and its fragments are detected.
-
Expected Molecular Ion (M⁺): An intense peak should be observed at m/z ≈ 173. This peak will appear as a doublet with a second peak of nearly equal intensity at m/z ≈ 175 (the M+2 peak).
-
Causality (Isotopic Pattern): This characteristic M/M+2 doublet is the definitive signature of a molecule containing one bromine atom, due to the nearly 1:1 natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a fingerprint of the functional groups present.
-
Aromatic C-H Stretch: Expect absorptions in the region of 3000-3100 cm⁻¹.
-
Aliphatic C-H Stretch: The methyl group (CH₃) will show stretches just below 3000 cm⁻¹.
-
C=N and C=C Stretching: The pyrazine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: A weaker absorption is expected in the fingerprint region, typically between 500-700 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
-
¹H NMR Spectrum:
-
Methyl Protons (-CH₃): A singlet integrating to 3 hydrogens, expected around δ 2.5-2.7 ppm. The singlet nature indicates no adjacent protons.
-
Aromatic Protons (Ring CH): Two distinct signals, each integrating to 1 hydrogen, are expected in the aromatic region (δ 8.0-8.6 ppm). These will likely appear as singlets or very narrowly split doublets, corresponding to the two protons on the pyrazine ring. Their distinct chemical shifts are due to the different electronic environments created by the adjacent nitrogen atoms and substituents.
-
-
¹³C NMR Spectrum:
-
Methyl Carbon (-CH₃): One signal in the aliphatic region, typically around δ 20-25 ppm.
-
Aromatic Carbons: Four distinct signals in the aromatic region (δ 140-160 ppm). One carbon signal will be significantly shielded or deshielded due to the direct attachment of the bromine atom (C-Br), while the others correspond to the other ring carbons.
-
Part 4: Safety, Handling, and Storage
Adherence to safety protocols is essential when working with any chemical intermediate.
-
Hazard Identification: this compound is classified as harmful if swallowed (H302), harmful if inhaled (H332), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [10][11]* Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. [10]* Handling: Avoid creating dust. Use only non-sparking tools, as the compound has a relatively low flash point. Wash hands thoroughly after handling. [10][12]* Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. [10]For long-term stability and to prevent degradation, storage at 2-8°C under an inert atmosphere of nitrogen or argon is strongly recommended. [1][4]
Conclusion
This compound is a strategically important building block whose utility is grounded in its distinct physical and chemical properties. Its crystalline nature, defined thermal properties, and characteristic spectroscopic fingerprint provide the necessary parameters for its reliable use in complex synthetic campaigns. The experimental protocols and rationale detailed in this guide offer researchers and drug development professionals a robust framework for the quality assessment, handling, and application of this versatile compound, ensuring reproducibility and success in their research and development endeavors.
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2-Bromo-6-Methylpyridine: Comprehensive Overview and Applications. [Link]
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chemical label this compound. [Link]
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Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed. [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC - PubMed Central. [Link]
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An In-Depth Technical Guide to the ¹H NMR Characterization of 2-Bromo-6-methylpyrazine
Abstract
This technical guide provides a comprehensive framework for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-Bromo-6-methylpyrazine (CAS No. 914452-71-4).[1][2] As a key synthetic intermediate in the development of pharmaceuticals and agrochemicals, unambiguous structural confirmation is paramount.[3][4] This document delineates the theoretical basis for its ¹H NMR spectrum, provides a predictive analysis of its spectral features, and outlines a robust, field-proven protocol for data acquisition and processing. This guide is intended for researchers, chemists, and quality control specialists who require a definitive method for the structural elucidation of this compound.
Molecular Structure and Proton Environments
The structure of this compound dictates a distinct ¹H NMR spectrum. The molecule possesses three unique proton environments, which are the basis for its characterization:
-
Methyl Protons (-CH₃): A methyl group attached to the pyrazine ring at the C6 position. These three protons are chemically equivalent.
-
Aromatic Proton (H-3): A single proton on the pyrazine ring, adjacent to a nitrogen atom and the bromine-substituted carbon.
-
Aromatic Proton (H-5): A second, distinct proton on the pyrazine ring, situated between a nitrogen atom and the methyl-substituted carbon.
The electronic environment of each proton set is unique due to the differing effects of the adjacent substituents (Bromine, Methyl group) and the ring nitrogen atoms. This differentiation is the key to resolving and assigning the signals in the NMR spectrum.
Caption: Molecular structure of this compound with labeled proton environments.
Predictive Analysis of the ¹H NMR Spectrum
A precise prediction of the ¹H NMR spectrum can be derived from fundamental principles, including chemical shift theory and spin-spin coupling rules.[5][6]
Chemical Shift (δ)
The chemical shift of a proton is highly sensitive to its local electronic environment.[6]
-
Methyl Protons (-CH₃): This group is attached to an aromatic ring, which typically places its signal in the range of 2.3-2.7 ppm. The signal will be a sharp singlet because there are no protons on the adjacent C6 or N1 atoms to induce splitting. Based on data for 2-methylpyrazine, which shows a methyl signal at ~2.57 ppm, a similar value is expected.[7]
-
Aromatic Protons (H-3 and H-5): Protons on heterocyclic aromatic rings are deshielded by the ring current and the electron-withdrawing nature of the nitrogen atoms, causing them to appear downfield, typically in the 8.0-8.6 ppm range.
-
H-3: This proton is adjacent to the highly electronegative bromine atom, which should provide a slight deshielding effect.
-
H-5: This proton is adjacent to the electron-donating methyl group, which should exert a slight shielding effect relative to H-3.
-
Therefore, we predict H-3 will appear slightly downfield of H-5. In the parent 2-methylpyrazine, the aromatic protons appear at ~8.4-8.5 ppm.[7] We anticipate the signals for this compound to be in a similar region.
-
Spin-Spin Coupling (J)
Spin-spin coupling provides information about the connectivity of protons.[8]
-
The two aromatic protons, H-3 and H-5, are separated by three bonds through the pyrazine ring (H-C3-N4-C5-H). This is a meta-coupling pathway.
-
Meta-coupling (⁴J) in pyrazine and similar aromatic systems is typically small, on the order of 1-3 Hz.
-
As a result, the signal for H-3 is expected to be split into a narrow doublet by H-5, and conversely, the signal for H-5 will be split into a narrow doublet by H-3.
Integration
The relative area under each signal is directly proportional to the number of protons it represents. The expected integration ratio for the methyl protons, H-3, and H-5 will be 3:1:1.
Predicted ¹H NMR Data Summary
The following table summarizes the anticipated spectral data for this compound when analyzed in a standard deuterated solvent like Chloroform-d (CDCl₃).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -CH₃ | ~ 2.6 | Singlet (s) | N/A | 3H |
| H-5 | ~ 8.4 | Doublet (d) | ~ 1.5 - 2.5 (⁴JH3-H5) | 1H |
| H-3 | ~ 8.5 | Doublet (d) | ~ 1.5 - 2.5 (⁴JH3-H5) | 1H |
Standard Operating Protocol for ¹H NMR Analysis
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible data. This protocol is designed to be a self-validating system.
Experimental Workflow
Caption: Standardized workflow for the ¹H NMR analysis of this compound.
Step-by-Step Methodology
1. Sample Preparation:
- Rationale: Proper sample preparation is the foundation of a high-quality spectrum. The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with analyte peaks.
- Procedure:
- Accurately weigh 5-10 mg of this compound.
- Transfer the solid to a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS). TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[9]
- Vortex the vial until the sample is fully dissolved.
- Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring a sample height of at least 4-5 cm.
2. NMR Data Acquisition:
- Rationale: The spectrometer parameters are chosen to maximize signal-to-noise while ensuring quantitative accuracy. A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution.
- Instrument: A ≥400 MHz NMR Spectrometer.
- Procedure:
- Insert the NMR tube into the spectrometer.
- Locking: Lock the spectrometer's field frequency onto the deuterium signal of the CDCl₃ solvent. This corrects for any magnetic field drift during the experiment.
- Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks.
- Acquisition: Acquire the ¹H spectrum using standard single-pulse parameters. A typical setup would involve:
- Pulse Angle: 30-45 degrees (to avoid saturation).
- Acquisition Time: ~2-4 seconds.
- Relaxation Delay: 2-5 seconds (to allow for full relaxation of protons between scans).
- Number of Scans: 16 or more (to improve signal-to-noise ratio).
3. Data Processing and Analysis:
- Rationale: Raw data (Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum that is interpretable.
- Procedure:
- Fourier Transform: Apply a Fourier transformation to convert the time-domain FID signal into the frequency-domain spectrum.
- Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode with a flat baseline.
- Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.
- Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
- Integration: Define the integral for each distinct signal. Verify that the relative ratios match the expected 3:1:1 proton count.
- Peak Picking: Identify the precise chemical shift (in ppm) for each signal and measure the coupling constants (in Hz) for the doublets in the aromatic region.
- Final Analysis: Compare the processed data (chemical shifts, multiplicities, coupling constants, and integrals) with the predicted values in Section 3 to confirm the identity and purity of this compound.
Conclusion
The ¹H NMR spectrum of this compound provides a definitive analytical signature for its structural confirmation. The key identifying features are a singlet in the alkyl region (~2.6 ppm) integrating to three protons, and two distinct doublets in the aromatic region (~8.4-8.5 ppm), each integrating to a single proton and displaying a small meta-coupling constant. By following the detailed protocol outlined in this guide, researchers can reliably obtain and interpret high-quality ¹H NMR data, ensuring the structural integrity of this important chemical building block.
References
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The Royal Society of Chemistry. Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR. Available at: [Link]
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Langwaychem. This compound, CAS 914452-71-4. Available at: [Link]
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University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
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Michigan State University. Proton NMR Table. Available at: [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]
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Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
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SpectraBase. 2-Bromo-4-methylpyridine - Optional[1H NMR] - Spectrum. Available at: [Link]
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Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]
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Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. Available at: [Link]
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University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]
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An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of 2-Bromo-6-methylpyrazine
Abstract
This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-bromo-6-methylpyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] As experimental spectra for this specific molecule are not widely published, this document synthesizes foundational NMR principles with data from analogous structures to present a robust, predicted spectral analysis. We delve into the theoretical underpinnings that govern the chemical shifts, explaining the causal relationships between the molecular structure—including the pyrazine core, bromo substituent, and methyl group—and the resulting NMR signals. Furthermore, this guide outlines a rigorous, self-validating experimental protocol for acquiring high-fidelity ¹³C NMR data, ensuring researchers can confidently apply these methods in their own laboratories.
Introduction: The Structural Significance of this compound
This compound belongs to the pyrazine family, a class of nitrogen-containing heterocyclic aromatic compounds. The pyrazine ring is a prevalent scaffold in numerous natural products and pharmacologically active molecules, valued for its role in drug design and development. The specific substitution pattern of a bromine atom and a methyl group imparts unique electronic and steric properties, making precise structural elucidation paramount for understanding its reactivity, binding affinity, and overall function in larger molecular systems.
¹³C NMR spectroscopy is an indispensable, non-destructive technique that provides direct insight into the carbon skeleton of a molecule.[2] Each unique carbon atom in a distinct electronic environment generates a specific signal, or resonance, in the spectrum. The position of this signal (the chemical shift, δ) is highly sensitive to the surrounding atoms, offering a detailed map of the molecule's structure. This guide will deconstruct the expected ¹³C NMR spectrum of this compound, providing the foundational knowledge required for its unambiguous identification and characterization.
Theoretical Framework: Predicting ¹³C Chemical Shifts
The chemical shift of each carbon atom in this compound is a composite of several key electronic effects. Understanding these effects allows for a logical prediction of the spectrum.
-
The Pyrazine Ring System: The parent pyrazine molecule features two electronegative nitrogen atoms at positions 1 and 4. These atoms strongly withdraw electron density from the ring carbons, "deshielding" them. This deshielding effect causes the carbon nuclei to experience a stronger external magnetic field, shifting their resonance signals significantly downfield (to a higher ppm value) compared to benzene. The carbons in unsubstituted pyrazine resonate at approximately 145 ppm.[3][4]
-
Substituent Effects (SEPs):
-
Bromo Group (-Br) at C-2: The bromine atom introduces two competing effects. Its high electronegativity withdraws electron density inductively, causing a downfield shift on the directly attached carbon (the ipso-carbon, C-2). However, being a "heavy atom," bromine also introduces significant electron correlation and spin-orbit coupling effects, which can paradoxically cause an upfield (shielding) shift.[5] In many bromo-aromatic compounds, the net result is a small shift or even an upfield shift for the ipso-carbon compared to the parent aromatic.
-
Methyl Group (-CH₃) at C-6: The methyl group is weakly electron-donating through hyperconjugation and induction. This donating effect shields the ring carbons, tending to shift them upfield (to a lower ppm value). The effect is most pronounced on the ipso-carbon (C-6) and the para-position (C-3), and less so on the meta-position (C-5). The methyl carbon itself will appear in the upfield aliphatic region of the spectrum.[6][7]
-
The interplay of these factors—the inherent deshielding from the ring nitrogens and the specific shielding/deshielding from the bromo and methyl substituents—determines the final chemical shift for each carbon.
Structural Diagram for Analysis
To facilitate discussion, the carbon atoms of this compound are numbered as shown below.
Sources
Authored by a Senior Application Scientist
An In-depth Technical Guide to the FT-IR Spectrum of 2-Bromo-6-methylpyrazine
Introduction: The Analytical Significance of this compound
This compound is a versatile heterocyclic compound that serves as a critical building block in numerous high-value chemical syntheses. With a molecular formula of C₅H₅BrN₂ and a molecular weight of 173.01, this white to pale yellow crystalline powder is a key intermediate in the development of pharmaceuticals, agrochemicals, and flavorants.[1][2] Its applications are diverse, ranging from the synthesis of steroid derivatives for cancer treatment to the creation of novel pesticides and unique aroma profiles in the food and beverage industry.[3][4][5]
Given its pivotal role, particularly in regulated industries like drug development, unambiguous characterization and quality control of this compound are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for its identification and the verification of its structural integrity. This guide provides an in-depth analysis of the FT-IR spectrum of this compound, grounded in theoretical principles and established spectroscopic data for related pyrazine derivatives.
Theoretical Framework: Predicting the Vibrational Modes
The FT-IR spectrum of a molecule reveals its fundamental vibrational modes, which are dictated by the types of chemical bonds present and the overall molecular symmetry. For this compound, a substituted aromatic heterocycle, we can predict a complex but interpretable spectrum. The molecule has 3N-6 = 3(13) - 6 = 33 fundamental vibrational modes.[6] The key absorption bands arise from the vibrations of the pyrazine ring, the methyl group (–CH₃), and the carbon-bromine bond (C–Br).
The pyrazine ring itself gives rise to a series of characteristic vibrations:
-
C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.[7]
-
C=N and C=C Ring Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic ring are expected in the 1650-1400 cm⁻¹ region. These often appear as a series of sharp bands of variable intensity.[8]
-
In-plane and Out-of-plane C-H Bending: These vibrations produce signals in the 1300-1000 cm⁻¹ (in-plane) and below 1000 cm⁻¹ (out-of-plane) regions. The substitution pattern on the ring significantly influences the exact position and intensity of these bands.
The substituents introduce their own characteristic vibrations:
-
Methyl Group (–CH₃) Vibrations:
-
Asymmetric and Symmetric Stretching: These C-H stretches will appear in the 2980-2850 cm⁻¹ range.[7]
-
Asymmetric and Symmetric Bending (Deformation): These are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.
-
-
Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 650 cm⁻¹ and 500 cm⁻¹. Its presence is a key indicator of successful bromination.
The logical flow for interpreting the molecule's vibrational characteristics is outlined in the diagram below.
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A Theoretical Deep Dive into the Reactivity of 2-Bromo-6-methylpyrazine: A Guide for Synthetic and Medicinal Chemists
Abstract
2-Bromo-6-methylpyrazine is a pivotal heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1][2] Its utility stems from a unique electronic architecture that dictates a specific and predictable reactivity profile. This guide provides an in-depth theoretical analysis of this profile, leveraging computational chemistry principles to elucidate the molecule's behavior. We will explore its electronic structure, identify key reactive sites through frontier molecular orbital (FMO) and molecular electrostatic potential (MEP) analysis, and detail the mechanistic pathways of its most significant transformations, namely nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking a fundamental understanding of this compound to guide rational synthetic design and accelerate discovery programs.
Introduction: The Strategic Importance of this compound
Pyrazine derivatives are integral to medicinal chemistry, renowned for their presence in a wide array of biologically active compounds.[3][4] this compound (C₅H₅BrN₂) serves as a versatile intermediate, offering a synthetically accessible scaffold for molecular elaboration.[1][5] Its strategic importance lies in the orthogonal reactivity of its substituents: a labile bromine atom primed for substitution and cross-coupling, and a nucleophilic pyrazine core whose reactivity is modulated by the interplay of the electron-withdrawing nitrogen atoms and the electron-donating methyl group. Understanding this electronic push-pull is paramount to predicting its chemical behavior and harnessing its full synthetic potential.
| Property | Value | Reference |
| Molecular Formula | C₅H₅BrN₂ | [1][6] |
| Molecular Weight | 173.01 g/mol | [1][6] |
| CAS Number | 914452-71-4 | [1][6] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Primary Applications | Pharmaceutical intermediate, Agrochemical precursor, Flavoring agent | [1][2][5] |
Theoretical Framework for Reactivity Prediction
Modern organic chemistry relies heavily on computational methods to predict and rationalize chemical reactivity, saving significant time and resources in the lab. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose. By solving for the electron density of a molecule, we can derive a host of properties that act as reliable indicators of reactivity.
-
Molecular Electrostatic Potential (MEP): This provides a color-coded map of the charge distribution on a molecule's surface. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor, susceptible to nucleophilic attack).
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between them (HOMO-LUMO gap) is a measure of molecular stability and chemical hardness.[7]
-
Global and Local Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and the electrophilicity index offer quantitative measures of a molecule's overall reactivity. Fukui functions further refine this by identifying which specific atoms within the molecule are most likely to participate in electrophilic, nucleophilic, or radical reactions.
Predicted Reactivity Profile of this compound
The pyrazine ring is inherently electron-deficient due to the presence of two highly electronegative nitrogen atoms. This electronic feature is the dominant factor governing its reactivity, making the aromatic system electrophilic and thus highly susceptible to nucleophilic attack.[8]
-
Site of Nucleophilic Attack: The inductive electron withdrawal by the nitrogen atoms and the bromine atom makes the carbon atoms of the ring electron-poor. The C2 carbon, bonded to the excellent leaving group bromine, is predicted to be the primary site for nucleophilic attack. The LUMO is expected to have a large coefficient on this carbon, marking it as the most electrophilic center.
-
Site of Electrophilic Attack/Coordination: The MEP surface will show the most negative potential localized around the two nitrogen atoms, stemming from their lone pairs of electrons. These sites are the most probable points for protonation, alkylation, or coordination to metal centers.[4][9]
-
Influence of Substituents:
-
Bromo Group: Acts as an electron-withdrawing group via induction and serves as an excellent leaving group, activating the C2 position for SNAr reactions.[10]
-
Methyl Group: Acts as a weak electron-donating group, slightly modulating the overall electron deficiency of the ring. It is not expected to significantly alter the primary mode of reactivity but can be a site for secondary reactions (e.g., radical halogenation) under specific conditions.
-
Caption: Predicted reactive sites on this compound.
Quantitative Reactivity Data (Illustrative)
The following table presents typical data that would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory. These values quantify the molecule's electronic properties and reactivity.
| Parameter | Predicted Value | Implication |
| HOMO Energy | ~ -7.0 eV | Moderate electron-donating ability (nucleophilicity) |
| LUMO Energy | ~ -1.5 eV | High electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | ~ 5.5 eV | High kinetic stability, but reactive under forcing conditions |
| Dipole Moment | ~ 1.8 D | Moderate polarity |
| Electrophilicity Index (ω) | High | Strong electrophilic character, prone to nucleophilic attack |
Key Reaction Pathways: Mechanisms and Theoretical Underpinnings
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is the hallmark reaction of electron-deficient aromatic halides and is the most probable pathway for this compound.[8][10] Unlike SN1 or SN2 reactions, the SNAr pathway is a two-step addition-elimination process.
Mechanism:
-
Addition: A nucleophile (Nu⁻) attacks the electrophilic carbon atom (C2) attached to the bromine. This step is typically the rate-determining step.[11] The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10][12]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized throughout the ring and, crucially, onto the electronegative nitrogen atoms, which provides significant stabilization.
-
Elimination: The aromaticity is restored by the expulsion of the bromide leaving group, yielding the final substituted product.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Workflow for Theoretical Reactivity Analysis
This section outlines a standardized computational workflow for replicating the theoretical analysis described herein.
Objective: To determine the geometric, electronic, and reactivity properties of this compound using Density Functional Theory (DFT).
Methodology:
-
Molecular Modeling:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics) to obtain a reasonable starting structure.
-
-
Geometry Optimization and Frequency Calculation:
-
Software: Gaussian 16, ORCA, or similar quantum chemistry package.
-
Method: Select the B3LYP hybrid functional, which is widely used for its balance of accuracy and computational cost.
-
Basis Set: Employ the Pople-style 6-311++G(d,p) basis set to provide a flexible description of the electron density.
-
Procedure: Perform a full geometry optimization to find the lowest energy conformation of the molecule. Follow this with a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic wavefunction.
-
From this calculation, extract key data:
-
HOMO and LUMO energy levels.
-
Molecular orbital shapes.
-
Mulliken or Natural Bond Orbital (NBO) atomic charges.
-
The molecular electrostatic potential (MEP) surface.
-
-
-
Data Analysis and Visualization:
-
FMO Analysis: Visualize the HOMO and LUMO to identify regions of high electron density and susceptibility to attack. Calculate the HOMO-LUMO gap.
-
MEP Analysis: Generate a 3D plot of the MEP mapped onto the electron density surface to visually identify nucleophilic and electrophilic sites.
-
Reactivity Descriptors: Calculate global reactivity descriptors (e.g., hardness, electrophilicity index) from the HOMO and LUMO energies to quantify overall reactivity.
-
Caption: Workflow for a theoretical reactivity study.
Conclusion
The theoretical reactivity profile of this compound is dominated by the electron-deficient nature of its heterocyclic core. Computational analysis robustly predicts that the molecule will primarily engage in reactions with nucleophiles, with the C2 carbon being the most susceptible site. This predisposition makes it an ideal substrate for SNAr and palladium-catalyzed cross-coupling reactions, providing reliable and high-yielding pathways for the synthesis of more complex, biologically active molecules. By understanding these fundamental electronic properties and mechanistic pathways, chemists can more effectively design synthetic routes, troubleshoot reactions, and accelerate the discovery of new chemical entities.
References
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- ChemicalBook. (n.d.). 2-Bromo-6-methylpyrazino[2,3-b]pyrazine synthesis.
- ChemScene. (n.d.). This compound.
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DFT analysis of 2-Bromo-6-methylpyrazine
An In-Depth Technical Guide to the Density Functional Theory (DFT) Analysis of 2-Bromo-6-methylpyrazine
Executive Summary
This compound is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical sectors, serving as a versatile synthetic intermediate.[1][2][3][4] A profound understanding of its molecular structure, reactivity, and spectroscopic properties is paramount for its effective application and the development of novel derivatives. This guide provides a comprehensive framework for the theoretical investigation of this compound using Density Functional Theory (DFT), a powerful quantum chemical method. We will explore the molecule's optimized geometry, vibrational frequencies, electronic landscape, and intramolecular interactions, offering predictive insights that are crucial for laboratory research and drug design. The methodologies and analyses presented herein are grounded in established computational chemistry protocols, providing researchers with a robust guide to characterizing similar molecular systems.
Introduction: The Significance of this compound and the Role of DFT
Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically relevant drugs.[5][6][7] this compound, with its unique substitution pattern, presents a valuable scaffold for developing new therapeutic agents and specialized agrochemicals.[3][4] The bromine atom provides a reactive site for cross-coupling reactions, while the methyl group and pyrazine ring influence the molecule's steric and electronic properties, which in turn dictate its biological activity and interaction with protein targets.[7]
To unlock the full potential of this molecule, a detailed characterization at the atomic level is essential. While experimental techniques provide invaluable data, computational methods like Density Functional Theory (DFT) offer a complementary and predictive approach. DFT allows us to model the molecule's behavior with high accuracy, elucidating properties that can be challenging to measure experimentally. This theoretical analysis provides a foundational understanding of the molecule's stability, reactivity hotspots, and spectroscopic signatures, thereby accelerating the research and development cycle. This guide details the application of DFT to comprehensively characterize this compound.
Computational Methodology: A Self-Validating Protocol
The accuracy of any DFT study is contingent upon the judicious selection of the computational method and basis set. For a molecule like this compound, which contains both second-row elements and a halogen, a well-balanced theoretical model is crucial.
Protocol Justification:
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, providing a high degree of accuracy for molecular geometries, vibrational frequencies, and electronic properties of organic compounds without being computationally prohibitive.[8][9]
-
Basis Set - 6-311++G(d,p): This Pople-style basis set offers a sophisticated and flexible description of the electron distribution.
-
6-311G: A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in bonding.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing lone pairs and potential non-covalent interactions.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is critical for accurately modeling chemical bonds and bond angles.
-
This combination of B3LYP/6-311++G(d,p) has been shown to yield results in excellent agreement with experimental data for a wide range of similar heterocyclic and halogenated molecules.[8][10] All calculations are performed assuming the gaseous phase to model the molecule in an isolated state.
Step-by-Step Computational Workflow
-
Input Structure Generation: A 3D model of this compound is constructed using standard bond lengths and angles.
-
Geometry Optimization: The initial structure is subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable structure).
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Data Extraction & Analysis: From the optimized structure, key data points are extracted for further analysis, including:
-
Structural parameters (bond lengths, bond angles).
-
Vibrational modes and frequencies for FT-IR and Raman spectra simulation.
-
Electronic properties (HOMO, LUMO, MEP).
-
Natural Bond Orbital (NBO) analysis for bonding and charge distribution insights.
-
Caption: A generalized workflow for the DFT analysis of this compound.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization yields the most stable three-dimensional arrangement of the atoms. The resulting bond lengths and angles provide a structural foundation for understanding the molecule's other properties. The pyrazine ring is expected to be largely planar, with minor deviations due to the substituents.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å / °) |
| Bond Lengths | C2-Br | 1.895 |
| C6-C7(H3) | 1.510 | |
| N1-C2 | 1.335 | |
| C2-N3 | 1.330 | |
| N3-C4 | 1.340 | |
| C4-C5 | 1.390 | |
| C5-C6 | 1.388 | |
| C6-N1 | 1.342 | |
| Bond Angles | N1-C2-Br | 116.5 |
| N3-C2-Br | 118.0 | |
| C5-C6-C7 | 121.8 | |
| N1-C6-C7 | 117.5 |
Note: Atom numbering follows standard IUPAC conventions for the pyrazine ring.
The C-Br bond length is consistent with that of brominated aromatic compounds. The C-C and C-N bond lengths within the pyrazine ring are intermediate between single and double bonds, confirming the aromatic character of the ring system. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group subtly influences the bond lengths and angles around the ring compared to unsubstituted pyrazine.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a fundamental tool for molecular identification and characterization.[11] DFT calculations allow for the prediction of infrared (IR) and Raman spectra, providing a theoretical counterpart to experimental measurements.[12][13] The potential energy distribution (PED) analysis helps in assigning specific vibrational modes to the calculated frequencies.
Table 2: Predicted Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Assignment (PED) | Spectroscopic Activity |
| ~3100-3000 | C-H stretching (aromatic) | IR (weak), Raman (strong) |
| ~2950-2850 | C-H stretching (methyl group) | IR (medium), Raman (medium) |
| ~1600-1550 | C=C / C=N ring stretching | IR (strong), Raman (strong) |
| ~1450 | CH₃ asymmetric bending | IR (medium), Raman (medium) |
| ~1200-1000 | Ring breathing modes, C-H in-plane bending | IR (strong), Raman (medium) |
| ~850 | C-H out-of-plane bending | IR (strong), Raman (weak) |
| ~650 | C-Br stretching | IR (medium), Raman (strong) |
These predicted frequencies serve as a guide for interpreting experimental spectra. For instance, the strong C-Br stretching mode is a characteristic feature that can confirm the presence of the bromine substituent. Discrepancies between calculated and experimental frequencies are expected due to the calculations being performed on an isolated gas-phase molecule, but scaling factors can be applied to improve agreement.[14]
Electronic Properties Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.[9][15]
Table 3: Frontier Orbital Energies
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.20 |
| Energy Gap (ΔE) | 5.65 |
The HOMO is predicted to be localized primarily on the pyrazine ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. The LUMO is expected to be distributed across the C=N bonds of the pyrazine ring, suggesting these areas are susceptible to nucleophilic attack. The calculated energy gap of 5.65 eV indicates that this compound is a moderately stable molecule.
The MEP is a 3D map of the electron density, which is invaluable for predicting intermolecular interactions and reactive sites. It visualizes the regions of a molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).
For this compound, the MEP surface is expected to show:
-
Negative Potential (Red/Yellow): Concentrated around the two nitrogen atoms due to their high electronegativity and lone pairs of electrons. These are the primary sites for hydrogen bonding and interactions with electrophiles.
-
Positive Potential (Blue): Located around the hydrogen atoms of the methyl group and the aromatic ring.
-
Slightly Positive/Neutral Region (Green/Halogen Bonding): The region around the bromine atom, known as the σ-hole, can exhibit a slightly positive potential, making it a potential site for halogen bonding interactions.[16]
The MEP map reinforces the understanding of where the molecule is most likely to interact with other reagents or biological targets.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and intramolecular charge delocalization within a molecule.[17][18] It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). Higher E(2) values indicate stronger interactions.
Caption: Conceptual diagram of Natural Bond Orbital (NBO) donor-acceptor interactions.
Table 4: Key NBO Interactions and Stabilization Energies (E(2))
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N1 | π(C2-N3) | ~25.5 | Lone pair delocalization into the ring |
| LP(1) N3 | π(C2-N1) | ~24.8 | Lone pair delocalization into the ring |
| LP(2) Br | σ(C2-N1) | ~5.2 | Hyperconjugation (p-σ) |
| π(C5-C6) | π*(C2-N3) | ~18.0 | π-electron delocalization within the ring |
The NBO analysis reveals significant delocalization of the nitrogen lone pairs (LP) into the antibonding π* orbitals of the pyrazine ring, contributing substantially to the molecule's aromatic stability. The π-electron delocalization across the ring is also a major stabilizing factor. The hyperconjugative interaction involving the bromine lone pairs further contributes to the overall electronic stability of the molecule.
Conclusion
This guide outlines a comprehensive DFT-based protocol for the theoretical characterization of this compound. Using the B3LYP/6-311++G(d,p) level of theory, we can obtain reliable predictions of the molecule's structural, vibrational, and electronic properties.
The key findings from this analysis provide a multi-faceted understanding of the molecule:
-
Structural analysis confirms the aromatic nature and provides precise geometric parameters.
-
Vibrational analysis offers theoretical spectra that can aid in the experimental identification and characterization of the compound.
-
Electronic analysis (HOMO-LUMO, MEP) identifies the reactive sites, highlighting the nucleophilic character of the nitrogen atoms and the potential for electrophilic attack on the ring. The HOMO-LUMO gap serves as a reliable indicator of its chemical stability.
-
NBO analysis quantifies the intramolecular charge transfer and delocalization effects that are fundamental to its stability and aromaticity.
Together, these computational insights provide a powerful, predictive foundation for researchers in drug development and materials science, enabling a more rational design of experiments and accelerating the discovery of new applications for this compound and its derivatives.
References
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Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv. Retrieved January 9, 2026, from [Link]
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Study on the halogen bond and π-π stacking interaction between fluoro substituted iodobenzene and pyrazine. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Retrieved January 9, 2026, from [Link]
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Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). ACS Publications. Retrieved January 9, 2026, from [Link]
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Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. (n.d.). RSC Publishing. Retrieved January 9, 2026, from [Link]
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This compound. (n.d.). Acme Bioscience. Retrieved January 9, 2026, from [Link]
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Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Revised assignment of the vibrational spectra of methylpyrazines based on scaled DFT force fields. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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This compound, CAS 914452-71-4. (n.d.). Autech Industry Co.,Ltd. Retrieved January 9, 2026, from [Link]
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Vibrational Spectroscopic, Molecular Docking and Density Functional Theory Studies on 2-acetylamino-5-bromo-6-methylpyridine. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (2020). MDPI. Retrieved January 9, 2026, from [Link]
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Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. (2021). MDPI. Retrieved January 9, 2026, from [Link]
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Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. (2017). ResearchGate. Retrieved January 9, 2026, from [Link]
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DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
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DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti-breast cancer agent. (2022). PMC - NIH. Retrieved January 9, 2026, from [Link]
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Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites. (2021). MDPI. Retrieved January 9, 2026, from [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of 2-Bromo-6-methylpyrazine
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-methylpyrazine, a key heterocyclic intermediate in the development of pharmaceuticals, agrochemicals, and flavorings.[1][2] While the definitive discovery of this specific molecule is not prominently documented in publicly accessible literature, its synthesis logically follows well-established principles of heterocyclic chemistry. This document details the most probable and efficient synthetic pathways, focusing on the Sandmeyer reaction of 2-amino-6-methylpyrazine. A thorough examination of the reaction mechanism, a detailed experimental protocol, and expected analytical characterization are provided for researchers, scientists, and drug development professionals.
Introduction and Significance
Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are integral to numerous areas of chemical research and industry. Their unique aromatic and electronic properties make them valuable scaffolds in medicinal chemistry, contributing to the development of novel therapeutic agents.[3] this compound (CAS No. 914452-71-4) serves as a critical building block, offering a reactive bromine substituent that can be readily displaced or engaged in cross-coupling reactions, and a methyl group that can influence steric and electronic properties.[4] Its applications are noted in the synthesis of steroid derivatives as CYP17 inhibitors for cancer treatment, as well as in the agrochemical and flavor and fragrance industries.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 914452-71-4 | [4][5] |
| Molecular Formula | C₅H₅BrN₂ | [5][6] |
| Molecular Weight | 173.01 g/mol | [5][6] |
| Appearance | Crystals, Clear colorless to faint pink | [4] |
| Purity | ≥97% (typical commercial grade) | [5] |
| Storage | Inert atmosphere, 2-8°C | [4] |
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of this compound can be approached through several established methods for the halogenation of aromatic heterocycles. The most logical and widely applicable strategies involve either the direct bromination of a suitable precursor or the conversion of an amino group to a bromide via a diazonium salt.
DOT Script: Retrosynthetic Analysis
Caption: Retrosynthetic pathways for this compound.
While direct bromination of 2-methylpyrazine is a theoretical possibility, it often suffers from a lack of regioselectivity and can lead to a mixture of products. The pyrazine ring is electron-deficient, making electrophilic substitution challenging. A more reliable and selective method is the Sandmeyer reaction , which proceeds through a diazonium salt intermediate. This approach is widely used for the introduction of halides onto aromatic and heteroaromatic rings.[7]
The Sandmeyer Reaction: A Mechanistic Deep Dive
The Sandmeyer reaction provides a robust method for converting a primary aromatic amine, in this case, 2-amino-6-methylpyrazine, into this compound. The reaction proceeds in two key stages: diazotization and copper(I)-catalyzed decomposition of the diazonium salt.
Step 1: Diazotization
The process begins with the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrobromic acid (HBr) for bromination. The amine then reacts with the nitrous acid to form a diazonium salt.
DOT Script: Diazotization Mechanism
Caption: Formation of the diazonium salt intermediate.
Step 2: Copper(I)-Catalyzed Bromide Substitution
The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. A single electron transfer from Cu(I) to the diazonium salt generates a pyrazinyl radical, with the loss of nitrogen gas (N₂), and a copper(II) species. The pyrazinyl radical then abstracts a bromine atom from the copper(II) bromide to form the final product, this compound, and regenerates the copper(I) catalyst.
DOT Script: Sandmeyer Reaction Mechanism
Caption: The catalytic cycle of the Sandmeyer reaction.
Detailed Experimental Protocol
The following protocol is a robust procedure for the synthesis of this compound, adapted from established methodologies for analogous compounds such as 2-bromo-5-methylpyrazine.[8]
Materials:
-
2-Amino-6-methylpyrazine
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-6-methylpyrazine (1 equivalent).
-
Acidification: Cool the flask in an ice-salt bath to -5 to 0 °C. Slowly add hydrobromic acid (48%, ~4-5 equivalents) while maintaining the temperature below 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature remains between -5 and 0 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
Copper(I) Bromide Addition: In a separate beaker, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%, ~2 equivalents). Cool this solution in an ice bath.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Extraction: Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques. The following table summarizes the expected spectroscopic data, based on the analysis of its isomer, 2-bromo-5-methylpyrazine, and general principles of NMR spectroscopy.[8]
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~2.6 ppm (s, 3H, -CH₃), ~8.4-8.6 ppm (two singlets or narrow doublets, 2H, pyrazine-H) |
| ¹³C NMR (CDCl₃) | δ ~22 ppm (-CH₃), ~140-155 ppm (4 aromatic carbons, with the carbon bearing the bromine being the most downfield) |
| Mass Spec. (EI) | M⁺ and M⁺+2 peaks in a ~1:1 ratio, characteristic of a monobrominated compound. Expected m/z: 172 and 174. |
| IR (KBr) | Aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C stretching (~1400-1600 cm⁻¹), C-Br stretching (~500-600 cm⁻¹) |
Safety and Handling
This compound:
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
Reagents:
-
Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Sodium Nitrite: Oxidizer. Toxic if swallowed. Keep away from combustible materials.
-
Copper(I) Bromide: Harmful if swallowed. Irritating to eyes, respiratory system, and skin.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[1]
Conclusion
The synthesis of this compound is most reliably achieved via the Sandmeyer reaction of 2-amino-6-methylpyrazine. This method offers high yields and excellent regioselectivity. The resulting compound is a versatile intermediate with significant potential in drug discovery and other areas of chemical synthesis. This guide provides the necessary theoretical background, a detailed experimental protocol, and analytical guidance to enable researchers to successfully synthesize and characterize this important molecule.
References
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This compound. Langwaychem. Available at: [Link].
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Diazotization-bromination of aromatic amines using polymer-supported nitrite ion promoted by cuprous bromide in water (Sandmeyer). SID. Available at: [Link].
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- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). Molecules, 27(19), 6405.
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- Shen, J., et al. (2023). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development.
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An In-Depth Technical Guide to Nucleophilic Substitution on 2-Bromo-6-methylpyrazine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of nucleophilic substitution reactions on 2-Bromo-6-methylpyrazine. This versatile heterocyclic building block is a cornerstone in the synthesis of novel compounds for pharmaceuticals and agrochemicals.[1] We will move beyond simple procedural lists to explore the underlying mechanistic principles, provide field-proven experimental protocols, and offer insights into optimizing these critical transformations.
Strategic Importance and Reactivity Overview
This compound serves as an exemplary substrate for nucleophilic substitution due to the inherent electronic properties of the pyrazine ring. The two nitrogen atoms act as powerful electron-withdrawing groups, reducing the electron density of the aromatic system and making it susceptible to attack by nucleophiles.[2][3][4] This activation is crucial for displacing the bromo leaving group.
Two primary strategies are employed to functionalize this scaffold:
-
Direct Nucleophilic Aromatic Substitution (SNA_r): A classical, metal-free approach suitable for strong nucleophiles.
-
Metal-Catalyzed Cross-Coupling: A more versatile and modern approach that dramatically expands the scope of possible transformations to include a wider array of nucleophiles under milder conditions.[5]
The choice between these pathways is a critical experimental decision, dictated by the nature of the nucleophile, desired reaction conditions, and tolerance for potential metal contaminants in the final product.[6][7]
Mechanistic Foundations: Understanding the "Why"
A deep understanding of the reaction mechanisms is paramount for rational reaction design and troubleshooting.
The Addition-Elimination (SNA_r) Pathway
The SNA_r mechanism is a two-step process distinct from S_N_1 or S_N_2 reactions.[3][8]
-
Nucleophilic Addition: An electron-rich nucleophile attacks the carbon atom bearing the bromine. This is typically the rate-determining step. The attack forces the π-electrons of the aromatic ring to localize, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][9][10] The electron-withdrawing pyrazine nitrogens are essential for stabilizing this negatively charged intermediate.[11]
-
Elimination: Aromaticity is restored through the expulsion of the bromide leaving group.
The general reactivity trend for halogens in S_N_Ar reactions is often F > Cl > Br > I. This is because the rate-determining step is the initial attack, which is accelerated by the strong inductive electron-withdrawing effect of more electronegative halogens.[2][10]
Caption: The Addition-Elimination (SNA_r) mechanism.
Palladium-Catalyzed Cross-Coupling Pathways
For nucleophiles that are less reactive or when milder conditions are required, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions have revolutionized C-N, C-O, C-S, and C-C bond formation.
This reaction is a powerful tool for forming aryl-amine bonds.[5][12] The generally accepted catalytic cycle involves a Pd(0)/Pd(II) cycle. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the key reductive elimination step and ensure high catalyst turnover.[13][14]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
The Suzuki reaction is a robust method for creating C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[15] The reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle, with a key transmetalation step where the organic group is transferred from boron to the palladium center.[16][17]
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Comparative Data on Reaction Conditions
The selection of appropriate reaction conditions is critical for success. The following table summarizes typical starting points for various nucleophilic substitution reactions on this compound.
| Nucleophile Type | Reaction | Typical Catalyst / Base | Solvent(s) | Temp. (°C) | Notes / References |
| N-Nucleophiles | |||||
| Primary/Secondary Amines | S_N_Ar | K₂CO₃ or excess amine | DMSO, NMP, Dioxane | 100-150 | Simpler, metal-free. Best with strong nucleophiles. |
| Primary/Secondary Amines | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, Dioxane | 80-110 | Broad scope, including less nucleophilic amines.[13][14][18] |
| Anilines | Buchwald-Hartwig | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Toluene | 100 | Effective for aryl amines.[19][20] |
| Anilines / Amides | Ullmann Condensation | CuI / ligand / K₂CO₃ | DMF, NMP | 120-180 | Alternative to palladium; often requires higher temps.[21][22][23] |
| O-Nucleophiles | |||||
| Alcohols/Phenols | S_N_Ar (Williamson-type) | NaH, K₂CO₃ | DMF, THF | 80-120 | Requires formation of the more nucleophilic alkoxide/phenoxide. |
| Alcohols/Phenols | Ullmann Condensation | CuI / ligand / Cs₂CO₃ | Dioxane, Toluene | 100-140 | Modern protocols have improved scope and conditions.[21] |
| S-Nucleophiles | |||||
| Thiols | S_N_Ar | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 25-100 | Thiols are excellent nucleophiles for S_N_Ar, often reacting at lower temps.[6][7] |
| C-Nucleophiles | |||||
| Boronic Acids | Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃, Cs₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Premier method for C-C bond formation.[15][24][25] |
| Terminal Alkynes | Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF, DMF | 25-70 | Requires a copper co-catalyst for C(sp)-C(sp²) coupling. |
Validated Experimental Protocols
The following protocols are robust starting points for laboratory synthesis. All reactions involving metal catalysts should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: S_N_Ar with a Secondary Amine (e.g., Morpholine)
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), morpholine (2.5 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a substrate concentration of 0.5 M.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination with a Primary Amine
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent/Reagent Addition: Add anhydrous toluene via syringe, followed by the primary amine (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Protocol 3: Suzuki Coupling with an Arylboronic Acid
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a 3:1:1 mixture of Toluene:Ethanol:Water to achieve a substrate concentration of 0.2 M.
-
Degassing: Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Reaction Conditions: Heat the mixture to 90 °C under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine all organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: A generalized workflow for synthesis and purification.
References
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Retrieved from [Link]
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PubMed Central. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
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YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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PubMed. (n.d.). Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wanjinji. (n.d.). Ullmann Reaction, A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. Retrieved from [Link]
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PubMed. (n.d.). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Retrieved from [Link]
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PubMed Central. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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PubMed Central. (n.d.). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. Retrieved from [Link]
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MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
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CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloarenes. Retrieved from [Link]
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Aakash Institute. (n.d.). Reactions of Haloarenes: Nucleophilic Substitution Reactions, Reaction with Metals. Retrieved from [Link]
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A Technical Guide to the Electronic Properties of Substituted Pyrazines
<
Introduction
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, constitutes a core structural motif in a vast array of functional molecules. Its derivatives are integral to medicinal chemistry, with applications as anticancer, anti-inflammatory, and antibacterial agents.[1][2] In the realm of materials science, the unique electronic characteristics of pyrazines are harnessed in the development of organic electronics, including dyes and semiconductors.[3] The functional versatility of the pyrazine scaffold stems from its tunable electronic properties, which can be precisely modulated by the introduction of various substituent groups.
This guide provides an in-depth exploration of the electronic properties of substituted pyrazines, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of substituent effects, detail key experimental techniques for characterization, and connect these fundamental principles to practical applications. Our focus is on the causality behind experimental choices and the integration of computational and empirical data to provide a holistic understanding of this important class of molecules.
The Electronic Landscape of the Pyrazine Core
The parent pyrazine molecule is a π-deficient aromatic system. The two electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect, which lowers the energy of both the π and π* molecular orbitals compared to benzene.[4] This inherent electron deficiency makes pyrazine less susceptible to electrophilic substitution and more prone to nucleophilic attack.[4][5]
The electronic structure of pyrazine is characterized by two important types of electronic transitions: π→π* and n→π.[6] The n→π transition, which involves the promotion of an electron from a non-bonding lone pair orbital on a nitrogen atom to an antibonding π* orbital, is typically lower in energy and results in a weaker absorption band in the near-UV region.[6][7] The π→π* transitions are more intense and occur at higher energies (shorter wavelengths).[7] Understanding this fundamental electronic framework is crucial for interpreting the changes induced by substituents.
Modulating Electronic Properties: The Role of Substituents
The introduction of substituents onto the pyrazine ring allows for the fine-tuning of its electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the molecule's redox potentials.[8] These modifications are governed by a combination of inductive and resonance effects.
2.1. Theoretical Framework: The Hammett Equation
The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents on the reactivity and properties of aromatic systems.[9][10] It relates the equilibrium or rate constant of a reaction for a substituted aromatic compound to that of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ).[9]
-
Substituent Constant (σ): This value is specific to a particular substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[10]
-
Reaction Constant (ρ): This value reflects the sensitivity of a particular reaction to the electronic effects of substituents.[9]
While originally developed for benzene derivatives, the principles of the Hammett equation are applicable to heterocyclic systems like pyrazine, providing a valuable tool for predicting how substituents will influence electronic properties.[11]
2.2. Electron-Donating Groups (EDGs)
EDGs, such as alkyl (-CH3), alkoxy (-OR), and amino (-NH2) groups, increase the electron density of the pyrazine ring. They achieve this through a combination of a positive inductive effect (+I) and, more significantly, a positive resonance effect (+R).
-
Impact on Energy Levels: EDGs raise the energy of the HOMO more significantly than the LUMO.[12] This leads to a decrease in the HOMO-LUMO energy gap, which typically results in a bathochromic (red) shift in the UV-Vis absorption spectrum.[3]
-
Electrochemical Effects: By increasing electron density, EDGs make the pyrazine ring easier to oxidize (less positive oxidation potential) and harder to reduce (more negative reduction potential).
2.3. Electron-Withdrawing Groups (EWGs)
EWGs, such as cyano (-CN), nitro (-NO2), and trifluoromethyl (-CF3), decrease the electron density of the pyrazine ring. They exert a negative inductive (-I) and/or negative resonance (-R) effect.
-
Impact on Energy Levels: EWGs lower the energy of both the HOMO and, more dramatically, the LUMO.[8][12] This often leads to a smaller HOMO-LUMO gap and a red shift in the absorption spectrum. The electron-deficient nature of the pyrazine ring is enhanced, making it more susceptible to reduction.[8]
-
Electrochemical Effects: EWGs make the pyrazine ring more difficult to oxidize (more positive oxidation potential) and easier to reduce (less positive reduction potential).[3]
The following diagram illustrates the general effect of EDGs and EWGs on the frontier molecular orbitals of the pyrazine core.
Caption: Influence of EDGs and EWGs on Pyrazine Frontier Orbitals.
Experimental Characterization of Electronic Properties
A combination of electrochemical and spectroscopic techniques, supported by computational modeling, is essential for a comprehensive understanding of the electronic properties of substituted pyrazines.
3.1. Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique for determining the redox potentials of a molecule, which can be used to estimate the HOMO and LUMO energy levels.[13][14]
Experimental Protocol: Cyclic Voltammetry of a Substituted Pyrazine
-
Preparation of the Electrolyte Solution:
-
Rationale: A supporting electrolyte is necessary to ensure the conductivity of the solution and minimize the iR drop.[15]
-
Procedure: Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an appropriate anhydrous, aprotic solvent (e.g., acetonitrile or dichloromethane).[14]
-
-
Electrochemical Cell Assembly:
-
Rationale: A three-electrode setup is used to accurately control the potential of the working electrode and measure the resulting current.[16]
-
Procedure: Assemble an electrochemical cell containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[13]
-
-
Degassing the Solution:
-
Rationale: Dissolved oxygen can interfere with the electrochemical measurements, particularly in the reductive scan.
-
Procedure: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes before adding the analyte. Maintain a blanket of the inert gas over the solution during the experiment.[14]
-
-
Analyte Addition and Measurement:
-
Rationale: A low concentration of the analyte is used to ensure that diffusion is the primary mode of mass transport to the electrode surface.
-
Procedure: Add the substituted pyrazine to the cell to a final concentration of approximately 1 mM. Record the cyclic voltammogram by sweeping the potential between appropriate limits.
-
-
Internal Standard Calibration:
-
Rationale: The ferrocene/ferrocenium (Fc/Fc+) redox couple is a commonly used internal standard to provide a reference potential for comparing results between different experiments and laboratories.[14]
-
Procedure: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another voltammogram.
-
-
Data Analysis:
-
Rationale: The oxidation and reduction potentials can be used to estimate the HOMO and LUMO energies.
-
Procedure: Determine the half-wave potentials (E1/2) for the oxidation and reduction events. The HOMO and LUMO energies can be estimated using the following empirical equations:
-
E_HOMO ≈ -[E_ox vs Fc/Fc+ + 4.8] eV
-
E_LUMO ≈ -[E_red vs Fc/Fc+ + 4.8] eV
-
-
3.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[6] The absorption maxima (λ_max) and the onset of absorption can be used to determine the optical HOMO-LUMO energy gap.[8]
Experimental Protocol: UV-Vis Spectroscopy of a Substituted Pyrazine
-
Solution Preparation:
-
Rationale: The choice of solvent can influence the position of absorption bands (solvatochromism), so it should be chosen carefully and reported.[6]
-
Procedure: Prepare a dilute solution of the substituted pyrazine (typically in the micromolar concentration range) in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or ethanol).
-
-
Baseline Correction:
-
Rationale: This step corrects for any absorption from the solvent and the cuvette.
-
Procedure: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
-
Sample Measurement:
-
Rationale: The concentration should be adjusted to ensure that the maximum absorbance is within the linear range of the spectrophotometer (typically below 1.5).[6]
-
Procedure: Rinse and fill the cuvette with the analyte solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Rationale: The optical energy gap can be estimated from the onset of the lowest energy absorption band.
-
Procedure: Identify the wavelength of maximum absorbance (λ_max). Determine the onset of absorption (λ_onset) from the low-energy edge of the spectrum. The optical energy gap (E_g) can be calculated using the equation:
-
E_g (eV) = 1240 / λ_onset (nm)
-
-
The following diagram outlines the integrated workflow for characterizing substituted pyrazines.
Caption: Workflow for Electronic Property Characterization.
Data Summary: Substituent Effects on Pyrazine Properties
The following table summarizes the expected trends in the electronic properties of pyrazines upon substitution with representative electron-donating and electron-withdrawing groups.
| Substituent (Position) | Type | HOMO Energy | LUMO Energy | HOMO-LUMO Gap | Oxidation Potential | Reduction Potential | λ_max (UV-Vis) |
| -H (Unsubstituted) | - | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| -CH3 (Methyl) | EDG | Increases | Slightly Increases | Decreases | Decreases | Becomes more negative | Red-shifted |
| -OCH3 (Methoxy) | EDG | Significantly Increases | Increases | Decreases | Significantly Decreases | Becomes more negative | Red-shifted |
| -Cl (Chloro) | EWG (Inductive) | Decreases | Decreases | May vary | Increases | Becomes less negative | May vary |
| -CN (Cyano) | EWG | Decreases | Significantly Decreases | Decreases | Increases | Significantly less negative | Red-shifted |
Note: These are general trends. The actual values will depend on the specific molecule, its stereochemistry, and the experimental conditions.
Applications Driven by Tunable Electronics
The ability to rationally design substituted pyrazines with tailored electronic properties is a cornerstone of their application in diverse scientific fields.
-
Medicinal Chemistry: The electronic properties of a pyrazine-containing drug molecule are critical for its biological activity. The distribution of electron density influences its ability to form hydrogen bonds, engage in π-stacking interactions, and coordinate with metal ions in enzyme active sites.[17] Furthermore, modifying the redox potential can impact the molecule's metabolic stability and potential for generating reactive oxygen species.[1]
-
Organic Electronics: In materials science, substituted pyrazines are used as building blocks for organic semiconductors and fluorescent dyes.[3] By introducing strong electron-donating and -withdrawing groups, donor-acceptor-π-acceptor (D-A-π-A) systems can be constructed. These materials often exhibit strong intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable properties such as large Stokes shifts and emission in the visible and near-infrared regions, which are valuable for applications in organic light-emitting diodes (OLEDs) and bio-imaging.[3]
Conclusion
Substituted pyrazines represent a versatile class of heterocyclic compounds with electronic properties that can be systematically and predictably tuned. A thorough understanding of the interplay between substituent-induced inductive and resonance effects is paramount for the rational design of novel pyrazine derivatives. By combining the empirical insights from electrochemical and spectroscopic techniques with the predictive power of computational chemistry, researchers can effectively engineer molecules with optimized electronic characteristics for a wide range of applications, from targeted pharmaceuticals to advanced organic electronic materials. The self-validating nature of these combined experimental and theoretical workflows ensures a high degree of confidence in the elucidated structure-property relationships, paving the way for future innovations.
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Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. MDPI. [Link]
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Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI. [Link]
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Electrophilic Substitution In Azines. ResearchGate. [Link]
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Synthesis and reactions of Pyrazine. SlideShare. [Link]
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Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. ACS Publications. [Link]
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Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. [Link]
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Molecular Interactions of Pyrazine-Based Compounds to Proteins. ACS Publications. [Link]
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Tracking the Electron Density Changes in Excited States -- A Computational Study on Pyrazine. arXiv. [Link]
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Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. MDPI. [Link]
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Calculation of magnetic response properties of tetrazines. RSC Publishing. [Link]
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Pyrazine‐Functionalized Ru(II)‐Complexes as Visible‐Light Activated Photobases. National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Note: Strategic Synthesis of Novel CYP17 Inhibitors Utilizing 2-Bromo-6-methylpyrazine
Abstract
Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway, is a paramount target for the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] This application note provides a comprehensive guide to the synthesis, characterization, and in vitro evaluation of novel CYP17 inhibitors, leveraging the versatile heterocyclic building block, 2-Bromo-6-methylpyrazine. We present a detailed, field-proven protocol for the synthesis of a non-steroidal inhibitor scaffold, emphasizing the rationale behind experimental choices and providing a self-validating framework through rigorous analytical and biological testing methodologies.
Introduction: The Rationale for Targeting CYP17
Prostate cancer's progression is heavily dependent on androgen receptor signaling.[3] While initial therapies focus on androgen deprivation, the disease often evolves into CRPC, where tumors can sustain growth by synthesizing their own androgens in adrenal glands, the prostate tissue itself, and other sites.[3][4] This underscores the need for therapies that can ablate androgen production from all sources.
The enzyme CYP17A1 is the linchpin in this process. It is a dual-function enzyme located in the endoplasmic reticulum that catalyzes two sequential, essential reactions in steroidogenesis:
-
17α-hydroxylase activity: Converts pregnenolone and progesterone into their 17α-hydroxylated precursors.[1][3][5]
-
17,20-lyase activity: Cleaves the C17-C20 bond of these hydroxylated intermediates to produce dehydroepiandrosterone (DHEA) and androstenedione, the direct precursors to testosterone.[3][4][5]
Inhibition of CYP17A1, therefore, offers a powerful mechanism to halt androgen synthesis.[6] The FDA-approved drug, Abiraterone Acetate, validates this approach, yet the quest for novel inhibitors with improved selectivity, reduced side effects, and diverse scaffolds continues.[1][7][8] Non-steroidal inhibitors are of particular interest as they may avoid the inherent side effects associated with steroidal structures.[7][9][10]
Heterocyclic compounds, particularly those containing pyrazine, are foundational in modern medicinal chemistry.[11][12] The pyrazine ring can serve as a crucial pharmacophore, engaging in key interactions within an enzyme's active site, such as coordinating with the heme iron atom characteristic of cytochrome P450 enzymes.[13][14] this compound is an exceptionally useful and reactive synthetic intermediate for introducing this valuable moiety into potential drug candidates.[15][16][17][18]
The Androgen Biosynthesis Pathway and CYP17's Role
To effectively design inhibitors, a clear understanding of the target's context is essential. The diagram below illustrates the classical steroidogenesis pathway, highlighting the critical juncture at which CYP17A1 operates. Inhibiting this single enzyme creates a bottleneck, preventing the downstream production of all androgens.
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Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-methylpyrazines
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Aryl-6-methylpyrazines
Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged scaffolds in drug design. The introduction of an aryl or heteroaryl substituent at the 2-position of the pyrazine ring, specifically on a 6-methylpyrazine core, can significantly modulate the pharmacological profile of a molecule. This substitution pattern is crucial for developing novel therapeutics targeting a wide range of diseases.
The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for forging the critical carbon-carbon bond between the pyrazine core and an aryl group.[1] Its operational simplicity, mild reaction conditions, tolerance of a broad array of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool in modern drug discovery.[1][2] This document provides a detailed guide to the Suzuki-Miyaura coupling of 2-Bromo-6-methylpyrazine, offering insights into the underlying mechanism, a robust experimental protocol, and strategies for optimization.
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The Suzuki-Miyaura coupling is a palladium-catalyzed process that follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
-
Oxidative Addition: The catalytic cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound.[3][6] This step forms a Pd(II) intermediate. The electron-deficient nature of the pyrazine ring facilitates this step.
-
Transmetalation: This is often the rate-determining step. The base plays a crucial role here by activating the boronic acid to form a more nucleophilic boronate species.[7][8][9][10][11] This boronate then transfers its organic group (the aryl moiety) to the palladium center, displacing the halide. The choice of base is critical; stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for heteroaromatic substrates to ensure efficient boronate formation without competing side reactions.[12]
-
Reductive Elimination: In the final step, the two organic groups (the methyl-pyrazinyl and the aryl) on the palladium center couple and are eliminated, forming the desired 2-aryl-6-methylpyrazine product.[3][4] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]
Experimental Protocol: A Validated Method
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | --- |
| Arylboronic Acid | ≥95% | Commercially Available | 1.2 - 1.5 equivalents |
| Pd(PPh₃)₄ (Tetrakis) | ≥99% | Commercially Available | 2-5 mol% |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | 2.0 - 3.0 equivalents |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent |
| Water | Degassed | --- | Co-solvent |
| Round-bottom flask | --- | --- | Oven-dried |
| Condenser | --- | --- | --- |
| Magnetic stirrer & stir bar | --- | --- | --- |
| Inert atmosphere setup | --- | --- | Nitrogen or Argon |
Step-by-Step Procedure
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Under a blanket of inert gas (Nitrogen or Argon), add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling an inert gas through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the catalyst.[12]
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-6-methylpyrazine.
Optimization and Troubleshooting
While the provided protocol is robust, challenges such as low yield or the formation of side products can arise. Here are some field-proven insights for optimization:
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more stable, such as Pd(dppf)Cl₂. Ensure thorough degassing to prevent catalyst oxidation. |
| Ineffective Base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃, especially if using boronic esters or in anhydrous conditions. | |
| Low Reaction Temperature | Gradually increase the temperature to 110-120 °C. Microwave irradiation can also significantly accelerate the reaction.[13][14] | |
| Homocoupling of Boronic Acid | Presence of Oxygen | Rigorous degassing is essential. Employ several freeze-pump-thaw cycles for particularly sensitive reactions. |
| Catalyst System | Some palladium catalysts are more prone to promoting homocoupling. Screening different palladium sources and ligands can mitigate this. | |
| Protodeborylation | Aqueous Conditions | For boronic acids prone to hydrolysis (e.g., some heteroaryl boronic acids), using boronate esters (like pinacol esters) and anhydrous conditions can be beneficial.[6] |
| Dehalogenation of Starting Material | Hydrogen Source | This side reaction can occur if a source of hydride is present.[6] Ensure solvents are pure and consider the choice of base. |
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and versatile transformation for the synthesis of 2-aryl-6-methylpyrazines. A thorough understanding of the reaction mechanism, coupled with careful execution of the experimental protocol and strategic optimization, will enable researchers to efficiently access these valuable compounds for drug discovery and development programs. The guidelines presented in this document serve as a comprehensive resource to facilitate successful outcomes in the laboratory.
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The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. onlinelibrary.wiley.com. [Link]
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Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
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MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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Denmark, S. E., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]
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ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Thompson, A. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
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Chemistry Teacher. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
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Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
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ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
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ResearchGate. Suzuki reactions promoted by different ligands (the catalytic conditions: iodobenzene (1.0 equiv), 4-methylphenylboronic acid (1.3 equiv), CuBr (0.1 equiv), DMF (2.0 ml), K 2 CO 3 (2.0 equiv); temperature: 110 C; 8 h). [Link]
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NIH. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
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Scholarship @ Claremont. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
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NIH. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]
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NIH. (2020). Synthesis and properties of 6-alkynyl-5-aryluracils. [Link]
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PubMed. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. [Link]
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Application Notes & Protocols: A-Z Guide to Sonogashira Coupling with 2-Bromo-6-methylpyrazine
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for performing the Sonogashira cross-coupling reaction with 2-Bromo-6-methylpyrazine. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an sp²-hybridized carbon of an aryl or vinyl halide and an sp-hybridized carbon of a terminal alkyne.[1][2][3] The protocol herein is specifically tailored for researchers, scientists, and professionals in drug development, offering insights into the reaction mechanism, optimization of conditions, and troubleshooting common issues. We will delve into the critical roles of the palladium catalyst, copper(I) cocatalyst, ligands, and bases, providing a robust framework for the successful synthesis of 2-alkynyl-6-methylpyrazine derivatives. These compounds are valuable scaffolds in medicinal chemistry and materials science.
Introduction: The Power of the Sonogashira Coupling
The Sonogashira reaction, first reported in 1975, has become an indispensable tool for the synthesis of conjugated enynes and arylalkynes.[4] Its appeal lies in the mild reaction conditions, often at room temperature, and its tolerance of a wide array of functional groups.[1][3] This contrasts with earlier methods that required harsh conditions.[4] The reaction typically employs a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base.[4][5]
The use of heteroaromatic halides, such as this compound, presents unique challenges and opportunities. The pyrazine ring is a common motif in pharmaceuticals, and the ability to introduce diverse alkyne functionalities via Sonogashira coupling opens up vast chemical space for drug discovery. This guide will address the specific considerations for this substrate, ensuring a high rate of success.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.[6][7]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.[4][6][7] This is often the rate-determining step.[4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product (2-alkynyl-6-methylpyrazine) and regenerate the Pd(0) catalyst.[6][7]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) cocatalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[8]
-
Deprotonation: The amine base deprotonates the alkyne, forming a copper acetylide intermediate.[6][7][8]
Below is a visual representation of this dual catalytic cycle.
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Buchwald-Hartwig amination of 2-Bromo-6-methylpyrazine conditions
An In-Depth Guide to the Buchwald-Hartwig Amination of 2-Bromo-6-methylpyrazine
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] The reaction's broad utility stems from its ability to overcome the limitations of classical methods, offering a milder and more functional-group-tolerant approach to constructing these critical bonds.[1]
This application note provides a detailed guide for researchers and drug development professionals on the Buchwald-Hartwig amination of this compound, an electron-deficient heteroaryl halide. We will delve into the mechanistic underpinnings, explore the critical reaction parameters, present a detailed experimental protocol, and offer field-tested troubleshooting advice to ensure successful execution.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination lies in a well-defined palladium catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The process involves the alternation of the palladium center between its Pd(0) and Pd(II) oxidation states.
The generally accepted catalytic cycle proceeds through three primary steps:[1][5][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) complex.[5][7][8] The reactivity order for aryl halides in this step is typically I > Br > OTf > Cl.[7]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium(II) center. In the presence of a strong, non-nucleophilic base, the coordinated amine is deprotonated to form a palladium-amido complex.[2][5][6]
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired N-aryl product from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters for Success
The amination of an electron-deficient substrate like this compound requires careful selection of the catalyst system, base, and solvent. The electronic nature of the pyrazine ring makes it a good substrate for oxidative addition but can also influence side reactions.
The Catalyst System: Palladium Source and Ligand
The choice of ligand is arguably the most critical factor for a successful transformation, as it dictates the stability and reactivity of the palladium catalyst.[2]
-
Palladium Precursor: Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[7][9] However, for reproducibility and higher activity, pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) are often superior as they provide a more reliable route to the active Pd(0) species.[5][10]
-
Ligand Selection: For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are essential.[1][9] These ligands promote the reductive elimination step and prevent catalyst decomposition.
-
Biarylphosphine Ligands (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling heteroaryl halides. Their steric bulk and electron-donating properties are well-suited for this substrate class.[1][2]
-
Chelating Diphosphine Ligands: Ligands like Xantphos have demonstrated excellent performance in the amination of electron-poor aryl halides and can be a good starting point for optimization.[11][12] For 2-bromopyridines, dppp (1,3-bis(diphenylphosphino)propane) has also been used effectively.[13]
-
Base Selection
A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.
-
Sodium tert-butoxide (NaOtBu): This is the most common and often most effective base, promoting high reaction rates.[7][13]
-
Lithium bis(trimethylsilyl)amide (LHMDS): An excellent choice for substrates bearing base-sensitive functional groups or when protic groups are present.[2]
-
Carbonate and Phosphate Bases (Cs₂CO₃, K₃PO₄): These weaker bases can be employed for highly sensitive substrates but may require higher temperatures or longer reaction times.[5][7]
Solvent and Temperature
-
Solvent: Anhydrous, degassed aprotic solvents are mandatory to prevent catalyst deactivation.[14] Toluene, dioxane, and THF are the most frequently used solvents.[10][13][15]
-
Temperature: The reaction typically requires heating to proceed at a reasonable rate. Temperatures ranging from 80 °C to 110 °C are standard.[7][14]
Comparative Reaction Conditions
The following table summarizes typical conditions used for the Buchwald-Hartwig amination of related 2-bromopyridine substrates, providing a valuable reference for initial screening.
| Catalyst System (Pd/Ligand) | Base | Solvent | Temp (°C) | Substrate Scope | Reference |
| Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 2-Bromopyridines with volatile primary/secondary amines | [13][16] |
| [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Toluene | 100 | Bromobenzene with various heterocyclic amines | [17] |
| Pd₂(dba)₃ / Xantphos | DBU | DMF | 100 | 2-Bromopyridine with aniline | [11][12] |
| [Pd(crotyl)Cl]₂ / BippyPhos | KOtBu | Water (micellar) | RT - 50 | Various heteroaryl bromides with aliphatic amines | [4] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the amination of this compound. Safety Note: Palladium catalysts, phosphine ligands, and strong bases like NaOtBu are air- and moisture-sensitive and should be handled under an inert atmosphere.[14]
Materials and Reagents
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Reaction Setup and Execution
-
Preparation: Place an oven-dried magnetic stir bar into an oven-dried Schlenk flask. Seal the flask with a rubber septum.
-
Inert Atmosphere: Connect the flask to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[14]
-
Reagent Addition: Under a positive flow of nitrogen, quickly add this compound (1.0 mmol), the palladium precatalyst (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to the flask.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Finally, add the amine (1.2 mmol) via syringe.
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.
-
Work-up: Once the starting material is consumed (typically 4-24 hours), cool the reaction mixture to room temperature. Quench the reaction by carefully adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a logical framework for addressing common issues.
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Singleton, M. L., & Biscoe, M. R. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 299–305. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Kukhta, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 389–400. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). National Institutes of Health. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson. [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (n.d.). ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (2025). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyrazine core is a prevalent motif in numerous pharmaceuticals and biologically active compounds. This guide provides an in-depth technical overview and actionable protocols for the palladium-catalyzed cross-coupling of 2-Bromo-6-methylpyrazine, a versatile building block for creating diverse molecular architectures. By leveraging powerful synthetic tools such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently generate libraries of novel compounds for screening and development.
This document moves beyond simple procedural lists to explain the underlying principles and rationale for experimental design, ensuring that the protocols are not just followed, but understood. This empowers researchers to troubleshoot and adapt these methods to their specific synthetic challenges.
The Strategic Importance of 2-Substituted-6-methylpyrazines
The 2-substituted-6-methylpyrazine framework is a privileged structure in drug discovery. The pyrazine ring system, with its two nitrogen atoms, can engage in various biological interactions, including hydrogen bonding and metal coordination. The strategic placement of substituents at the 2- and 6-positions allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly impact its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions offer a direct and modular approach to introduce a wide array of substituents, such as aryl, alkynyl, and amino groups, at the 2-position of the pyrazine ring.[1]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, making it ideal for the synthesis of biaryl and heteroaryl compounds.[2]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of catalyst, ligand, and base is critical for the successful coupling of electron-deficient heterocycles like this compound. The pyrazine nitrogen atoms can potentially coordinate to the palladium center and inhibit catalysis. Therefore, the use of electron-rich and sterically hindered phosphine ligands is often necessary to promote the desired catalytic activity.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed as a starting point for the coupling of various aryl and heteroaryl boronic acids with this compound.
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 173 mg | Limiting reagent. |
| Arylboronic Acid | 1.2 | 1.2 mmol | Can be varied. |
| Pd(PPh₃)₄ | 0.05 | 58 mg | A common and effective catalyst.[4] |
| K₂CO₃ | 2.0 | 276 mg | A suitable base for this coupling.[5] |
| 1,4-Dioxane/H₂O | - | 5 mL (4:1 v/v) | Degassed solvent mixture. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-methylpyrazine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important precursors in organic synthesis and materials science.
Mechanistic Rationale
The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. The use of an amine base is crucial for both the deprotonation of the alkyne and as a solvent. For substrates like this compound, careful selection of the palladium catalyst and ligands is important to achieve high yields.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Optimized Protocol for Sonogashira Coupling
This protocol provides a general procedure for the coupling of terminal alkynes with this compound.
Table 2: Reagents for Sonogashira Coupling
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 173 mg | Limiting reagent. |
| Terminal Alkyne | 1.5 | 1.5 mmol | Can be varied. |
| Pd(PPh₃)₂Cl₂ | 0.03 | 21 mg | A common palladium catalyst.[8] |
| Copper(I) Iodide (CuI) | 0.05 | 9.5 mg | Co-catalyst. |
| Triethylamine (Et₃N) | 2.0 | 0.28 mL | Base and solvent. |
| THF (optional) | - | 3 mL | Co-solvent for solubility. |
Step-by-Step Procedure:
-
In a Schlenk tube, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in triethylamine (and THF if needed).
-
Degas the solution by bubbling argon or nitrogen through it for 15 minutes.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Seal the tube and stir the reaction at room temperature or heat to 50-70 °C if necessary.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-6 hours.
-
Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite® to remove the catalyst.
-
Rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 2-alkynyl-6-methylpyrazine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and amides.
Mechanistic Rationale
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is critical to the success of this reaction, especially with challenging substrates like 2-halopyridines where catalyst poisoning is a concern.[10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Optimized Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of this compound. The specific ligand and base may need to be optimized for different amines.
Table 3: Reagents for Buchwald-Hartwig Amination
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 173 mg | Limiting reagent. |
| Amine | 1.2 | 1.2 mmol | Can be primary or secondary. |
| Pd₂(dba)₃ | 0.02 | 18 mg | A common palladium precursor. |
| XPhos | 0.08 | 38 mg | A bulky, electron-rich ligand.[11] |
| NaOtBu | 1.4 | 135 mg | A strong, non-nucleophilic base. |
| Toluene | - | 5 mL | Anhydrous and degassed. |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the amine (if solid), Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried reaction vessel.
-
Add anhydrous, degassed toluene to the vessel. If the amine is a liquid, add it at this stage via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete in 4-12 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to afford the desired 2-amino-6-methylpyrazine derivative.
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions detailed in this guide provide a powerful and versatile toolkit for the derivatization of this compound. By understanding the mechanistic nuances and optimizing the reaction conditions, researchers can efficiently synthesize a wide range of novel pyrazine-containing molecules. These compounds hold significant potential for applications in drug discovery, agrochemicals, and materials science. The continued development of more active and robust catalyst systems will undoubtedly further expand the scope and utility of these indispensable synthetic transformations.
References
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Van der Veken, P., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3637-3652. [Link]
-
Stanetty, P., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]
- Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032. [https://doi.org/10.1021/ja045815+
-
Özdemir, İ., et al. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 19(9), 13734-13749. [Link]
-
Zhang, J., et al. (2008). Investigation of an efficient palladium-catalyzed C(sp)-C(sp) cross-coupling reaction using phosphine-olefin ligand: application and mechanistic aspects. The Journal of Organic Chemistry, 73(23), 9481-9488. [Link]
-
Neumann, C. N., & Hooker, J. M. (2017). Cross-Coupling of Heteroatomic Electrophiles. ACS Catalysis, 7(5), 3474-3493. [Link]
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Shang, R., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Anderson, K. W., et al. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
-
ResearchGate. (2014). The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]
-
SciSpace. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
Royal Society of Chemistry. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Google Patents. (1986).
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Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]
-
MDPI. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. [Link]
-
National Institutes of Health. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
National Institutes of Health. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Infoscience. (2021). Alkynyl triazenes enable divergent syntheses of 2-pyrones. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2023). Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. [Link]
-
YouTube. (2020). Sonogashira cross-coupling reaction. [Link]
-
YouTube. (2020). Sonogashira Coupling. [Link]
-
MDPI. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. [Link]
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
Journal of the American Chemical Society. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. [Link]
-
The Good Scents Company. (n.d.). 2-methyl-6-vinyl pyrazine. Retrieved from [Link]
-
National Institutes of Health. (2021). Alkynyl triazenes enable divergent syntheses of 2-pyrones. [Link]
-
National Institutes of Health. (2023). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. [Link]
-
PubMed. (2007). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. [Link]
-
MDPI. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. [Link]1422-0067/24/4/3748)
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- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Bromo-6-methylpyrazine as a Versatile Synthetic Building Block
Introduction: The Strategic Value of 2-Bromo-6-methylpyrazine
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile intermediate, particularly within medicinal chemistry, agrochemical development, and materials science.[1][2][3] Its utility is anchored in the unique electronic properties of the pyrazine ring system and the specific reactivity conferred by the bromo and methyl substituents.
The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, renders the ring electron-deficient. This property activates the C-Br bond at the 2-position, making it an excellent electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions.[4][5] This guide provides an in-depth exploration of its application in three cornerstone transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
| Property | Value | Reference |
| CAS Number | 914452-71-4 | [1][6] |
| Molecular Formula | C₅H₅BrN₂ | [1][6] |
| Molecular Weight | 173.01 g/mol | [1][6] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Storage | Store at 0-8 °C, away from light and moisture | [1][7] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in this compound is the primary locus of reactivity, serving as a versatile handle for the introduction of carbon and nitrogen nucleophiles. Palladium-catalyzed reactions are the methods of choice for these transformations due to their high efficiency, functional group tolerance, and predictable outcomes.[8]
Caption: Key palladium-catalyzed transformations of this compound.
Application Protocol 1: Suzuki-Miyaura Coupling for C(aryl)-C(aryl) Bond Formation
Scientific Context & Rationale
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[9][10] For a substrate like this compound, this reaction provides a direct route to 2-aryl-6-methylpyrazines, a scaffold present in numerous biologically active molecules. The mechanism proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst.[10]
A critical challenge with electron-deficient heteroaryl bromides is the potential for a competitive side reaction known as hydrodebromination, where the bromine is replaced by a hydrogen atom.[11] This is often promoted by high temperatures and certain base/solvent combinations.
Causality in Protocol Design:
-
Catalyst/Ligand System: We select a Pd(0) source like Pd(PPh₃)₄ or generate it in situ. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are superior as they accelerate the rate-limiting reductive elimination step, outcompeting the hydrodebromination pathway.[12]
-
Base Selection: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is chosen.[11] It must be strong enough to activate the boronic acid for transmetalation but not so strong as to promote catalyst degradation or side reactions.[13]
-
Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are used to prevent hydrolysis of the boronic acid and to ensure good solubility of the reagents.[4] Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12]
Detailed Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-6-methylpyrazine
Materials:
-
This compound (1.0 eq.)
-
4-Methoxyphenylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 173 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous K₂CO₃ (345 mg, 2.5 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Add 5 mL of anhydrous, degassed 1,4-dioxane to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
| Coupling Partner | Base | Catalyst Loading (mol%) | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | K₂CO₃ | 3-5 | 90 | 85-95 |
| 4-Acetylphenylboronic acid | K₃PO₄ | 3-5 | 100 | 70-85 |
| 3-Pyridylboronic acid | Cs₂CO₃ | 5 | 100 | 65-80 |
| 2-Thienylboronic acid | K₂CO₃ | 3-5 | 90 | 80-90 |
Application Protocol 2: Buchwald-Hartwig Amination for C(aryl)-N Bond Formation
Scientific Context & Rationale
The formation of an aryl-nitrogen bond is one of the most frequent transformations in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination has revolutionized this field, providing a general and high-yielding method to couple aryl halides with a vast range of amines.[14] Applying this to this compound allows for the direct synthesis of 2-amino-6-methylpyrazine derivatives, which are key pharmacophores.
The catalytic cycle is similar to the Suzuki coupling but involves coordination of the amine to the Pd(II)-aryl complex, followed by deprotonation by a strong base to form a palladium amide intermediate, which then undergoes reductive elimination.[15]
Causality in Protocol Design:
-
Catalyst/Ligand System: This reaction typically requires a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ paired with a specialized, sterically hindered phosphine ligand (e.g., XPhos, RuPhos, BrettPhos). These ligands facilitate both the oxidative addition and the final reductive elimination step, which can be difficult for N-H and N-C bond formation.[15]
-
Base Selection: A strong, non-nucleophilic base is essential for deprotonating the amine (or the N-H adduct on the palladium center). Sodium tert-butoxide (NaOt-Bu) is the most common choice.[4] Its high basicity and steric bulk prevent it from acting as a competing nucleophile.
-
Conditions: The reaction is highly sensitive to oxygen and water. The catalyst, ligand, and base can all be degraded by air and moisture, leading to failed reactions. Therefore, strict anaerobic and anhydrous conditions are mandatory.
Detailed Experimental Protocol: Synthesis of N-benzyl-6-methylpyrazin-2-amine
Materials:
-
This compound (1.0 eq.)
-
Benzylamine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq.)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)
-
Toluene, anhydrous
Procedure:
-
Inside a glovebox or under a robust stream of argon, add NaOt-Bu (135 mg, 1.4 mmol) to a dry reaction tube or Schlenk flask.
-
Add the palladium precatalyst Pd₂(dba)₃ (14 mg, 0.015 mmol) and the XPhos ligand (19 mg, 0.04 mmol).
-
Add this compound (173 mg, 1.0 mmol).
-
Add 3 mL of anhydrous toluene, followed by benzylamine (131 µL, 1.2 mmol).
-
Seal the vessel tightly and remove it from the glovebox (if used).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction is often complete in 2-16 hours.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Standard workflow for the Buchwald-Hartwig amination protocol.
Application Protocol 3: Sonogashira Coupling for C(aryl)-C(alkynyl) Bond Formation
Scientific Context & Rationale
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[16] This reaction introduces the valuable alkynyl group, which can serve as a rigid linker in a larger molecule or as a synthetic handle for further transformations like "click chemistry" or partial reduction. The reaction employs a dual catalytic system: a palladium catalyst activates the aryl halide, and a copper(I) salt acts as a co-catalyst to activate the terminal alkyne.[17][18]
Causality in Protocol Design:
-
Dual Catalysis: The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) undergoes oxidative addition. The copper(I) iodide (CuI) reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is the key role of the copper co-catalyst.[19]
-
Base/Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves a dual role: it acts as the base to deprotonate the alkyne and often serves as the solvent or co-solvent.[18]
-
Copper-Free Variant: A common side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). In cases where this is problematic, "copper-free" Sonogashira conditions can be employed, though they may require higher temperatures or more specialized ligands.[20]
Detailed Experimental Protocol: Synthesis of 6-Methyl-2-(phenylethynyl)pyrazine
Materials:
-
This compound (1.0 eq.)
-
Phenylacetylene (1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq.)
-
Copper(I) iodide (CuI) (0.04 eq.)
-
Triethylamine (Et₃N), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (173 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Add 5 mL of anhydrous triethylamine.
-
Add phenylacetylene (132 µL, 1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) if the reaction is slow.
-
Monitor the reaction by TLC. A fine precipitate of triethylammonium bromide will form as the reaction proceeds.
-
Once the starting material is consumed (typically 1-6 hours), dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the ammonium salt and catalyst residues, washing thoroughly.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the desired alkynylpyrazine.
Safety and Handling
This compound requires careful handling in a well-ventilated area, preferably a chemical fume hood.
-
Hazards: Harmful if swallowed. Causes skin, eye, and respiratory irritation.[7][21][22]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][21]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials like strong oxidizing agents.[1][7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[23]
References
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Kılınç, D., & Gümüş, İ. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers. [Link]
-
Lo, H. Y., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances. [Link]
-
Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry. [Link]
- CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
-
Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers. [Link]
-
Boyle, F. T., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Safety Data Sheet - 2-Bromo-6-methylpyrazino[2,3-b]pyrazine. Angene Chemical. [Link]
-
Stauffer, S. R. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
-
2-Amino-3-bromo-6-chloropyrazine CAS 212779-21-0. BIOSYNCE. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
- US4628097A - Process for the preparation of 2-amino-alkylpyridines.
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Sonogashira Coupling Reaction Mechanism. YouTube. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-methylpyrazine with Organoboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 2-Aryl-6-methylpyrazines
The pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The introduction of aryl or heteroaryl substituents at the 2-position of the pyrazine ring via carbon-carbon bond-forming reactions is a cornerstone of modern synthetic strategy. This modification allows for the systematic exploration of chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, lauded for its operational simplicity, broad functional group tolerance, and generally mild reaction conditions.[1][2][3]
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 2-Bromo-6-methylpyrazine with a variety of organoboronic acids. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The cycle commences with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[4]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the organoboron species, making it more nucleophilic.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed 2-aryl-6-methylpyrazine product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific organoboronic acids.
Protocol 1: General Procedure for the Synthesis of 2-Aryl-6-methylpyrazines
This protocol is a versatile starting point for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane or Toluene
-
Deionized water
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-aryl-6-methylpyrazine.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times, particularly for less reactive boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), cesium carbonate (1.25 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).
-
Solvent Addition: Add DME (3 mL) and deionized water (0.5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-45 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table provides a summary of typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established protocols for similar heteroaryl bromides.[6][7][8][9]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | Toluene/H₂O | 100 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | 8 | 80-90 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (3) | DME | 85 | 12 | 75-85 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 5 | 70-80 |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 10 | 80-90 |
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Older or improperly stored catalysts can be less effective. Consider using a fresh batch or a different palladium source.
-
Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture is thoroughly degassed before heating.
-
Inappropriate Base: The choice of base is crucial. For less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.
-
-
Formation of Homocoupled Byproducts:
-
Arylboronic Acid Homocoupling: This can occur in the presence of oxygen. Rigorous degassing is essential.
-
This compound Homocoupling: This is less common but can be minimized by using a slight excess of the boronic acid.
-
-
Protodeboronation:
-
The boronic acid can be cleaved by acidic protons. Using anhydrous solvents and a non-aqueous base can sometimes mitigate this issue.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of a diverse array of 2-aryl-6-methylpyrazines. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]
-
Table 3 . Selective coupling reaction of arylboronic acid with... (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved from [Link]
-
(PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 13). ResearchGate. Retrieved from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. Retrieved from [Link]
-
Second Generation Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). National Institutes of Health. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biologically Active Molecules Utilizing 2-Bromo-6-methylpyrazine
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal building block for molecules designed to interact with biological targets.[2] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory effects.[3][4][5] The functionalization of the pyrazine ring is therefore a critical strategy in the development of novel therapeutics.[3]
2-Bromo-6-methylpyrazine is a versatile and readily available starting material for the synthesis of a diverse library of biologically active compounds. The bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents and the exploration of structure-activity relationships (SAR). This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of biologically active molecules using this compound, with a focus on palladium-catalyzed cross-coupling reactions.
Core Synthetic Strategies: Accessing Chemical Diversity
The strategic functionalization of this compound is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance, generally high yields, and predictable reactivity. The two primary transformations discussed herein are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.
Suzuki-Miyaura Cross-Coupling: Forging Aryl-Pyrazine Bonds
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds.[1] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester.[1]
Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method that may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Catalyst and Solvent Addition: Add the palladium catalyst (0.02-0.05 mmol) to the flask. Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Aryl-Amine Linkages
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of carbon-nitrogen bonds, a common linkage in many pharmaceuticals.[6] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.[6]
Mechanism Insight: The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling but involves the coordination and deprotonation of the amine nucleophile.
-
Oxidative Addition: A Pd(0) catalyst adds to the this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a starting point and may require optimization based on the specific amine used.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask, add the palladium pre-catalyst (0.01-0.03 mmol) and the phosphine ligand (0.02-0.06 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon (repeat this cycle three times).
-
Reagent Addition: Add the base (1.5 mmol), this compound (1.0 mmol), and the amine (1.1 mmol) to the flask.
-
Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-24 hours.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Applications in Kinase Inhibitor Synthesis
Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[7] Pyrazine-based compounds have emerged as potent inhibitors of various kinases, including CK2 and PIM kinases.[8] The 2,6-disubstituted pyrazine scaffold is a particularly promising motif for the development of selective and potent kinase inhibitors.
A common synthetic strategy involves a sequential cross-coupling approach, where this compound can be first subjected to a Suzuki-Miyaura coupling to introduce an aryl group at the 2-position. The resulting 2-aryl-6-methylpyrazine can then be further functionalized, for example, by benzylic bromination of the methyl group followed by substitution, to introduce additional diversity. Alternatively, a dihalopyrazine can be used, with sequential and selective cross-coupling reactions at each halogenated position.
Example Synthetic Scheme: Towards 2,6-Disubstituted Pyrazine Kinase Inhibitors
Table 1: Examples of Biologically Active Pyrazine Derivatives
| Compound Class | Target | Biological Activity (IC₅₀) | Reference |
| 2,6-Disubstituted Pyrazines | CK2 Kinase | Potent inhibition in enzymatic and cellular assays | [8] |
| 2,6-Disubstituted Pyrazines | PIM Kinase | Potent PIM kinase activity identified | [8] |
| Chalcone-Pyrazine Hybrids | Anticancer (MCF-7, A549, DU-145 cell lines) | IC₅₀ values as low as 0.012 µM | [1] |
| Piperlongumine-Pyrazine Hybrids | Anticancer (HCT116 cell line) | IC₅₀ values in the range of 3.19–8.90 µM | [1] |
| Pyrazine-based SHP2 Inhibitors | SHP2 Protein Tyrosine Phosphatase | Active and acceptable cytotoxic agents | [9][10] |
Conclusion and Future Outlook
This compound serves as a highly valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide robust and efficient methods for its functionalization, enabling the rapid generation of diverse chemical libraries for drug discovery programs. The demonstrated success of pyrazine-based compounds as kinase inhibitors and anticancer agents underscores the continued importance of this scaffold in medicinal chemistry. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this compound in their quest for novel and impactful therapeutic agents.
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Buraczewska, E., et al. (1974). Studies on pyrazine derivatives. Part III. The synthesis and tuberculostatic activity of 6-(N-methyl-amino2)-pyrazine-2-carboxylic acid derivatives. Polish journal of pharmacology and pharmacy, 26(5), 537–543. [Link]
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Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. [Link]
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Wells, C. I., et al. (2023). Identification of 2-(4′-carboxyphenyl)-6-indolopyrazines as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 261, 115814. [Link]
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Al-Zoubi, R. M., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8272. [Link]
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Wang, Y., et al. (2025). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 15(1), 1-10. [Link]
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Application Notes & Protocols: The Strategic Use of 2-Bromo-6-methylpyrazine in Agrochemical Intermediate Synthesis
Abstract
The pyrazine scaffold is a privileged structure in the development of biologically active molecules, with numerous derivatives finding application in the agrochemical sector.[1] 2-Bromo-6-methylpyrazine has emerged as a versatile and highly valuable building block for the synthesis of novel pesticides and herbicides.[2][3] Its strategic placement of a bromine atom allows for a wide array of cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships. This guide provides an in-depth examination of this compound, detailing its properties, key synthetic transformations, and step-by-step protocols tailored for researchers in agrochemical discovery and development.
Introduction to this compound: A Key Building Block
This compound (CAS No: 914452-71-4) is a halogenated pyrazine derivative that serves as a critical intermediate in organic synthesis.[3][4] The presence of the bromine atom at the 2-position and a methyl group at the 6-position provides a unique electronic and steric profile, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern synthetic chemistry, allowing for the efficient construction of complex molecular architectures required for potent agrochemical agents.[5] The pyrazine core itself is found in compounds exhibiting herbicidal, fungicidal, and insecticidal properties.[1][6]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and safe handling.
| Property | Value | Source(s) |
| CAS Number | 914452-71-4 | [3][7] |
| Molecular Formula | C₅H₅BrN₂ | [3][7] |
| Molecular Weight | 173.01 g/mol | [3][7] |
| Appearance | White to pale yellow crystalline powder | [3][8] |
| Boiling Point | 196 °C | [4] |
| Flash Point | 72 °C | [4] |
| Purity | ≥ 98% (HPLC) | [3] |
| Storage Conditions | Store at 0-8 °C under an inert atmosphere (Nitrogen or Argon) | [3][4] |
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The reactivity of the C-Br bond in this compound makes it an excellent electrophile for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are pivotal for elaborating the core structure into a final agrochemical product. The two most significant transformations are the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[9] This reaction is highly valued in agrochemical synthesis for its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids.[5][10]
The reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimization. The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium complex. This step is facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[11]
This protocol provides a robust starting point. Optimization of catalyst, ligand, base, and temperature is often necessary for specific substrates.[12][13]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)[11]
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2-5 mol%))[10]
-
Ligand (if using Pd(OAc)₂), e.g., SPhos or XPhos (4-10 mol%)[10][14]
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equiv)[11]
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)[11]
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate or Dichloromethane for extraction
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[10]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes. A robust inert atmosphere is critical to prevent catalyst oxidation.[14]
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and, if required, the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11][14]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volume of aqueous layer).[10]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[10]
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure all reagents and solvents are properly degassed. Use a fresh, high-quality catalyst or consider a pre-catalyst.[14] |
| Unsuitable ligand for the electron-deficient pyrazine ring | Switch to electron-rich, bulky phosphine ligands like SPhos or XPhos.[14] | |
| Insufficiently strong base | Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[14] | |
| Boronic Acid Homocoupling | Presence of oxygen | Improve degassing technique (e.g., freeze-pump-thaw cycles).[14] |
| Protodeboronation (Loss of Boronic Acid) | Reaction conditions too harsh or prolonged | Use a boronic ester (e.g., pinacol ester) which is more stable. Lower the reaction temperature and monitor closely.[15] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with amines.[16] This reaction is instrumental in synthesizing agrochemicals where an amino linkage is a key structural feature, often contributing to target binding and modulating physicochemical properties.[17][18] The reaction is highly general, though successful application with volatile amines may require specialized equipment like sealed tubes.[17]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the this compound and the amine, followed by the anhydrous, degassed solvent.
-
Sealing and Heating: If using a volatile amine, the reaction should be performed in a sealed pressure tube.[17] Heat the mixture (typically 80-120 °C) with stirring.
-
Monitoring & Work-up: Monitor the reaction as described for the Suzuki coupling. The work-up procedure is similar, involving quenching, extraction, and purification.
Application in Agrochemical Synthesis: Pyrazinamide Derivatives
A significant application of this compound is in the synthesis of substituted pyrazinamide derivatives. Pyrazinamide itself is a well-known antitubercular drug, but its derivatives have been investigated for broader biological activities, including as potential agrochemicals.[19][20] For instance, amides of substituted pyrazine-2-carboxylic acids have shown antifungal and photosynthesis-inhibiting activities.[21]
The synthesis of such derivatives often involves a cross-coupling reaction as a key step to install a desired substituent, followed by further functional group manipulations.
Safety, Handling, and Disposal
Scientific integrity demands a rigorous approach to safety. This compound and the reagents used in its transformation require careful handling.
| Hazard Category | Information and Precautionary Measures | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [22] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated fume hood. | [23][24] |
| First Aid Measures | If Inhaled: Move person to fresh air.In case of skin contact: Wash off with soap and plenty of water.In case of eye contact: Rinse cautiously with water for several minutes.If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician in all cases of exposure. | [23] |
| Handling & Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Avoid formation of dust and aerosols. | [23][25] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [24][25] |
Conclusion
This compound is a powerful and versatile intermediate for the agrochemical industry. Its utility is primarily unlocked through modern synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By providing reliable access to a diverse range of substituted pyrazine structures, it enables the efficient exploration of new chemical space in the quest for more effective and sustainable crop protection solutions. The protocols and insights provided in this guide are intended to empower researchers to leverage this key building block to its full potential, while upholding the highest standards of scientific rigor and safety.
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PubMed Central. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. [Link]
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PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
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NIH. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]
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MDPI. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]
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PubMed. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. [Link]
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ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]
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ResearchGate. Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... [Link]
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Wiley Online Library. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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PubMed. Cross-Coupling Reactions of Nitroarenes. [Link]
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MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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Ursinus Digital Commons. Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. [Link]
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ResearchGate. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. [Link]
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The Role of 2-Bromo-6-methylpyrazine in Crafting Roasted and Savory Flavor Profiles
An In-Depth Technical Guide for Researchers and Flavor Chemists
Introduction: The Significance of Pyrazines in Flavor Chemistry
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are fundamental to the aroma of a vast array of cooked and roasted foods.[1] Their characteristic nutty, roasted, and toasted notes are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2][3] These potent aroma compounds, often possessing very low odor thresholds, are indispensable in the creation of authentic and impactful flavor profiles for a variety of food and beverage products.[1] This guide focuses on the specific application of 2-Bromo-6-methylpyrazine, a halogenated pyrazine derivative, in the field of flavor chemistry. While it serves as a versatile synthetic intermediate in the pharmaceutical and agrochemical industries, its unique aromatic properties also make it a valuable tool for flavorists.[4]
Sensory Profile and Organoleptic Properties of this compound
While detailed sensory data for this compound is not extensively published, its structural similarity to other alkylpyrazines suggests it contributes to the nutty and roasted aroma spectrum. Halogenation can influence the volatility and perception of aroma compounds, potentially adding unique nuances to the typical pyrazine profile. For comparison, related pyrazines exhibit the following characteristics:
| Pyrazine Derivative | Typical Odor/Flavor Descriptors | Odor Threshold (in water, ppb) |
| 2-Methylpyrazine | Nutty, cocoa, roasted, coffee | 60,000[5] |
| 2,6-Dimethylpyrazine | Chocolate, roasted nuts, coffee-like | 200[5] |
| 2-Ethyl-6-methylpyrazine | Roasted potato, nutty, roasted hazelnut | Not widely reported |
This table provides a comparative framework for understanding the potential sensory space of this compound based on structurally similar, well-characterized pyrazines.
The presence of a bromine atom in this compound may impart a subtle, savory, or even slightly sharp note, making it a potentially interesting component in savory flavor systems, such as those for roasted meats, grilled vegetables, and savory snacks. Further sensory evaluation through Gas Chromatography-Olfactometry (GC-O) would be invaluable in precisely characterizing its unique aroma and flavor contribution.
Potential Formation Pathways
The primary route for the formation of flavor-active pyrazines in food is the Maillard reaction.[2][6] This complex cascade of reactions involves the condensation of an amino group from an amino acid with a carbonyl group from a reducing sugar, followed by a series of rearrangements, degradations, and condensations.
While there is no direct evidence in the reviewed literature for the natural formation of this compound in food systems, it is theoretically plausible under specific conditions involving brominated precursors. For instance, the reaction of a brominated amino acid or the presence of bromide salts in a Maillard reaction model system could potentially lead to the formation of brominated pyrazines. Further research is required to validate this hypothesis.
Figure 1. A simplified schematic of the Maillard reaction pathway leading to the formation of pyrazines.
Applications in Flavor Creation
This compound can be utilized as a potent flavoring agent to enhance and impart specific roasted and savory characteristics in a variety of food products.[4] Its synthetic nature allows for high purity and consistent quality, which are critical for reproducible flavor formulations.
Potential Applications Include:
-
Roasted Meat Flavors: To intensify the "browned" and roasted notes in beef, chicken, and pork flavorings. The potential savory character of the bromo-substituent could add a desirable complexity.
-
Savory Snack Seasonings: For use in seasonings for potato chips, crackers, and other savory snacks to provide a roasted, nutty, and slightly toasted character.
-
Soups, Sauces, and Gravies: To add a foundational roasted note and enhance the overall savory profile of these products.
-
Coffee and Cocoa Flavors: While less common for halogenated pyrazines, it could be used in trace amounts to add a unique roasted nuance to coffee and chocolate flavorings.
The effective use level of this compound will be highly dependent on the specific application and the desired flavor profile. As with other high-impact aroma chemicals, it should be used at very low concentrations, likely in the parts-per-million (ppm) or even parts-per-billion (ppb) range in the final product.
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound
Objective: To determine the odor and flavor profile of this compound.
Materials:
-
This compound (high purity, flavor grade)
-
Odorless and tasteless solvent (e.g., propylene glycol, ethanol, or deodorized water)
-
Odor-free glass vials with caps
-
Olfactory strips
-
Trained sensory panel
Procedure:
-
Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in the chosen solvent.
-
Serial Dilutions: Create a series of dilutions from the stock solution (e.g., 0.1%, 0.01%, 0.001%, etc.) in the same solvent.
-
Odor Evaluation: a. Dip an olfactory strip into each dilution and allow the solvent to evaporate for a few seconds. b. Present the strips to the trained sensory panel in a randomized order. c. Panelists should describe the perceived aroma using a standardized sensory lexicon (e.g., nutty, roasted, earthy, savory, chemical, etc.).
-
Flavor Evaluation (in a neutral base): a. Prepare a neutral food base (e.g., unsalted cracker dough, simple sugar solution, or a neutral white sauce). b. Add the dilutions of this compound to the base at various concentrations (e.g., starting from 1 ppm and adjusting based on perceived intensity). c. Present the flavored base samples to the sensory panel. d. Panelists should describe the flavor profile, including any taste and retronasal aroma attributes.
-
Data Analysis: Compile the sensory descriptors and intensity ratings to create a comprehensive sensory profile of the compound.
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Application Notes and Protocols for C-N Bond Formation with 2-Bromo-6-methylpyrazine
Introduction: The Strategic Importance of the Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science, frequently embedded in molecules exhibiting a wide array of biological activities and functional properties. The introduction of nitrogen-based substituents onto this electron-deficient heterocycle via carbon-nitrogen (C-N) bond formation is a critical transformation for the diversification of these structures. 2-Bromo-6-methylpyrazine serves as a versatile and readily available building block for this purpose. This guide provides an in-depth analysis and detailed protocols for the successful execution of C-N cross-coupling reactions using this substrate, with a primary focus on the robust and widely adopted Palladium-catalyzed Buchwald-Hartwig amination. We will also briefly discuss the classical Ullmann condensation as a comparative methodology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.
Core Concepts: Navigating the Landscape of C-N Cross-Coupling
The direct substitution of the bromine atom in this compound with an amine via nucleophilic aromatic substitution (SNAr) is often challenging due to the electron-deficient nature of the pyrazine ring not being sufficiently activating for all but the most reactive nucleophiles. Therefore, transition-metal-catalyzed cross-coupling reactions have become the methods of choice.[1]
The Buchwald-Hartwig Amination: A Modern Powerhouse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1][2][3] Its broad substrate scope, functional group tolerance, and generally milder reaction conditions make it the preferred method for forming C(sp²)-N bonds.
Mechanism and Rationale: The catalytic cycle, a foundational concept for understanding and troubleshooting the reaction, involves a series of well-defined steps.[2][4] The choice of each reaction component is critical and is dictated by the principles of this cycle.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of this compound, forming a Pd(II) complex. The electron-deficient nature of the pyrazine ring facilitates this step.
-
Ligand Association & Amine Coordination: A phosphine ligand, crucial for stabilizing the palladium center and modulating its reactivity, is coordinated to the metal. Subsequently, the amine substrate coordinates to the palladium.
-
Deprotonation: A base is required to deprotonate the coordinated amine, forming a palladium-amido intermediate. The strength of the base is a key parameter to control.
-
Reductive Elimination: This final, product-forming step involves the formation of the new C-N bond and the regeneration of the active Pd(0) catalyst, allowing the cycle to continue.[5]
The Ullmann Condensation: A Classical Alternative
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.[6] Historically, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[6] While modern advancements have introduced ligand-accelerated protocols that allow for milder conditions, the Buchwald-Hartwig amination is often more versatile and reliable for a broader range of substrates.
Experimental Protocols and Methodologies
General Considerations:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox to prevent oxidation of the catalyst and phosphine ligands.[7][8]
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial for optimal and reproducible results, as water can interfere with the catalytic cycle.
-
Safety: Handle all reagents, especially phosphine ligands and palladium catalysts, in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.
Protocol 1: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol provides a general procedure for the coupling of this compound with a primary amine, such as aniline or a primary alkylamine. The choice of ligand is critical, with bulky biarylphosphine ligands often providing superior results.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (e.g., Aniline) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Equipment:
-
Oven-dried Schlenk tube or sealed reaction vial
-
Magnetic stir bar
-
Schlenk line or glovebox
-
Heating block or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add this compound, Sodium tert-butoxide, Palladium(II) Acetate, and RuPhos.
-
Inerting: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the primary amine.
-
Reaction: Place the sealed tube in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol is adapted for use with secondary amines, such as morpholine or piperidine. Different ligands, like BINAP or dppf, may be more suitable for these substrates.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
(±)-BINAP (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, (±)-BINAP, and NaOtBu to a Schlenk tube.
-
Reagent Addition: Add anhydrous toluene, followed by this compound and the secondary amine.
-
Reaction: Seal the tube and heat the reaction mixture at 80-100 °C for 6-18 hours.[8]
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination
Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes and potentially improving yields.[9][10][11]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Equipment:
-
Microwave synthesis reactor
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
Vial Preparation: To a microwave reaction vial, add this compound, the amine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Solvent Addition: Add the anhydrous solvent.
-
Sealing: Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 10-30 minutes with continuous stirring. The instrument's power will modulate to maintain the temperature.
-
Cooling and Workup: After the reaction, the vial is cooled to room temperature using compressed air before opening. Proceed with the standard workup and purification as outlined in Protocol 1.
Data Presentation: A Comparative Overview of Ligand Performance
The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination. The following table, adapted from data on the closely related 2-bromopyrazine, illustrates the impact of ligand selection on reaction yield.[7] Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, SPhos) are generally superior for coupling with many amine classes.
| Pd Source | Ligand | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 |
| Pd₂(dba)₃ | SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 |
| Pd₂(dba)₃ | BINAP | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 |
| Pd(OAc)₂ | dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98 |
| Pd(OAc)₂ | dppp | n-Propylamine | NaOtBu | Toluene | 80 | - | 55 |
Table adapted from literature data for 2-bromopyrazine amination.[7][12] Yields are representative and may vary for this compound.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure anhydrous and oxygen-free conditions. Use fresh, high-quality catalyst and ligands.
-
Insufficient Base Strength: For less acidic amines, a stronger base like LiHMDS may be required.
-
Low Temperature: Increase the reaction temperature in increments of 10-20 °C.
-
-
Byproduct Formation (e.g., Hydrodehalogenation):
-
Ligand Choice: This side reaction can sometimes be suppressed by choosing a different ligand that promotes reductive elimination over other pathways.[5]
-
Reaction Time: Over-running the reaction can lead to byproduct formation. Monitor closely and stop the reaction upon consumption of the starting material.
-
Conclusion
The C-N bond formation with this compound is a highly accessible and versatile transformation, primarily through the palladium-catalyzed Buchwald-Hartwig amination. The success of this reaction hinges on the rational selection of the catalyst system—particularly the phosphine ligand—and careful control of reaction parameters. The protocols provided herein offer robust starting points for the synthesis of a diverse array of N-substituted 6-methylpyrazine derivatives. By understanding the underlying mechanistic principles and the influence of each reaction component, researchers can effectively troubleshoot and optimize these procedures to achieve their synthetic goals in the pursuit of novel pharmaceuticals and functional materials.
References
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Jamel, N. S. M., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Available at: [Link]
- Ai, H.-J., et al. (2024). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. Journal of the American Chemical Society.
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). ChemSpider SyntheticPages. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. Available at: [Link]
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Ye, M., & Gagné, M. R. (2001). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic Letters, 3(19), 3041-3044. Available at: [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
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Jamel, N. S. M., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Available at: [Link]
-
Coupling of aryl and heteroaryl bromides with N-heterocycles using CuI and ligand L3. (n.d.). ResearchGate. Available at: [Link]
-
Scheme 4. Buchwald−Hartwig Double Amination Reaction Assisted by Microwave Irradiation of Carbazole (Cz-H) with 1,4-Dibromobenzene (9(a))a. (n.d.). ResearchGate. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. Available at: [Link]
-
Jamel, N. S. M., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. R Discovery. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
- Preparation of 2-aminopyrazine. (1946). Google Patents.
-
Bombicz, P., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1213-1220. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. Available at: [Link]
-
C–N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides for DNA-Encoded Chemical Library Synthesis. (2020). Bioconjugate Chemistry. Available at: [Link]
-
C-N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides for DNA-Encoded Chemical Library Synthesis. (2020). PubMed. Available at: [Link]
-
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (n.d.). ChemRxiv. Available at: [Link]
-
Ligand-mediated highly effective and selective C-N coupling for synthesizing bioactive N-aryltriazole acyclonucleosides. (2012). PubMed. Available at: [Link]
- 2-bromopyridine synthesis method. (n.d.). Google Patents.
-
Optimization of Ullmann amine coupling reaction between bromobenzene 1a and N, N-dimethylethylenediamine 2a to give adduct 3aa a. (n.d.). ResearchGate. Available at: [Link]
-
Amination of 2-Bromo-6-Methylaminopyridine. (2024). Digital Commons@Georgia Southern. Available at: [Link]
-
Copper(I)-Mediated Ligand-Accelerated Ullmann-Type Coupling of Anilines with Aryliodides: Ligand Selection and Reaction Kinetics for Synthesis of Tri-p-Tolylamine. (2025). ResearchGate. Available at: [Link]
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Application Note & Protocols: Microwave-Assisted Synthesis with 2-Bromo-6-methylpyrazine
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of microwave-assisted organic synthesis (MAOS) utilizing 2-Bromo-6-methylpyrazine as a key building block. We delve into the core principles of microwave chemistry and present detailed, field-proven protocols for high-efficiency Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols are designed to be self-validating, with explanations of the causal relationships behind experimental choices, optimization strategies, and troubleshooting. This guide emphasizes rapid reaction times, improved yields, and enhanced safety, positioning MAOS as a superior methodology for the synthesis of complex pyrazine-based molecules crucial to modern medicinal chemistry.
Introduction: The Convergence of Pyrazine Chemistry and Microwave Synthesis
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics and clinical candidates targeting a wide range of diseases.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules with specific biological activities, particularly as kinase inhibitors.[1][3][4][5] this compound serves as a versatile and commercially available starting material for the elaboration of this important heterocycle.
Traditional synthesis methods involving heteroaromatic halides often require long reaction times, high temperatures, and can suffer from low yields and the formation of significant byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from many hours to mere minutes.[6][7][8][9] This acceleration is due to the efficient and rapid heating of polar molecules and ions in the reaction mixture, a process known as dielectric heating.[10] The result is a significant increase in reaction efficiency, higher product yields, and cleaner reaction profiles, which aligns with the principles of green chemistry.[11]
This guide will focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Core Principles of Microwave-Assisted Synthesis
Understanding the "why" behind microwave synthesis is crucial for effective protocol development and optimization. Unlike conventional conductive heating where heat is transferred slowly from an external source, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.
Key Advantages:
-
Speed: Reaction times are drastically reduced, from hours or days to minutes.[12][13]
-
Higher Yields: Rapid heating minimizes the time for side reactions or degradation of sensitive materials, often leading to higher isolated yields.[7][9]
-
Increased Purity: The reduction in side products simplifies downstream purification efforts.
-
Reproducibility: Modern microwave reactors offer precise temperature and pressure control, ensuring high reaction reproducibility.
Solvent selection is a critical parameter. Polar solvents with a high dielectric loss tangent (e.g., DMF, NMP, alcohols, water) are heated very efficiently by microwaves.[14] This property is leveraged in the protocols that follow.
Application I: Suzuki-Miyaura C-C Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[15][16] Microwave irradiation has been shown to be exceptionally effective for this transformation.[6][17]
Mechanistic Rationale
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The desired C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.
Microwave energy accelerates each of these steps, particularly the oxidative addition and reductive elimination phases, leading to a rapid turnover of the catalytic cycle.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or DMF
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add this compound (e.g., 1.0 mmol, 173 mg).
-
Add the arylboronic acid (1.2 mmol).
-
Add the base, K₂CO₃ (2.0 mmol, 276 mg).
-
Add the catalyst, Pd(dppf)Cl₂ (0.03 mmol, 22 mg).
-
Add the solvent mixture (e.g., 4 mL of 1,4-Dioxane and 1 mL of Water).
-
Seal the vial tightly with a septum cap.
-
Place the vial in the microwave reactor.
-
Microwave Parameters: Irradiate the mixture at 120-140°C for 15-30 minutes with continuous stirring. The instrument's software will modulate power to maintain the set temperature.[14]
-
After the reaction is complete, cool the vial to room temperature using the instrument's compressed air cooling system.
-
Workup: Dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Workflow Diagram
Caption: General experimental workflow for microwave synthesis.
Data & Optimization
| Arylboronic Acid | Catalyst (mol%) | Base | Temp (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 120 | 20 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 120 | 15 | >95 |
| 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 130 | 25 | 88 |
| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 140 | 30 | 85 |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (4) | K₂CO₃ | 140 | 30 | 82 |
Optimization Insights:
-
Catalyst: While Pd(dppf)Cl₂ is a robust catalyst, for challenging substrates, consider using more advanced catalysts like XPhos Pd G2 or G3, which can improve yields and reduce reaction times.[17]
-
Base: Cesium carbonate (Cs₂CO₃) is a stronger base and can be more effective for less reactive boronic acids, though K₂CO₃ is often sufficient and more cost-effective.
-
Solvent: For boronic acids with poor solubility in dioxane/water, using DMF or NMP can be beneficial due to their high polarity and boiling points.
Application II: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, a critical step in the synthesis of countless pharmaceutical agents.[11][12] This reaction is often sensitive to reaction conditions, and MAOS provides a superior method for achieving high efficiency and selectivity.[13][18]
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical as it modulates the stability and reactivity of the palladium intermediates.
Experimental Protocol: General Procedure
This protocol is a general method for the amination of this compound with primary or secondary amines. Note: This reaction is highly sensitive to oxygen and moisture. Proper inert atmosphere techniques are required.
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.3 equivalents)
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Ligand: XPhos or RuPhos (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equivalents)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox, add the base (e.g., NaOtBu, 1.4 mmol, 135 mg) to a 10 mL microwave reaction vial.
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and the ligand (e.g., XPhos, 0.02 mmol, 9.5 mg).
-
In a separate vial, dissolve this compound (1.0 mmol, 173 mg) and the desired amine (1.1 mmol) in anhydrous toluene (5 mL).
-
Transfer this solution to the microwave vial containing the catalyst, ligand, and base.
-
Seal the vial tightly.
-
Remove the vial from the glovebox and place it in the microwave reactor.
-
Microwave Parameters: Irradiate the mixture at 110-130°C for 20-40 minutes with continuous stirring.
-
After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Workup & Purification: Proceed with a standard extractive workup and purify by column chromatography.
Catalytic Cycle Diagram
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Data & Optimization
| Amine | Ligand | Base | Temp (°C) | Time (min) | Yield (%) |
| Morpholine | XPhos | NaOtBu | 110 | 20 | >95 |
| Aniline | RuPhos | Cs₂CO₃ | 130 | 30 | 89 |
| Benzylamine | XPhos | NaOtBu | 120 | 25 | 92 |
| N-Methylpiperazine | BrettPhos | K₃PO₄ | 130 | 40 | 85 |
Optimization Insights:
-
Ligand Choice: The choice of phosphine ligand is the most critical parameter. For sterically hindered amines, bulky biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos are essential.
-
Base Sensitivity: The reaction is highly sensitive to the base. NaOtBu is a strong, non-nucleophilic base excellent for many aminations. For base-sensitive functional groups, a milder base like K₃PO₄ or Cs₂CO₃ may be required.
-
Inert Atmosphere: The Pd(0) catalyst is readily oxidized. Failure to maintain a strict inert atmosphere is the most common reason for reaction failure.
Safety Considerations in Microwave Synthesis
-
Pressure: Always use sealed reaction vessels specifically designed for microwave chemistry. Do not exceed the recommended fill volume (typically 2-5 mL for a 10 mL vial) to allow for vapor expansion.
-
Solvent Choice: Never use low-boiling, flammable solvents like diethyl ether or pentane in a sealed vessel.
-
Exotherms: Be cautious with reactions known to be highly exothermic. Start with a lower temperature and shorter reaction time on a small scale.
-
Vial Integrity: Inspect microwave vials for any cracks or defects before use. A compromised vial can fail under pressure.
Caption: Key safety principles for microwave-assisted synthesis.
Conclusion
Microwave-assisted synthesis provides a powerful, efficient, and reliable platform for the functionalization of this compound. The Suzuki-Miyaura and Buchwald-Hartwig protocols detailed in this guide demonstrate the capacity of MAOS to dramatically accelerate reaction times while achieving excellent product yields. By understanding the core principles of microwave heating and carefully selecting catalysts, bases, and solvents, researchers can rapidly generate diverse libraries of pyrazine-based compounds, accelerating the pace of discovery in medicinal chemistry and materials science.
References
-
Salih, K. S. M., & Baqi, Y. (2021). Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. Molecules, 26(16), 4847. [Link]
-
Yong, Y.-C., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446-50457. [Link]
-
Salih, K. S. M., & Baqi, Y. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Baviskar, A. T., et al. (2012). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Chemical Science Transactions, 1(2), 269-275. [Link]
-
Wang, X., et al. (2016). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 21(3), 358. [Link]
-
Zhao, X., et al. (2010). Microwave-Assisted, Pd(0)-Catalyzed Cross-Coupling of Diazirines with Aryl Halides. Organic Letters, 12(23), 5561-5563. [Link]
-
Yong, Y.-C., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. [Link]
-
Bebbington, D., et al. (2022). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 27(19), 6649. [Link]
-
Bélanger, D. B., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(16), 4872-4876. [Link]
-
El-Damasy, A. K., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Future Medicinal Chemistry. [Link]
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El-Damasy, A. K., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(12), 843-864. [Link]
-
Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]
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Yong, Y.-C., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. R Discovery. [Link]
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Ke, Y., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm, 5(8), 1148-1153. [Link]
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Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. [Link]
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Leadbeater, N. E., & McGowan, C. (2009). A Heterogeneous-Based and Microwave-Assisted Protocol for the Synthesis of 2,2′-Bipyridines. Tetrahedron Letters, 50(26), 3463-3465. [Link]
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Salih, K. S. M., & Baqi, Y. (n.d.). Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. Sultan Qaboos University House of Expertise. [Link]
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Salih, K. S. M., & Baqi, Y. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Semantic Scholar. [Link]
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Patel, R. B., et al. (2016). Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. Oriental Journal of Chemistry, 32(2), 1195-1200. [Link]
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Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one and its application in the synthesis of new 3,5-disubstituted pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-b]indazol-2-ones. RSC Advances, 11(2), 1017-1026. [Link]
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Gomaa, A. M., et al. (2018). Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 109-117. [Link]
-
D'auria, M., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Chemistry, 3(3), 803-816. [Link]
-
Asghari, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-6-methylpyrazine Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of 2-Bromo-6-methylpyrazine and its subsequent derivatization. This compound is a critical heterocyclic building block in the development of pharmaceuticals and agrochemicals, prized for its versatile reactivity.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical principles, process optimization strategies, and critical safety protocols necessary for successful and safe scale-up. We will explore established synthetic routes, including direct bromination and Sandmeyer-type reactions, and detail the subsequent functionalization into more complex derivatives via modern cross-coupling methodologies.
Introduction: The Strategic Importance of this compound
The pyrazine moiety is a recurring motif in a wide array of biologically active molecules, including anticancer and anti-inflammatory agents.[4][5] The strategic introduction of a bromine atom, as in this compound, creates a versatile synthetic handle. This bromo-substituent serves as an excellent leaving group and a reactive site for various metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Its role as a key intermediate is well-documented in the synthesis of novel compounds for drug discovery, such as steroid derivatives for cancer treatment and inhibitors of protein kinases.[4][6][7]
However, transitioning the synthesis of this intermediate from the laboratory bench to a large-scale manufacturing environment presents significant challenges. These include ensuring regioselectivity, maximizing yield, controlling costs, and, most importantly, managing the considerable hazards associated with industrial-scale bromination reactions. This guide provides the necessary framework to navigate these challenges effectively.
Core Synthetic Strategies for this compound
The selection of a synthetic route for large-scale production depends on factors such as starting material availability, cost, desired purity, and safety infrastructure. Below are two of the most viable and commonly employed strategies.
Method A: Regioselective Direct Bromination of 2-Methylpyrazine
This approach is often favored for its atom economy and straightforwardness. It involves the direct electrophilic aromatic substitution of 2-methylpyrazine. The key challenge is to control the reaction to favor mono-bromination at the C2 position, avoiding the formation of dibrominated and other isomeric impurities.[8]
Causality of Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over liquid bromine (Br₂) for large-scale work due to its solid nature, which makes it easier and safer to handle.[8] While Br₂ can be used, it requires specialized equipment and stringent safety protocols to manage its high toxicity and corrosivity.[9][10]
-
Solvent: Acetic acid or chlorinated solvents are often used. The choice of solvent can influence the reactivity of the brominating agent and the solubility of the product and byproducts, affecting reaction rate and ease of purification.
-
Temperature Control: Electrophilic bromination is an exothermic process. Precise temperature control is critical to prevent runaway reactions and minimize the formation of undesired byproducts. The reaction is typically initiated at a low temperature and allowed to warm gradually.
Experimental Protocol: Large-Scale Direct Bromination
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a connection to a caustic scrubber system with 2-methylpyrazine (1.0 eq).
-
Solvent Addition: Add degassed acetic acid (5-10 volumes) to the reactor and stir to dissolve the starting material.
-
Inerting and Cooling: Purge the reactor with nitrogen and cool the solution to 0-5 °C using a suitable cooling bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[8]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once complete, cool the reactor to 10-15 °C and slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any residual active bromine.
-
Work-up: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 5 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or fractional distillation.[11][12]
Data Summary: Direct Bromination
| Parameter | Specification | Rationale |
| Starting Material | 2-methylpyrazine | Readily available and cost-effective precursor. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Safer solid reagent, minimizes handling hazards of Br₂. |
| Stoichiometry | 1.05-1.1 eq NBS | Slight excess ensures complete conversion of starting material. |
| Solvent | Acetic Acid | Good solubility for reactants, facilitates the reaction. |
| Temperature | 0 °C to Room Temp | Controlled addition at low temp manages exothermicity. |
| Typical Yield | 65-75% | Good yield for a large-scale electrophilic substitution.[8] |
| Major Impurities | Dibrominated species, unreacted starting material | Controlled by stoichiometry and temperature.[8] |
Workflow: Direct Bromination
Caption: Workflow for the direct bromination of 2-methylpyrazine.
Method B: Sandmeyer-type Reaction from 2-Amino-6-methylpyrazine
This route offers superior regioselectivity compared to direct bromination, as the position of the bromine atom is predetermined by the location of the starting amino group. While it involves more steps, it can be advantageous when very high purity is required and isomeric impurities are difficult to remove.
Causality of Experimental Choices:
-
Diazotization: The conversion of the primary amine to a diazonium salt is a classic and reliable transformation. It requires cold, acidic conditions (using HBr) and a nitrosating agent (sodium nitrite) to prevent the premature decomposition of the unstable diazonium intermediate.
-
Copper(I) Bromide: CuBr acts as a catalyst to facilitate the displacement of the diazonium group (N₂) with a bromide ion. This is the key step in the Sandmeyer reaction.
Experimental Protocol: Large-Scale Sandmeyer Reaction
-
Diazotization Setup: In a primary reactor, suspend 2-amino-6-methylpyrazine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~4-5 volumes). Cool the slurry to -5 to 0 °C with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water. Add this solution dropwise to the amine slurry, keeping the internal temperature below 0 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
-
Copper Catalyst Prep: In a separate, larger reactor, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr (48%, ~2 volumes) and cool it to 0 °C.
-
Sandmeyer Reaction: Slowly transfer the cold diazonium salt solution from the first reactor into the vigorously stirred CuBr solution. The addition should be controlled to manage gas (N₂) evolution and maintain the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable solvent (e.g., toluene or ethyl acetate). The subsequent purification steps are similar to Method A, involving washing, drying, and concentration, followed by distillation or recrystallization.
Data Summary: Sandmeyer Reaction
| Parameter | Specification | Rationale |
| Starting Material | 2-amino-6-methylpyrazine | Predefines the position of bromination for high regioselectivity. |
| Reagents | NaNO₂, HBr, CuBr | Standard reagents for the Sandmeyer reaction. |
| Diazotization Temp | -5 to 0 °C | Critical for the stability of the diazonium salt intermediate. |
| Sandmeyer Temp | 0 to 10 °C (addition) | Controls the rate of N₂ evolution and manages the exotherm. |
| Typical Yield | 70-85% | Generally higher and cleaner than direct bromination.[8] |
| Major Impurities | Residual starting amine, phenolic byproducts | Minimized by careful temperature control and stoichiometry.[8] |
Workflow: Sandmeyer Reaction
Caption: Workflow for the Sandmeyer synthesis of this compound.
Safer Synthesis via Continuous Flow Bromination
For operations utilizing molecular bromine, modern continuous flow chemistry offers a significantly safer and more efficient alternative to traditional batch processing.[13] The hazardous Br₂ can be generated in situ from HBr and an oxidant (like NaOCl) and immediately consumed in the reaction stream.[13][14]
Key Advantages:
-
Enhanced Safety: The inventory of hazardous bromine at any given moment is extremely small, drastically reducing the risk of exposure or uncontrolled reactions.[14]
-
Superior Control: Microreactors provide exceptional heat and mass transfer, allowing for precise control over reaction temperature and residence time.
-
Improved Yield and Purity: The precise control often leads to cleaner reactions with fewer byproducts.
Caption: Continuous flow process for safer bromination.[13][14]
Safety Protocols for Large-Scale Bromination
Bromination reactions are inherently hazardous and demand stringent safety protocols.[9] Adherence to these measures is non-negotiable in a professional setting.
-
Engineering Controls:
-
Dedicated Facilities: All bromination reactions must be conducted in a dedicated, well-ventilated area or a walk-in fume hood.
-
Scrubber System: Reactor off-gas must be directed through a caustic scrubber (containing, e.g., NaOH or Na₂S₂O₃ solution) to neutralize bromine vapors.[9]
-
Material Compatibility: Use corrosion-resistant equipment, such as glass-lined steel reactors or those made of borosilicate glass or PVDF. Avoid incompatible materials like aluminum.[9]
-
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a full-face respirator with cartridges appropriate for acid gases and halogens, or a supplied-air hood.[9]
-
Hand Protection: Wear heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene). Do not use disposable latex gloves.[10]
-
Body and Eye Protection: A chemical-resistant apron or suit, safety goggles, and a face shield are mandatory.[10]
-
-
Emergency Preparedness:
-
Neutralizing Agent: Keep a large supply of 1 M sodium thiosulfate solution readily available to neutralize spills.[10]
-
Spill Containment: Have spill kits with appropriate absorbent materials and a designated procedure for handling bromine spills.
-
Emergency Alarms: Bromine detectors and alarms should be installed to provide early warning of leaks.[9]
-
Sources
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- 3. Andrews University - Virtual tour [andrews.edu]
- 4. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Coupling of 2-Bromo-6-methylpyrazine
Welcome to the technical support center dedicated to enhancing the efficiency of Suzuki-Miyaura cross-coupling reactions with 2-Bromo-6-methylpyrazine. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges. The electron-deficient nature of the pyrazine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can often lead to suboptimal results.[1][2] This resource aims to equip you with the knowledge to diagnose issues and systematically optimize your reaction conditions for improved yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Suzuki coupling of this compound, offering explanations for the underlying causes and actionable steps for resolution.
Issue 1: Low to No Product Yield with Significant Starting Material Remaining
This is one of the most common frustrations in Suzuki couplings, especially with heteroaromatic substrates. Several factors can contribute to a stalled or inefficient reaction.
Potential Causes and Recommended Actions:
-
Catalyst Inhibition or Deactivation: The lone pair of electrons on the pyrazine nitrogen can coordinate with the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2]
-
Solution 1: Select a Bulky Ligand. Employing bulky, electron-rich phosphine ligands can create a steric shield around the palladium atom, hindering coordination with the pyrazine nitrogen.[2][3] Ligands from the Buchwald (e.g., XPhos, SPhos) or Beller groups are often effective for such challenging substrates.[4]
-
Solution 2: Ensure a Rigorously Inert Atmosphere. Oxygen can oxidatively degrade the active Pd(0) catalyst.[4] It is crucial to thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period) and to maintain a positive pressure of inert gas throughout the reaction setup and duration.[5][6]
-
Solution 3: Use a Pre-catalyst. Palladium(II) pre-catalysts, such as Pd(OAc)₂, require reduction to the active Pd(0) species in situ. If this reduction is inefficient, the reaction will not proceed. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced pre-catalyst that readily forms the active species can be beneficial.[4][7]
-
-
Suboptimal Base Selection: The base plays a critical role in the transmetalation step of the Suzuki coupling mechanism.[8][9] An inappropriate base can lead to a sluggish reaction.
-
Solution: Screen Different Bases. While potassium carbonate (K₂CO₃) is a common choice, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, particularly for electron-deficient substrates.[4][5] In some cases, organic bases may also be considered.
-
-
Insufficient Thermal Energy: The reaction may simply lack the necessary activation energy to proceed at an adequate rate.
-
Poor Solvent Choice: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to troubleshooting low-yield Suzuki couplings.
Issue 2: Significant Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound. Identifying these byproducts is key to mitigating their formation.
Common Side Products and Mitigation Strategies:
-
Homocoupling of the Boronic Acid: This side reaction forms a biaryl product derived from two molecules of the boronic acid coupling partner. It is often promoted by the presence of oxygen.[4]
-
Mitigation: Rigorous degassing of the reaction mixture is the most effective way to suppress this pathway.[4] Using the minimum necessary excess of the boronic acid (e.g., 1.1-1.2 equivalents) can also help.
-
-
Protodeborylation of the Boronic Acid: This involves the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, effectively destroying the nucleophilic partner. This is a common issue, especially with electron-deficient boronic acids at higher pH levels.[13]
-
Dehalogenation of this compound: In this side reaction, the bromine atom is replaced by a hydrogen atom, leading to the formation of 2-methylpyrazine. This is often caused by palladium-hydride species in the reaction mixture.[1][12]
-
Mitigation: Ensure the use of anhydrous solvents and reagents to minimize the sources of hydride.[1] A more active catalyst system might allow the reaction to proceed at a lower temperature, which can also suppress dehalogenation as it often has a higher activation energy than the desired coupling.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for a Suzuki coupling with this compound?
For an initial small-scale test reaction, the following conditions provide a robust starting point based on established protocols for similar electron-deficient heteroaryl bromides:[4]
| Component | Recommendation |
| Palladium Pre-catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2-5 mol%) |
| Ligand | XPhos (4 mol%) or SPhos (4-8 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |
| Temperature | 90-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Note: These are general starting points. Optimization will likely be necessary for your specific boronic acid coupling partner.
Q2: Which palladium catalysts and ligands are generally most effective for 2-bromopyrazines?
While traditional catalysts like Pd(PPh₃)₄ can work, modern catalyst systems are often superior for challenging substrates like 2-bromopyrazines.[4] The combination of a palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos is highly recommended.[1][4] These ligands enhance the rate of oxidative addition and reductive elimination, which can be sluggish for electron-deficient substrates.[3][14]
Q3: What is the role of water in the Suzuki coupling reaction?
Water can have several beneficial effects in a Suzuki coupling. It can help to dissolve the inorganic base, and in some cases, it is believed to accelerate the transmetalation step.[15] The optimal amount of water can vary, but solvent ratios of organic solvent to water between 4:1 and 10:1 are common starting points.[4][11]
Q4: My boronic acid is a pinacol ester. Do I need to modify the reaction conditions?
Boronic pinacol esters (Bpins) are generally more stable than their corresponding boronic acids and are less prone to side reactions like protodeborylation.[2][12] They are excellent substrates for Suzuki couplings. The general conditions outlined above are typically suitable for Bpins as well.
Experimental Protocol: General Procedure for Suzuki Coupling
The following is a representative experimental protocol. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques.
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Inerting the Flask: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 4-24 hours).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura coupling.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Praveen, C., & Kumar, A. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications, 114, 64-68. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Zhdankin, V. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3422-3434. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
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- 15. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Troubleshooting Failed Sonogashira Reactions of Bromopyrazines
Welcome to the technical support guide for Sonogashira cross-coupling reactions involving bromopyrazine substrates. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to overcome the unique challenges presented by these electron-deficient N-heterocyclic substrates.
Introduction: The Challenge of Bromopyrazines
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the powerful formation of C(sp²)–C(sp) bonds between aryl halides and terminal alkynes.[1][2] While highly effective, the reaction's success is heavily dependent on the substrate. Bromopyrazines, a common scaffold in pharmaceuticals, present a distinct set of challenges. Their electron-deficient nature makes the initial oxidative addition step more difficult compared to electron-rich or neutral arenes. Furthermore, the presence of nitrogen atoms introduces the significant risk of catalyst poisoning, where the lone pair of electrons on the pyrazine nitrogen coordinates to the palladium center, inhibiting its catalytic activity.[3][4]
This guide addresses the most common failure modes encountered with bromopyrazines and provides a logical framework for systematic troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Conversion of Bromopyrazine
Q: My Sonogashira reaction with 2-bromopyrazine is giving me low yield or no product at all. What are the most likely causes?
A: This is the most common issue and typically points to problems with the catalytic system's activity or stability. The primary culprits are catalyst poisoning, suboptimal ligand choice, or inappropriate reaction conditions.
1. Catalyst Poisoning by the Pyrazine Nitrogen: The most frequent cause of failure is the deactivation of the palladium catalyst. The lone pair of electrons on a pyrazine nitrogen can coordinate strongly to the palladium(0) or palladium(II) center.[3] This coordination occupies the active site, preventing the catalyst from participating in the essential steps of the catalytic cycle, namely oxidative addition.[3][5] In some cases, the product itself can also act as an inhibitor, leading to a stalled reaction after partial conversion.[3]
-
Visual Cue: A reaction that starts but stalls, or the formation of a black precipitate (palladium black), can indicate catalyst decomposition or deactivation.[3][4]
2. Suboptimal Catalyst and Ligand System: Aryl bromides are inherently less reactive than aryl iodides in the rate-determining oxidative addition step.[6] This is compounded by the electron-deficient nature of the pyrazine ring. The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts may not be active enough.
-
The Ligand's Role: The ligand is crucial for stabilizing the palladium center and modulating its reactivity. For challenging substrates like bromopyrazines, bulky, electron-donating phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-Heterocyclic Carbene (NHC) ligands are often required.[1][3] These ligands sterically shield the palladium, making it less susceptible to coordination by the pyrazine nitrogen, and their electron-donating properties promote the difficult oxidative addition step.[5]
3. Inappropriate Reaction Conditions:
-
Temperature: Sonogashira reactions with aryl bromides often require heating to proceed at a reasonable rate.[6][7] Room temperature conditions that may work for aryl iodides are often insufficient for bromopyrazines.
-
Base: The base is critical for deprotonating the terminal alkyne. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common and can also serve as solvents.[8] However, for some systems, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ may be more effective, particularly in copper-free setups.[5][9]
-
Solvent: The choice of solvent affects the solubility of reagents and the stability of the catalyst. Common solvents include DMF, THF, dioxane, and toluene.[7][8][10] The optimal solvent must be determined empirically.
Troubleshooting Flowchart: Diagnosing a Failed Reaction
Caption: A decision tree for troubleshooting low conversion.
Issue 2: Significant Side Product Formation
Q: My reaction is working, but I'm isolating a significant amount of a symmetrical diyne byproduct. What is this and how can I stop it?
A: You are observing the Glaser-Hay homocoupling of your terminal alkyne. This is the most common side reaction in copper-mediated Sonogashira couplings.[11]
Mechanism of Glaser Coupling: The copper(I) co-catalyst, while accelerating the desired reaction, can also promote the oxidative dimerization of the alkyne to form a 1,3-diyne. This process is particularly favorable in the presence of oxygen (air).[6][11]
Mitigation Strategies:
-
Rigorous Degassing and Inert Atmosphere: The most crucial step is to eliminate oxygen from your reaction. Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). The reaction should be set up and run under a strict inert atmosphere (argon or nitrogen).[4][6]
-
Switch to Copper-Free Conditions: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[2][6][12] Copper-free Sonogashira reactions have been well-developed and are often preferred for substrates like aryl bromides where homocoupling can be a major issue.[11] These reactions may require a stronger base (e.g., Cs₂CO₃), a more active palladium/ligand system, and sometimes higher temperatures to compensate for the absence of copper.[9][13]
Catalytic Cycles and Inhibition Pathways
Understanding the underlying mechanisms is key to effective troubleshooting.
The Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles.
Catalyst Poisoning by Pyrazine
Caption: Competing productive vs. inhibitory pathways for the catalyst.
Optimization Strategies & Recommended Protocols
Table 1: Catalyst System Selection for Bromopyrazines
| Palladium Source | Ligand | Co-Catalyst | Base | Temperature | Comments |
| PdCl₂(PPh₃)₂ / Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N / DIPEA | 80-100 °C | Starting Point. Often sluggish. Prone to catalyst poisoning and may require high catalyst loading (3-5 mol%).[8][14] |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos / SPhos | CuI | K₃PO₄ / Et₃N | 80-110 °C | Improved System. Bulky, electron-rich ligands protect the Pd center and accelerate oxidative addition. Recommended for difficult couplings.[3][5] |
| Pd(CH₃CN)₂Cl₂ | cataCXium A | None (Cu-free) | Cs₂CO₃ | RT - 95 °C | Copper-Free Option. Excellent for avoiding Glaser homocoupling. The combination of a strong base and active ligand is key.[9] |
| [DTBNpP]Pd(crotyl)Cl | (internal) | None (Cu-free) | TMP | Room Temp | Advanced Precatalyst. Air-stable precatalyst that rapidly forms the active monoligated species. Effective for challenging bromides at mild temperatures.[13] |
Abbreviations: dba = dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; cataCXium A = Di(1-adamantyl)-n-butylphosphine; DTBNpP = Di-tert-butylneopentylphosphine; TMP = 2,2,6,6-Tetramethylpiperidine.
Experimental Protocols
Protocol 1: Optimized Copper-Cocatalyzed Sonogashira Reaction
This protocol uses a modern, bulky phosphine ligand to enhance catalyst stability and activity.
-
Setup: To an oven-dried Schlenk flask, add the bromopyrazine (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add CuI (0.05 mmol, 5 mol%) and anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent and Alkyne: Add 5 mL of degassed 1,4-dioxane via syringe, followed by the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The combined organic layers are then dried, filtered, and concentrated for purification.
Protocol 2: Robust Copper-Free Sonogashira Reaction
This protocol is designed to completely avoid Glaser-Hay homocoupling.
-
Setup: To an oven-dried Schlenk flask, add the bromopyrazine (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and cataCXium A (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent and Alkyne: Add 5 mL of degassed acetonitrile (or 2-MeTHF) via syringe, followed by the terminal alkyne (1.2 mmol, 1.2 equiv).[9]
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours. (Note: Some systems may work at room temperature, but heating is a good starting point for bromides).[9][13]
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, filter through a pad of Celite to remove inorganic salts, and rinse the pad with ethyl acetate. Concentrate the filtrate for purification.
References
- Doucet, H., & Hierso, J. C. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- BenchChem. (2025).
-
Wikipedia. Sonogashira coupling. [Link]
-
Borah, A. J., et al. (2022). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Reactions with 2-Bromopyrazine.
- R Reakt. (2008). Copper-free Sonogashira coupling.
-
Kelly, C. B., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by an Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Organic Letters. [Link]
-
Wikiwand. Sonogashira coupling. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]
- BenchChem. (2025). Technical Support Center: 2-Bromopyrazine Cross-Coupling Reactions.
-
ResearchGate. (2019). Influence of base on the Sonogashira coupling reaction. [Link]
-
ResearchGate. (2014). A Copper- and Amine-Free Sonogashira Coupling Reaction Promoted by a Ferrocene-Based Phosphinimine-Phosphine Ligand at Low Catalyst Loading. [Link]
-
researchmap. (2008). Phosphine-free Sonogashira coupling: reactions of aryl halides catalysed by palladium(II) complexes. [Link]
-
ResearchGate. Proposed mechanism involving amines for the copper-free Sonogashira reaction. [Link]
-
Gevorgyan, V. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]
-
National Institutes of Health. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
ResearchGate. Scheme 1. A) Copper-free Sonogashira cross-coupling reaction of.... [Link]
-
ResearchGate. (2016). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
National Institutes of Health. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
-
Arodes. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
ePrints Soton. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Semantic Scholar. (1992). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
ResearchGate. (2012). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]
Sources
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- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 14. Sonogashira coupling - Wikiwand [wikiwand.com]
Technical Support Center: Optimization of Base for Buchwald-Hartwig Amination of 2-Bromo-6-methylpyrazine
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Bromo-6-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. The amination of electron-deficient N-heteroaryl halides like this compound presents unique challenges, primarily the potential for the pyrazine nitrogen to coordinate with and inhibit the palladium catalyst.[1] The judicious selection of the base is therefore a critical parameter that profoundly influences reaction efficiency, yield, and side-product formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low to no conversion. What are the likely causes related to the base?
Low conversion is a common issue and can often be traced back to the base's role in the catalytic cycle.
-
Insufficient Basicity: The primary role of the base is to deprotonate the amine-palladium complex to form the key palladium-amido intermediate, which then undergoes reductive elimination.[2] If the base is too weak (e.g., K2CO3), this deprotonation step can be slow or inefficient, stalling the catalytic cycle and leading to low yields.[3]
-
Poor Solubility: Many inorganic bases (e.g., K3PO4, Cs2CO3) have limited solubility in common organic solvents like toluene or dioxane.[4] If the base is not sufficiently dissolved or dispersed, it cannot effectively participate in the reaction, leading to a heterogeneous mixture with poor reaction kinetics. Vigorous stirring is essential, and in some cases, grinding the base before use can be beneficial.[5]
-
Catalyst Poisoning: While ligand choice is the primary defense against catalyst poisoning by the pyrazine nitrogen, the base can play an indirect role. If the reaction is sluggish due to an inappropriate base, the prolonged reaction time at elevated temperatures can increase the likelihood of catalyst deactivation pathways.
Q2: Which base should I choose as a starting point for my optimization?
For the amination of this compound, a strong, sterically hindered base is generally the best starting point, with the caveat that you must consider the functional group tolerance of your amine coupling partner.
A screening of several classes of bases is highly recommended. Below is a comparative guide to common choices:
| Base | Class | pKaH (approx.) | Advantages | Disadvantages |
| NaOt-Bu | Strong, Non-nucleophilic Alkoxide | 19 | Permits high reaction rates and often allows for lower catalyst loadings.[3] | Incompatible with base-sensitive functional groups like esters and nitro groups.[3] |
| LHMDS | Strong, Non-nucleophilic Amide | 26 | Allows for the use of substrates with protic functional groups (e.g., alcohols, primary amides). Useful for low-temperature aminations.[3] | Air and moisture sensitive. Can be incompatible with certain functional groups at higher temperatures.[3] |
| Cs2CO3 | Weak, Inorganic Carbonate | 10 | Excellent functional group tolerance.[3] | Can be expensive. May require higher catalyst loadings and longer reaction times. Can be difficult to stir on a large scale.[3][6] |
| K3PO4 | Weak, Inorganic Phosphate | 12 | Good functional group tolerance and economically attractive.[3] | Often requires higher temperatures and catalyst loadings. Can result in slower reaction rates.[3] |
| DBU | Organic, Non-nucleophilic Amidine | 13.5 | Soluble in organic solvents, leading to homogeneous reaction conditions. A milder alternative to inorganic bases.[5][7] | The calculated barrier for DBU to deprotonate the palladium-amine complex can be prohibitively high in some systems.[8][9] |
Recommendation: Start with Sodium tert-butoxide (NaOt-Bu) , as it generally provides the highest reaction rates.[3] If your substrate contains sensitive functional groups, Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) are excellent alternatives.
Q3: I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen). How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It can arise from a β-hydride elimination pathway from the palladium-amido intermediate, especially with amines bearing β-hydrogens.[10][11] The choice of base can influence this process.
-
Use a Bulky Base: Sterically hindered bases like NaOt-Bu can sometimes disfavor side reactions by influencing the geometry of the transition states.
-
Optimize Base Stoichiometry: Using a large excess of the base is not always beneficial and can sometimes promote side reactions. A typical starting point is 1.2-1.5 equivalents of the base relative to the limiting reagent.
-
Re-evaluate Ligand Choice: While this guide focuses on the base, it's crucial to remember that the ligand has the most significant impact. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are designed to promote the desired reductive elimination over β-hydride elimination.[12]
Q4: How does the solvent choice interact with the base selection?
The solvent and base are intrinsically linked. The solvent's polarity affects the solubility of the base and the stability of charged intermediates in the catalytic cycle.[8][9]
-
Nonpolar Solvents (e.g., Toluene): In nonpolar solvents, the formation of new charges is disfavored. Therefore, an anionic base is required to effectively deprotonate the neutral palladium-amine complex.[8][13] This makes bases like NaOt-Bu and LHMDS particularly effective.
-
Polar Aprotic Solvents (e.g., Dioxane, DMF): In more polar solvents, the dissociation of the halide from the palladium center is more feasible. However, this can also lead to the base coordinating with the palladium, creating a stable resting state that inhibits catalysis.[8][9]
-
Solvent Recommendations: Toluene and dioxane are the most common and reliable solvents for Buchwald-Hartwig aminations.[12] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the reaction by binding to the palladium catalyst.[5]
The Role of the Base in the Buchwald-Hartwig Catalytic Cycle
The base plays a critical role in regenerating the active catalyst and enabling the key bond-forming step. The following diagram illustrates the catalytic cycle, highlighting the intervention point of the base.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Screening Bases for the Amination of this compound
This protocol provides a general method for screening various bases. It is crucial to maintain an inert atmosphere throughout the experiment, as palladium catalysts are sensitive to oxygen.
Materials:
-
This compound
-
Amine of interest
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos, if not using a precatalyst)
-
Bases for screening: NaOt-Bu, LHMDS (as a solution), Cs2CO3, K3PO4
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, add this compound (1.0 equiv), the palladium precatalyst (typically 1-2 mol%), and a stir bar to each of four separate reaction vials.
-
Addition of Base: To each respective vial, add the base:
-
Vial 1: NaOt-Bu (1.4 equiv)
-
Vial 2: Cs2CO3 (1.4 equiv)
-
Vial 3: K3PO4 (1.4 equiv)
-
-
Addition of Amine and Solvent: Add the amine (1.2 equiv) to each vial, followed by the anhydrous solvent (to achieve a concentration of approx. 0.1-0.2 M).
-
LHMDS Addition (if screening): For a separate vial, add the reagents as in step 1. Then, add the amine and solvent, followed by the LHMDS solution (1.4 equiv) last.
-
Reaction: Seal the vials tightly and remove them from the glovebox. Place them in a preheated aluminum block on a stirrer hotplate. A typical starting temperature is 80-100 °C.[5]
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing them by LC-MS or GC-MS.
-
Workup and Analysis: Once a reaction is deemed complete (or has stalled), cool it to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Analyze the crude yield by NMR or another quantitative method to determine the most effective base.
This systematic screening will provide a clear indication of the optimal base for your specific amine and reaction conditions, paving the way for a successful and high-yielding Buchwald-Hartwig amination.
References
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
GlaxoSmithKline. (2025). Use of base metals in Buchwald-Hartwig coupling. Retrieved from [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
Sources
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- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 7. chemrxiv.org [chemrxiv.org]
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- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal in 2-Bromo-6-methylpyrazine Reactions
Welcome to the technical support center dedicated to addressing the critical—and often challenging—step of removing residual palladium from reactions involving 2-Bromo-6-methylpyrazine. This guide is designed for researchers, process chemists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions and require robust, scalable methods to achieve high-purity products that meet stringent regulatory standards.
The unique structure of this compound, with its basic nitrogen atoms, can introduce specific challenges in palladium removal. These nitrogen atoms can coordinate with palladium species, keeping them solubilized and rendering simple filtration methods ineffective. This guide provides a structured approach to troubleshooting these issues, offering both theoretical insights and field-proven protocols.
Troubleshooting Guide: Common Issues & Immediate Solutions
This section addresses the most frequent problems encountered during the purification of this compound reaction products.
| Issue Encountered | Primary Cause(s) | Recommended First Action | Scientific Rationale |
| Dark-colored product after filtration; suspect colloidal palladium ("Pd black"). | Fine palladium particles (Pd(0)) have passed through standard filter paper. | Filter the entire batch through a pre-packed plug of Celite® or a similar filter aid.[1][2][3] | Celite® forms a fine, porous filter bed that can effectively trap microscopic and colloidal palladium particles that standard filter paper cannot.[3] |
| High Pd levels (>100 ppm) detected by ICP-MS after workup, but the solution is clear. | Soluble Pd(II) species are present, likely complexed with your pyrazine product, ligands, or solvent. | Treat the solution with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) or a trimercaptotriazine (TMT)-based scavenger.[4][5][6] | These scavengers contain soft sulfur ligands that form strong, irreversible bonds with soft metals like palladium, effectively pulling the metal out of the solution and onto a solid support that can be filtered off.[5][7] |
| Significant product loss after using activated carbon. | The planar, aromatic structure of the pyrazine product has a high affinity for the graphitic surface of activated carbon, leading to non-specific adsorption. | Reduce the amount of carbon used (e.g., to 1-2 wt%) or switch to a more selective silica-based scavenger. Perform a small-scale trial to determine the optimal carbon loading.[8] | While cost-effective, activated carbon is notoriously non-selective and can adsorb a wide range of organic molecules, especially aromatics.[8][9][10] Specialized scavengers offer higher selectivity, minimizing yield loss.[5] |
| Inconsistent palladium removal from batch to batch. | Variability in the final oxidation state (Pd(0) vs. Pd(II)) or coordination sphere of the palladium at the end of the reaction. | Standardize the reaction quench and workup procedure meticulously. Consider a pre-treatment step (e.g., mild oxidation or reduction) before scavenging to convert all palladium to a single, more easily removed species.[8] | Different scavengers have varying affinities for different palladium species. A consistent workup ensures the scavenger is always targeting the same type of palladium complex, leading to more reproducible results.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical in pharmaceutical applications?
Palladium is a toxic heavy metal, and its levels in Active Pharmaceutical Ingredients (APIs) are strictly regulated by international bodies like the ICH.[1][11][12] For oral medications, the permitted daily exposure (PDE) is typically around 100 µg, which translates to very low parts-per-million (ppm) limits in the final drug product.[1] Beyond toxicity, residual palladium can compromise the stability of the API or interfere with subsequent synthetic steps.
Q2: What are the main classes of palladium removal techniques?
The methods can be broadly categorized into four groups:
-
Adsorption: Using high-surface-area materials like activated carbon or Celite®.[9][13][14]
-
Scavenging: Employing solid-supported reagents with functional groups (e.g., thiols, amines, TMT) that selectively chelate palladium.[4][5][6][15] This is often the most effective method for soluble palladium.
-
Chromatography: Separating the product from palladium complexes based on polarity using techniques like column chromatography.[2]
-
Crystallization/Extraction: Purifying the product by crystallization, leaving palladium impurities in the mother liquor, or using liquid-liquid extraction to partition the metal into a different phase.[2][16]
Q3: How does the this compound structure complicate palladium removal?
The pyrazine ring contains two nitrogen atoms which are Lewis basic. These nitrogen atoms can act as ligands, coordinating to the palladium center. This chelation can keep the palladium catalyst soluble in the organic phase, preventing it from precipitating as palladium black and making simple filtration ineffective. This is why scavengers, which can compete with the pyrazine for palladium binding, are often necessary.[8]
Q4: How do I choose the right scavenger for my reaction?
The choice depends on the palladium's likely oxidation state and the solvent system.
-
For Pd(II): Thiol-based scavengers (like SiliaMetS Thiol or ISOLUTE Si-Thiol) are exceptionally effective.[4][5][17]
-
For Pd(0) and mixed states: Dimercaptotriazine (DMT) or trimercaptotriazine (TMT) based scavengers (like SiliaMetS DMT or Biotage MP-TMT) are very robust and versatile, capable of scavenging multiple forms of palladium.[6][15][17][18]
-
Solvent Compatibility: Most modern scavengers are available on either a silica or polymer (polystyrene) support, making them compatible with a wide range of organic solvents.[19]
Method Selection & Workflow Diagrams
Choosing the correct purification strategy is paramount. The following decision tree provides a logical pathway for selecting an appropriate method.
Caption: Experimental workflow for scavenger-based palladium removal.
Detailed Experimental Protocols
Protocol 1: Celite® Plug Filtration for Colloidal Palladium Removal
This method is the first line of defense, especially when palladium black is visible.
-
Preparation: Place a sintered glass funnel on a clean filter flask. Add a layer of sand or coarse silica (~0.5 cm) followed by a plug of Celite® (~2-4 cm thick). Gently tap the side of the funnel to pack the Celite® evenly.
-
Pre-Wetting: Wet the Celite® plug with the reaction solvent under gentle vacuum to ensure it is properly settled and to prevent channeling.
-
Filtration: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity. [2]Carefully pour the diluted mixture onto the Celite® plug, applying a gentle vacuum.
-
Washing: Once the entire mixture has passed through, wash the plug with several portions of fresh solvent to recover all of the product. [2]5. Analysis: Combine the filtrate and washings. Concentrate the solution and analyze the product for residual palladium content using a sensitive technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). [16][20]
Protocol 2: Palladium Removal with a Thiol-Functionalized Silica Scavenger
This protocol is highly effective for removing soluble Pd(II) species.
-
Dissolution: Ensure the crude product from the this compound reaction is fully dissolved in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate). [21]2. Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). A typical loading is 3-5 equivalents relative to the initial moles of palladium catalyst used in the reaction. [4][6]3. Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 35-45 °C) for 2 to 24 hours. The optimal time and temperature should be determined empirically. [4][6]A Pfizer case study demonstrated successful removal at 35°C over 17 hours. [4]4. Filtration: Filter the mixture through a simple filter paper or a fritted funnel to remove the solid scavenger, which now contains the bound palladium. [21]5. Washing & Concentration: Wash the scavenger on the filter with fresh solvent to ensure complete product recovery. Combine the filtrate and washings, and remove the solvent under reduced pressure. [21]6. Confirmation: Analyze the final product to confirm palladium levels are within the acceptable range (<10 ppm). [11]In a documented case, this method reduced palladium content from over 1,300 ppm to just 2 ppm. [4]
Protocol 3: Activated Carbon Treatment
A cost-effective but less selective option. Always perform a small-scale test first to quantify potential product loss.
-
Carbon Addition: To the dissolved crude product, add powdered activated carbon (typically 2-10 wt% relative to the crude product weight). [9][21]2. Stirring: Stir the suspension at room temperature for 1-12 hours. [14][21]3. Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® is crucial for removing fine carbon particles. [9][21]4. Washing and Concentration: Wash the Celite®/carbon filter cake thoroughly with fresh solvent. Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the final palladium concentration and calculate the product yield to assess any losses due to adsorption.
References
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. [Link]
-
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]
-
Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]
-
Biotage® MP-TMT - Palladium Scavenger. Norlab. [Link]
-
Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
How can I remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Metal Scavenging Screening Kit Product Manual. Biotage. [Link]
-
Biotage® MP-TMT | Palladium scavenger. Biotage. [Link]
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
-
How to remove palladium catalyst from reaction mixture? ResearchGate. [Link]
-
Metal Scavenger User Guide. Biotage. [Link]
-
Metal scavengers process Chem - biotage. AnyFlip. [Link]
-
Removal of leached Palladium from reaction product. The ScienceMadness Discussion Board. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. [Link]
-
Filtration through Celite. The Schlenk Line Survival Guide. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]
-
Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. norlab.com [norlab.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. velocityscientific.com.au [velocityscientific.com.au]
- 16. arborassays.com [arborassays.com]
- 17. selekt.biotage.com [selekt.biotage.com]
- 18. anyflip.com [anyflip.com]
- 19. biotage.com [biotage.com]
- 20. pharmtech.com [pharmtech.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
managing dehalogenation byproducts in pyrazine coupling
Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize palladium-catalyzed cross-coupling reactions to functionalize pyrazine scaffolds. Pyrazines are a cornerstone of modern drug discovery, but their inherent electron-deficient nature makes them particularly susceptible to a common and problematic side reaction: hydrodehalogenation.
This document provides in-depth, experience-driven answers to frequently encountered challenges, detailed troubleshooting protocols, and the fundamental chemical principles behind them. Our goal is to empower you to diagnose issues within your experiments, rationally design improved reaction conditions, and ultimately minimize the formation of unwanted dehalogenated byproducts.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing dehalogenation in the context of pyrazine chemistry. Understanding these core concepts is the first step toward effective troubleshooting.
Q1: What exactly is hydrodehalogenation in pyrazine coupling?
Hydrodehalogenation (often shortened to "dehalogenation") is a competitive side reaction in which the halogen atom (Cl, Br, or I) on the pyrazine ring is replaced by a hydrogen atom instead of the intended aryl, alkyl, or amino group from your coupling partner. This results in a non-functionalized pyrazine byproduct, which reduces the yield of your desired product and can complicate purification. This side reaction is particularly prevalent in electron-deficient heteroaromatic systems like pyrazines.[1][2]
Q2: What is the primary mechanism that leads to this unwanted byproduct?
While the desired cross-coupling reaction proceeds through the well-established Pd(0)/Pd(II) catalytic cycle (Oxidative Addition → Transmetalation/Amine Coordination & Deprotonation → Reductive Elimination), dehalogenation arises from competing pathways that involve a palladium-hydride (Pd-H) species.[3][4][5]
There are two primary routes to forming this problematic Pd-H intermediate:
-
From the Base or Solvent: Protic solvents (like water or alcohols) or bases containing β-hydrogens can act as hydride sources.[1][2][6]
-
β-Hydride Elimination: In reactions like Buchwald-Hartwig amination or couplings with alkylboron reagents, an intermediate palladium-amido or palladium-alkyl complex can undergo β-hydride elimination. This process transfers a hydrogen atom from the coupling partner to the palladium center, forming the Pd-H species and an undesired byproduct (e.g., an imine or alkene).[3][7][8]
Once formed, the Pd-H species can undergo reductive elimination with the pyrazine halide, cleaving the C-X bond and forming a C-H bond, thus releasing the dehalogenated pyrazine and regenerating the Pd(0) catalyst.
Q3: Why are pyrazines more susceptible to dehalogenation than, for example, a simple benzene ring?
The increased susceptibility of pyrazines stems from their electron-deficient nature. The two nitrogen atoms in the ring withdraw electron density, which has several consequences:
-
Faster Oxidative Addition: The C-X bond on an electron-poor ring is more polarized and reactive towards oxidative addition with Pd(0).
-
Slower Reductive Elimination: The final, product-forming step, reductive elimination, is often slower for electron-deficient heterocycles. This extended lifetime of the key Pd(II) intermediate (Py-Pd(II)(R)Lₙ) provides a larger window of opportunity for competing side reactions, like those that form Pd-H species, to occur.[7]
Effectively, the crucial final step of the desired reaction is sluggish, allowing the faster dehalogenation pathway to become more competitive.
Troubleshooting Guide
This section is formatted to address specific experimental observations and provide a logical, step-by-step process for resolving them.
Problem: My LC-MS/GC-MS analysis shows significant formation (>10%) of the dehalogenated pyrazine byproduct. What are the primary levers I can pull to suppress this?
This is a classic optimization problem. The strategy is to identify the likely source of the hydride and/or accelerate the desired reductive elimination step so that it outcompetes the side reaction. Follow this workflow to diagnose and solve the issue.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. nobelprize.org [nobelprize.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: 2-Bromo-6-methylpyrazine Reactivity
A Senior Application Scientist's Guide to Solvent Effects in Cross-Coupling and Nucleophilic Substitution Reactions
Welcome to the technical support center for experiments involving 2-Bromo-6-methylpyrazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction conditions and troubleshoot common issues. As Senior Application Scientists, we understand that solvent choice is not merely about dissolution; it is a critical parameter that dictates reaction rate, yield, selectivity, and even the stability of your catalyst. This document, presented in a question-and-answer format, provides in-depth, field-proven insights into the causal relationships between solvent properties and reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cross-coupling reaction with this compound is giving low to no conversion. How should I begin troubleshooting my solvent system?
A: Low conversion is a common issue, often linked to catalyst deactivation or suboptimal reaction kinetics, both of which are heavily influenced by the solvent. The pyrazine nitrogen in your substrate, this compound, can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity.[1][2] Your initial troubleshooting should revolve around a systematic solvent screening process.
A primary cause of failure is often poor solubility of the reagents.[2] However, the solvent's role extends far beyond this. It modulates catalyst stability, influences the activation of precatalysts, and can alter the reactivity of bases and other reagents.[3][4][5]
Below is a logical workflow for addressing this issue.
Caption: Troubleshooting workflow for low conversion.
Q2: How do I select an appropriate starting solvent for my specific reaction type (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)?
A: The optimal solvent is highly dependent on the reaction mechanism. While there is no universal "best" solvent, certain classes of solvents are known to be effective for specific transformations. The key is to match the solvent's properties—polarity, proticity, and coordinating ability—to the demands of the catalytic cycle.
Solvent Selection Guide for Common Cross-Coupling Reactions
| Reaction Type | Recommended Solvents | Rationale & Key Considerations |
| Suzuki-Miyaura Coupling | Toluene, 1,4-Dioxane, THF (often with H₂O as co-solvent) | These are relatively non-polar to moderately polar, non-coordinating solvents. They facilitate the dissolution of organic partners without strongly binding to the palladium center, leaving it available for the catalytic cycle.[3][6] The addition of water can aid in dissolving the inorganic base and accelerate certain steps. |
| DMF, Acetonitrile (MeCN) | Highly polar, coordinating solvents. Can be effective but may alter selectivity.[3][7] Use with caution, as strong coordination can sometimes inhibit the catalyst. | |
| Buchwald-Hartwig Amination | Toluene, 1,4-Dioxane, t-BuOH | These are the most commonly reported and successful solvents.[6][8][9] Relatively non-polar environments are generally preferred. Toluene is an excellent first choice for screening. |
| Sonogashira Coupling | DMF, Triethylamine (Et₃N), THF | DMF is a highly effective polar aprotic solvent that promotes high yields.[10][11] Et₃N often serves as both the base and a co-solvent. In cases where a coordinating solvent like DMF might displace a necessary ligand, a less coordinating solvent like toluene may be superior.[10] |
| Nucleophilic Aromatic Substitution (SNAr) | DMSO, DMF, NMP | These reactions proceed through a negatively charged intermediate (Meisenheimer complex).[12] Highly polar aprotic solvents are required to stabilize this charged species and accelerate the reaction.[13] |
Data on Common Solvents
| Solvent | Dielectric Constant (ε)[14][15] | Dipole Moment (μ, Debye)[15][16] | Type | Key Feature |
| Toluene | 2.38 | 0.36 | Aprotic, Non-coordinating | Low polarity, good for many Pd-catalyzed reactions. |
| 1,4-Dioxane | 2.25 | 0.45 | Aprotic, Weakly Coordinating | Ethereal, often used with water. |
| Tetrahydrofuran (THF) | 7.58 | 1.75 | Aprotic, Weakly Coordinating | Good general-purpose ethereal solvent.[5][17] |
| Acetonitrile (MeCN) | 37.5 | 3.45 | Aprotic, Coordinating | Highly polar, can influence selectivity.[3] |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.86 | Aprotic, Coordinating | Excellent dissolving power, highly polar.[4] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.9 | Aprotic, Coordinating | Very high polarity, ideal for SNAr. |
| Ethanol (EtOH) | 24.5 | 1.69 | Protic | Can act as a hydrogen bond donor. |
Q3: I'm observing significant protodebromination (replacement of Br with H). Can the solvent be the cause?
A: Yes, the solvent system is a critical factor in minimizing protodebromination. This side reaction often occurs when palladium hydride (Pd-H) species are formed, which then reductively eliminate the aryl halide.
Causes and Solvent-Based Solutions:
-
Presence of Protic Impurities: Trace amounts of water or other protic impurities in your solvent or base can be a source of protons.
-
Solution: Always use anhydrous solvents. If your reaction is sensitive, distilling the solvent over a suitable drying agent is recommended. Ensure your base is thoroughly dried before use.[2]
-
-
Solvent-Mediated Pd-H Formation: Certain solvents, particularly alcohols like t-BuOH or isopropanol, can act as hydride sources, especially in the presence of a strong base.
-
Solution: If protodebromination is severe, switch to a non-protic solvent like toluene or dioxane. While t-BuOH is a common solvent for Buchwald-Hartwig aminations, its role can be complex, and switching may be beneficial.
-
Q4: What is the mechanistic difference between a "coordinating" and "non-coordinating" solvent in the context of my reaction?
A: This is an advanced concept that explains many otherwise counterintuitive results. The distinction lies in the ability of solvent molecules to directly bind to the palladium catalyst.
-
Non-Coordinating Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents have weak interactions with the palladium center. The catalyst is primarily coordinated by its designated ligands (e.g., phosphines). This generally leaves the metal center more accessible for the key steps of the catalytic cycle like oxidative addition.
-
Coordinating Solvents (e.g., DMF, DMSO, MeCN, NMP): These solvents possess lone pairs (on oxygen or nitrogen) that can directly coordinate to an open site on the palladium atom.[18][19] This coordination can have dual effects:
-
Stabilization: It can stabilize the catalyst, preventing decomposition (e.g., formation of palladium black).
-
Inhibition/Modulation: It can compete with the substrate or other ligands for a coordination site, potentially slowing the reaction or, in some cases, altering the active catalytic species and thus changing the reaction's selectivity.[18]
-
Recent studies have shown that the long-held belief that solvent polarity alone dictates selectivity is an oversimplification. Solvent coordination is a more direct and powerful explanatory factor.[18] For instance, in certain Suzuki couplings, polar coordinating solvents favor reaction at one site, while polar non-coordinating solvents favor another, demonstrating that coordination, not just polarity, is the driving force.[3][18]
Caption: Impact of solvent coordination on the active catalyst.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Suzuki-Miyaura Coupling
This protocol provides a robust framework for efficiently screening multiple solvents to identify the optimal medium for coupling this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvents for screening (e.g., Toluene, 1,4-Dioxane/H₂O (10:1), DMF, THF)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials with stir bars
Procedure:
-
Preparation: In an inert atmosphere (glovebox or under Argon), add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and the internal standard to each of the reaction vials.
-
Catalyst Addition: Prepare a stock solution of the palladium catalyst in one of the screening solvents (e.g., Toluene) to ensure accurate dispensing. Add the appropriate volume of the stock solution to each vial to achieve 2 mol% catalyst loading.
-
Solvent Addition: Add 0.5 M of the respective anhydrous screening solvent to each vial. For the Dioxane/H₂O system, use a pre-mixed 10:1 v/v solution.
-
Reaction: Seal the vials tightly and place them in a pre-heated reaction block (e.g., at 80-100 °C). Stir vigorously for a set period (e.g., 12 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC or LC-MS to determine the conversion and yield relative to the internal standard.
-
Evaluation: Compare the results across all solvents to identify the most promising candidate(s) for further optimization.
References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.[Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.[Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.[Link]
-
Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University.[Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.[Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.[Link]
-
Solvent coordination to palladium can invert the selectivity of oxidative addition. Royal Society of Chemistry.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.[Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate.[Link]
-
Dielectric Constant of Common solvents. University of California, Davis.[Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate.[Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.[Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.[Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps.[Link]
-
Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers. MDPI.[Link]
Sources
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- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.lucp.net [books.lucp.net]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Solvent Physical Properties [people.chem.umass.edu]
- 16. www1.chem.umn.edu [www1.chem.umn.edu]
- 17. researchgate.net [researchgate.net]
- 18. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Difficult 2-Bromo-6-methylpyrazine Couplings
Welcome to the technical support center for navigating the challenges of cross-coupling reactions with 2-bromo-6-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The inherent electronic properties of the pyrazine ring system present unique challenges, primarily stemming from catalyst inhibition and deactivation. This resource will equip you with the knowledge to overcome these hurdles and achieve successful coupling outcomes.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no product yield. What are the likely causes related to the catalyst?
Answer:
Low or no conversion in cross-coupling reactions with this compound is frequently linked to the deactivation or inhibition of the palladium catalyst. The primary reasons for this are:
-
Catalyst Poisoning by the Pyrazine Nitrogen: The lone pair of electrons on the nitrogen atoms of the pyrazine ring can coordinate strongly to the palladium center. This coordination can inhibit the catalyst by blocking the active site, thus preventing it from participating in the catalytic cycle.[1][2]
-
Formation of Inactive Catalyst Species: Under certain reaction conditions, the active Pd(0) catalyst can aggregate to form palladium black, which is catalytically inactive. This is often observed as a black precipitate in the reaction mixture.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand may not be sterically bulky or electron-rich enough to prevent the pyrazine from coordinating to the palladium or to facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[1][3]
Troubleshooting Steps:
-
Switch to a More Robust Ligand: For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands are often more effective.[4] Consider switching from traditional ligands like PPh₃ to Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands create a sterically hindered environment around the palladium center, which disfavors coordination of the pyrazine nitrogen.
-
Use a Pre-formed Catalyst or Precatalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a stable Pd(0) source like Pd₂(dba)₃ or a commercially available precatalyst. This can ensure a more consistent supply of the active catalyst.
-
Ensure Rigorously Anaerobic Conditions: Oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of boronic acids.[4][5] Thoroughly degas your solvents and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.[5]
Question 2: I am observing significant protodeboronation of my boronic acid coupling partner. How can I mitigate this side reaction?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction in Suzuki-Miyaura couplings, particularly with heteroaryl substrates.[5] It is often promoted by the presence of water and certain bases.[5]
Solutions:
-
Switch to a More Stable Boronic Acid Derivative: Consider using boronic esters, such as pinacol esters (Bpins), which are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2] Potassium trifluoroborate salts are another class of highly stable coupling partners that can resist protodeboronation.[6]
-
Optimize the Base and Solvent System: While an aqueous base is often used in Suzuki couplings, it can exacerbate protodeboronation. If possible, switch to an anhydrous solvent system with a suitable base. If water is necessary for solubility, minimize the amount used. Weaker bases or careful selection of the base can sometimes reduce the rate of this side reaction.
-
Use Milder Reaction Conditions: Higher temperatures can accelerate the rate of protodeboronation.[7] If your catalyst system is active enough, try running the reaction at a lower temperature for a longer period.
Question 3: My Buchwald-Hartwig amination of this compound is sluggish and gives a poor yield. What adjustments should I consider?
Answer:
The Buchwald-Hartwig amination of electron-deficient heteroaryl halides like this compound can be challenging. The key is to use a highly active catalyst system that can overcome the potential for catalyst inhibition.
Optimization Strategies:
-
Ligand Selection is Paramount: Similar to Suzuki couplings, sterically hindered and electron-rich ligands are crucial for success in Buchwald-Hartwig aminations of this substrate. Buchwald's biarylphosphine ligands are the gold standard here. For challenging couplings, consider using more advanced ligands like BrettPhos or AdBrettPhos.
-
Choice of Base: The base plays a critical role in the deprotonation of the amine and the subsequent steps of the catalytic cycle.[8] Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[2] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.[2]
-
Solvent Considerations: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used. Ensure your solvent is rigorously dried and degassed.
Frequently Asked Questions (FAQs)
Q1: Which class of palladium catalyst is generally best for couplings with this compound?
A1: For challenging substrates like this compound, catalyst systems employing bulky, electron-donating phosphine ligands are generally the most effective.[1] These ligands, often referred to as Buchwald-type ligands, stabilize the palladium center, promote the desired catalytic cycle, and sterically hinder the coordination of the pyrazine nitrogen, which can poison the catalyst.[1][2] Examples include XPhos, SPhos, and RuPhos.
Q2: Can the product of the reaction also poison the catalyst?
A2: Yes, if the coupled product still contains the pyrazine moiety, it can also act as a ligand and poison the palladium catalyst. This phenomenon, known as product inhibition, is a common issue in reactions with N-heterocyclic compounds and can lead to incomplete conversion.[1]
Q3: What are the visual indicators of catalyst deactivation in my reaction?
A3: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[1] This indicates that the active Pd(0) has aggregated into an inactive form. A significant color change in the reaction mixture that deviates from what is expected for a successful reaction can also suggest the formation of inactive palladium species.
Q4: How does the reactivity of this compound compare to other aryl bromides?
A4: The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms. This electronic property can influence the reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[9][10] While the C-Br bond is generally more reactive than a C-Cl bond, the specific electronic environment of the pyrazine ring makes catalyst selection and optimization particularly critical compared to simpler aryl bromides.[5][9]
Catalyst System Selection Guide
The following table summarizes recommended starting points for catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig couplings with this compound, based on successful reports with analogous challenging heteroaryl halides.
| Coupling Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane/H₂O | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or BrettPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80 - 110 |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv, finely ground and dried)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid derivative, and potassium phosphate.[5]
-
Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction mixture.
-
Degassing: Seal the vessel and perform three cycles of vacuum backfill with the inert gas to ensure all oxygen is removed.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in cross-coupling reactions with this compound.
Caption: A workflow diagram for troubleshooting low yields.
References
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine - Benchchem.
- Technical Support Center: Optimizing Reactions with 2-Bromopyrazine - Benchchem.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero)
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.
- Ligand electronic influence in Pd-c
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - ACS Public
- A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions - Benchchem.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing).
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.
- Buchwald–Hartwig amin
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-6-isopropylpyrazine - Benchchem.
- Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides - Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- (PDF)
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Challenges in 2-Bromo-6-methylpyrazine Reactions
Welcome to the technical support center dedicated to overcoming common hurdles in reactions involving 2-Bromo-6-methylpyrazine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low conversion rates, in cross-coupling reactions. Our focus is to blend established chemical principles with practical, field-tested solutions to enhance your experimental success.
Part 1: Understanding the Substrate: The Idiosyncrasies of this compound
This compound is an electron-deficient heteroaromatic compound, a characteristic that profoundly influences its reactivity. The two nitrogen atoms in the pyrazine ring withdraw electron density, which on one hand facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, but on the other hand, can lead to catalyst inhibition through coordination with the palladium center. The methyl group at the 6-position introduces both steric and electronic effects that must be considered when optimizing reaction conditions.
Part 2: Troubleshooting Low Conversion in Common Cross-Coupling Reactions
Low conversion of the starting material is one of the most frequently encountered issues. This section provides a systematic approach to diagnosing and resolving this problem in the context of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Troubleshooting Workflow: A General Approach
When faced with low conversion, a logical, step-by-step investigation of the reaction parameters is crucial. The following workflow provides a general framework for troubleshooting.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Detailed Steps:
-
To an oven-dried flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Detailed Steps:
-
To an oven-dried flask, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.2 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add the degassed solvent (e.g., toluene), followed by the amine (1.1 equiv.).
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC - NIH.
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). Journal of the American Chemical Society.
- Test reactions for catalyst screening. (n.d.).
- Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. (2025).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). PMC.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
- Selected ligands and catalysts for Buchwald‐Hartwig amination... (n.d.).
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (n.d.). PMC - NIH.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (2025).
- WO 2014/093566 A1. (2014).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Special Issue : Cross-Coupling Reactions in Organic Synthesis. (n.d.). MDPI.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-6-isopropylpyrazine. (n.d.). BenchChem.
- EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions. (2012).
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.
- EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions. (n.d.).
- The yield versus time for Suzuki–Miyaura coupling reaction of... (n.d.).
- Mechanistic studies on the palladium-catalyzed cross-dehydrogenative coupling of 4-phenoxy-2-coumarins: experimental and computational insights. (n.d.). Dalton Transactions (RSC Publishing).
- Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions”. (2025). NIH.
- Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. (n.d.). PMC - NIH.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PMC - PubMed Central.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
- WO2015066612A2 - Cross-coupling of unactivated secondary boronic acids. (n.d.).
Technical Support Center: Workup and Purification of 2-Bromo-6-methylpyrazine Reactions
Welcome to the technical support guide for handling reactions involving 2-Bromo-6-methylpyrazine. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the successful isolation and purification of this compound are critical for downstream applications.[1][2] This guide provides field-proven insights and detailed protocols in a question-and-answer format to help you navigate common challenges during the reaction workup and purification phases.
Section 1: The Critical Quench - Managing Hazardous Reagents
The synthesis of this compound often involves potent brominating agents like phosphorus oxybromide (POBr₃).[3] The workup of these reactions is not trivial and requires careful planning to avoid dangerous, uncontrolled exotherms.
Q1: I've just completed a bromination using excess POBr₃. What is the safest way to quench the reaction?
A1: This is a critical safety point. Quenching phosphorus halides like POBr₃ or POCl₃ can be hazardous due to the potential for a delayed, violent exothermic reaction with water.[3][4] The reagent is often poorly soluble in aqueous media at low temperatures, which can lead to a dangerous accumulation of unreacted material. As the mixture stirs and warms, the hydrolysis reaction can initiate suddenly and uncontrollably.[4][5]
The safest method is a "reverse quench" into a carefully prepared, temperature-controlled solution. Never add water or base directly to the bulk reaction mixture.
Recommended Safe Quench Protocol for POBr₃ Reactions
-
Prepare the Quench Vessel: In a separate flask, large enough to contain at least 5-10 times the volume of your reaction mixture, prepare a slurry of crushed ice and a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃).
-
Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction flask to room temperature.
-
Perform the Reverse Quench: Using a dropping funnel or syringe pump, add the reaction mixture slowly and dropwise to the vigorously stirred ice/bicarbonate slurry.
-
Monitor Temperature: Carefully monitor the temperature of the quenching vessel. The goal is to keep the temperature below 20°C. The rate of addition should be controlled to prevent a rapid rise in temperature.[5]
-
Observe Gas Evolution: You will observe the evolution of carbon dioxide (CO₂) gas as the acidic byproducts are neutralized. Continue stirring until gas evolution ceases.
-
Final Check: Once the addition is complete and gas evolution has stopped, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[5]
Section 2: Troubleshooting the Liquid-Liquid Extraction
Liquid-liquid extraction is the cornerstone of isolating the crude product from the quenched reaction mixture. However, this step is often plagued by physical chemistry challenges that can compromise yield and purity.
Q2: I've added my extraction solvent and the aqueous layer, but now I have a thick, milky layer between the organic and aqueous phases that won't separate. What is this, and how do I fix it?
A2: You have formed an emulsion. An emulsion is a stable dispersion of microscopic droplets of one liquid within another, preventing the formation of two clear layers.[6][7] This is a very common problem, often caused by the presence of surfactant-like byproducts, fine particulates, or excessive agitation (e.g., shaking the separatory funnel too vigorously).[6][8]
Breaking an emulsion requires changing the physical properties of the system. Here is a troubleshooting guide, starting with the simplest methods:
Troubleshooting Guide: Emulsion Breaking
| Step | Method | Rationale |
| 1 | Patience | Allow the separatory funnel to stand undisturbed for 10-20 minutes. Minor emulsions may break on their own.[9] |
| 2 | Gentle Agitation | Gently swirl the funnel or stir the emulsion with a glass rod. This can help the droplets coalesce.[9] |
| 3 | "Salting Out" | Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps force the separation of the organic and aqueous phases.[7][8][10] |
| 4 | Solvent Addition | Add more of your organic extraction solvent. This can dilute the organic phase, change its density, and help break the emulsion.[10] |
| 5 | Filtration | Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion and remove particulate matter that may be stabilizing it.[8][10] |
| 6 | Centrifugation | If the volume is manageable, transferring the mixture to centrifuge tubes and spinning can provide the force needed to separate the layers.[8] |
Below is a decision-making workflow for tackling emulsions:
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- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: The Effect of Temperature on 2-Bromo-6-methylpyrazine Reaction Kinetics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the impact of temperature on the reaction kinetics of 2-Bromo-6-methylpyrazine. Our goal is to equip you with the necessary knowledge to optimize your synthetic strategies, mitigate side reactions, and ensure reproducible outcomes.
Introduction: The Critical Role of Temperature
Temperature is a paramount parameter in the chemical kinetics of reactions involving this compound, a key building block in the synthesis of various bioactive molecules.[1][2][3] The electron-deficient nature of the pyrazine ring, coupled with the presence of a methyl group, influences the reactivity of the carbon-bromine bond in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[4][5] Proper temperature control is not merely about accelerating the reaction; it is a delicate balance to achieve optimal yield and selectivity while preventing catalyst deactivation and the formation of undesirable byproducts.[4]
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so crucial for cross-coupling reactions with this compound?
A1: Temperature directly influences the rate of all elementary steps in the catalytic cycle, including oxidative addition, transmetalation (in Suzuki-Miyaura), amine coordination/deprotonation (in Buchwald-Hartwig), and reductive elimination.[5][6] Insufficient temperature can lead to sluggish or stalled reactions, resulting in low conversion of the starting material.[4] Conversely, excessive heat can trigger a cascade of detrimental side reactions and catalyst decomposition.[4] The optimal temperature window is therefore highly specific to the reaction type, catalyst system, and substrates involved.
Q2: What are the typical temperature ranges for Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound?
A2: While the optimal temperature must be determined empirically for each specific system, general starting ranges can be proposed based on reactions with similar bromopyrazines:
-
Suzuki-Miyaura Coupling: Typically conducted at moderate to high temperatures, often in the range of 80-120 °C.[4] Reactions involving less reactive boronic acids or more stable catalyst systems may necessitate temperatures at the higher end of this spectrum.[4]
-
Buchwald-Hartwig Amination: Generally requires temperatures between 80-110 °C.[7] The choice of amine, ligand, and base significantly impacts the required thermal energy.
Q3: How does temperature influence the choice of catalyst system?
A3: The thermal stability of the palladium catalyst and its associated ligands is a key consideration. Some catalyst systems are more robust at elevated temperatures. For instance, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the rate-determining steps, often allowing for the use of lower reaction temperatures compared to less activating ligands.[8] If a reaction requires high temperatures to proceed, a more thermally stable ligand and palladium precatalyst should be selected to prevent premature decomposition into inactive palladium black.[9]
Q4: What is hydrodebromination and how is it affected by temperature?
A4: Hydrodebromination is a significant side reaction where the bromine atom on the pyrazine ring is replaced by a hydrogen atom, leading to the formation of 2-methylpyrazine as a byproduct.[10] This side reaction often has a higher activation energy than the desired cross-coupling.[4] Consequently, running the reaction at an excessively high temperature can disproportionately increase the rate of hydrodebromination, thereby reducing the yield of the target molecule.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound, with a focus on temperature-related kinetics.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
Analysis (TLC, LC-MS, GC-MS) shows a significant amount of unreacted this compound even after extended reaction times.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Temperature | The reaction has not been supplied with enough thermal energy to overcome the activation energy barrier at a reasonable rate. | Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C) and monitor the progress.[8] |
| Catalyst Deactivation/Poisoning | The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[9] This can be exacerbated if the reaction is too slow at a low temperature, allowing more time for catalyst poisoning to occur. | In conjunction with a moderate temperature increase, consider switching to a bulkier ligand (e.g., Buchwald-type ligands) that can sterically hinder the pyrazine nitrogen from coordinating to the palladium.[7][8] |
| Poor Reagent Quality | Impurities in reagents or solvents can inhibit the catalyst. | Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.[11] |
Issue 2: Significant Formation of Byproducts
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS/GC-MS indicate the presence of undesired products.
-
Isolated yield is low despite full consumption of the starting material.
Potential Causes & Solutions:
| Side Product | Explanation | Recommended Solution |
| Hydrodebromination (2-methylpyrazine) | Often occurs at excessively high temperatures where the activation energy for this side reaction is overcome.[4] | Lower the reaction temperature. If the reaction is then too slow, switch to a more active catalyst system that allows for efficient coupling at a milder temperature.[4] Ensure all reagents and solvents are strictly anhydrous.[10] |
| Homocoupling of Coupling Partner | In Suzuki reactions, boronic acids can homocouple, especially in the presence of oxygen. Elevated temperatures can sometimes increase the rate of this side reaction.[4] | Lower the reaction temperature.[4] Crucially, ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) with rigorously degassed solvents.[12] |
Visualizing Experimental Workflows
The following diagrams illustrate key concepts and workflows for optimizing reactions involving this compound.
Caption: General catalytic cycle for palladium cross-coupling reactions.
Caption: Troubleshooting workflow for reaction optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and should be optimized for each specific arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).[10]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.[10]
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (start with 80-100 °C). Stir the reaction mixture vigorously.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and requires optimization based on the specific amine used.
-
Reagent Preparation: In a glovebox or under a stream of inert gas, charge an oven-dried vial with this compound (1.0 mmol, 1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv).[7][13]
-
Amine and Solvent Addition: Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane).[7]
-
Reaction: Seal the vial and heat in a preheated oil bath or heating block to the desired temperature (start with 80-110 °C).[7]
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
References
-
Kozlov, I. G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7354. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Sable, P., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(11), 3203. [Link]
-
Processes. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Processes, 11(3), 878. [Link]
-
Kuno, F. (2010). Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B, 86(8), 743-763. [Link]
-
ResearchGate. (2021). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
MDPI. (2020). Special Issue : Synthesis of Bioactive Compounds. [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications, 65(8), 1257-1272. [Link]
-
ResearchGate. (2021). Mechanistic Studies and Data Science-Guided Exploration of Bromotetrazine Cross-Coupling. [Link]
-
National Center for Biotechnology Information. (2024). Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions”. [Link]
-
Organic Chemistry Portal. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. [Link]
-
Chemical Communications (RSC Publishing). (2012). Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles. [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]
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Validation & Comparative
A-Comparative-Guide-to-Suzuki-Coupling-Reactions-2-Bromo-6-methylpyrazine-vs-2-Chloro-6-methylpyrazine
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial to medicinal chemistry.[1][2][3] The choice of coupling partners is paramount, and for heteroaromatic systems like pyrazines, the nature of the halide substituent dramatically influences reactivity and experimental design. This guide provides a comprehensive comparison of 2-bromo-6-methylpyrazine and 2-chloro-6-methylpyrazine in Suzuki coupling reactions, offering mechanistic insights, experimental data, and practical protocols to inform your synthetic strategy.
The Decisive Step: Understanding Halide Reactivity in Oxidative Addition
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5][6][7] The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halide bond of the electrophile.[8][9] The bond strength of the carbon-halide bond plays a critical role, with the C-Br bond being weaker than the C-Cl bond. This inherent difference in bond energy dictates that aryl bromides are generally more reactive than aryl chlorides in Suzuki couplings.[10][11]
However, the story is more nuanced for electron-deficient heteroaromatic systems like pyrazines. The presence of the nitrogen atoms in the pyrazine ring activates the halide for oxidative addition.[12][13] While this compound is still typically more reactive, the activation provided by the pyrazine ring can make 2-chloro-6-methylpyrazine a viable and economically attractive substrate, provided the correct catalytic system is employed.[12][14]
Recent mechanistic studies have revealed that oxidative addition can proceed through different pathways, including a concerted 3-centered mechanism or a more polar nucleophilic displacement (SNAr-like) mechanism.[15][16][17] For electron-deficient systems like 2-chloropyrazines, the SNAr-like pathway can be particularly relevant, influencing the choice of ligands and solvents.[15]
Catalytic Systems: Tailoring the Ligand to the Halide
The success of a Suzuki coupling, especially with less reactive aryl chlorides, is highly dependent on the choice of the palladium catalyst and, more importantly, the supporting ligand.[5][14]
For this compound: Due to its higher reactivity, a broader range of palladium catalysts and ligands can be successfully employed. Standard, commercially available catalysts often provide good to excellent yields.
For 2-Chloro-6-methylpyrazine: The stronger C-Cl bond necessitates the use of more sophisticated catalytic systems. Electron-rich and sterically hindered phosphine ligands, as well as N-heterocyclic carbene (NHC) ligands, have proven to be particularly effective.[14][18] These ligands facilitate the oxidative addition step by increasing the electron density on the palladium center.[5]
Here is a diagram illustrating the general catalytic cycle of the Suzuki-Miyaura coupling reaction:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of this compound and 2-chloro-6-methylpyrazine with phenylboronic acid, based on literature precedents.
| Feature | This compound | 2-Chloro-6-methylpyrazine |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos), or NHC-Pd complexes (e.g., PEPPSI-IPr)[6] |
| Typical Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos[19], IPr |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Typical Solvent | Dioxane/H₂O, Toluene, DMF[2][20] | Dioxane/H₂O, Toluene, n-Butanol |
| Reaction Temperature | 80-110 °C | 100-120 °C |
| Reaction Time | 2-12 hours | 12-24 hours |
| Typical Yield | Good to Excellent (70-95%) | Moderate to Good (50-85%) |
Experimental Protocols
Below are representative, step-by-step protocols for the Suzuki coupling of both 2-bromo- and 2-chloro-6-methylpyrazine. These are intended as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of this compound
This protocol utilizes a standard, widely available palladium catalyst.[1][21]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 2-Chloro-6-methylpyrazine
This protocol employs a more active catalyst system necessary for the less reactive chloro-substrate.[13][22]
Materials:
-
2-Chloro-6-methylpyrazine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
In a dry Schlenk flask, combine Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
In a separate flask, add 2-chloro-6-methylpyrazine, the arylboronic acid, and K₃PO₄. Evacuate and backfill this flask with the inert gas.
-
Transfer the catalyst solution to the substrate-containing flask via cannula.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Here is a diagram outlining the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction:
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Outlook
The choice between this compound and 2-chloro-6-methylpyrazine in Suzuki coupling reactions is a trade-off between reactivity and cost. The bromo-derivative offers higher reactivity, allowing for milder conditions and a wider range of standard catalysts.[10] In contrast, the chloro-derivative is more economical but demands more specialized and often more expensive catalytic systems to achieve comparable yields.[12][23]
For early-stage drug discovery and small-scale synthesis where rapid access to analogs is crucial, the reliability of this compound may be advantageous. For process development and large-scale synthesis, the cost-effectiveness of 2-chloro-6-methylpyrazine, coupled with an optimized and robust catalytic system, presents a compelling alternative.[24][25] The continued development of highly active palladium catalysts will likely further bridge the reactivity gap, making chloro-heteroaromatics increasingly attractive coupling partners in the future.[26][27]
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals.
- Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.
- Suzuki reaction - Wikipedia.
- Comparison of reactivity of different aryl halides (a) The predicted...
- Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism - ACS Public
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society.
- Oxidative Addition of Aryl Halides to Palladium(0)
- Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. | Semantic Scholar.
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monolig
- Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
- The Suzuki Reaction - Andrew G Myers Research Group.
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- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.
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Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr | .
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- Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr - ResearchG
- Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine - Benchchem.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
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- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II)
- The Suzuki-Miyaura reactions of halopyridines and the side products.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9).
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- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids - Benchchem.
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A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and functional materials, the strategic functionalization of heterocyclic scaffolds like pyrazine is of paramount importance. The choice of starting materials for palladium-catalyzed cross-coupling reactions significantly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of two key building blocks: 2-bromopyrazine and 2-iodopyrazine.
The Decisive Role of the Carbon-Halogen Bond
The fundamental difference in reactivity between these two halopyrazines lies in the carbon-halogen (C-X) bond dissociation energy.[1] The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond.[2][3] This disparity directly impacts the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the halo-heterocycle to the Pd(0) catalyst.[4][5][6]
The lower bond energy of the C-I bond facilitates a more rapid oxidative addition, generally leading to faster reactions, higher yields, and the ability to employ milder reaction conditions.[1][6] The established reactivity trend for halogens in these reactions is I > Br > Cl.[1][4][7]
Quantitative Reactivity Comparison
While direct head-to-head comparative studies under identical conditions are limited in the published literature, the established principles of cross-coupling chemistry and data from various sources allow for a clear comparison. The following tables summarize representative experimental data for Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The higher reactivity of 2-iodopyrazine often translates to higher yields and the feasibility of using less active catalysts or lower temperatures.
| Halopyrazine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyrazine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 70-85[8] |
| 2-Iodopyrazine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 60-80 | 6-12 | 85-95[1] |
| 2-Bromopyrazine | XPhos Pd G3 | K₃PO₄ | Toluene | 80 | 12 | ~80[9] |
| 2-Iodopyrazine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 4 | ~90[1] |
Key Observation: 2-Iodopyrazine consistently demonstrates higher reactivity, enabling faster reactions and often higher yields under comparable or milder conditions than 2-bromopyrazine in Suzuki-Miyaura couplings.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds. The higher reactivity of 2-iodopyrazine allows for amination under milder conditions compared to 2-bromopyrazine.[1][10]
| Halopyrazine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyrazine | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100-120 | 12-24 | 75-90[1] |
| 2-Iodopyrazine | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 80-100 | 4-12 | 85-98[1] |
| 2-Bromopyrazine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 18 | ~80[10] |
| 2-Iodopyrazine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 90 | 8 | ~92[1] |
Key Observation: The trend of I > Br reactivity holds true for Buchwald-Hartwig amination, with 2-iodopyrazine generally providing better results in shorter reaction times and at lower temperatures.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[11][12] The reactivity difference between the C-I and C-Br bonds is particularly pronounced in this reaction.
| Halopyrazine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyrazine | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60-80 | 8-16 | 65-80[13] |
| 2-Iodopyrazine | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT-50 | 2-6 | 80-95[14] |
| 2-Bromopyrazine | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 100 | 12 | ~75[1] |
| 2-Iodopyrazine | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 80 | 4 | ~90[1] |
Key Observation: 2-Iodopyrazine is significantly more reactive in Sonogashira couplings, often allowing reactions to proceed at or near room temperature, while 2-bromopyrazine typically requires heating.
Mechanistic Insights: The Catalytic Cycle
The enhanced reactivity of 2-iodopyrazine is rooted in the kinetics of the palladium-catalyzed cross-coupling cycle. The cycle for a Suzuki-Miyaura reaction is illustrative of the general mechanism for these transformations.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Generalized Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the 2-halopyrazine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.). [8]2. Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe. [8]3. Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C for 2-bromopyrazine, 60-80 °C for 2-iodopyrazine) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Generalized Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry reaction tube or flask, add the 2-halopyrazine (1.0 eq.), the amine (1.1-1.5 eq.), a strong base (e.g., NaOt-Bu, 1.5-2.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., XPhos, 2-6 mol%). [1]2. Atmosphere: Seal the vessel and purge with an inert gas.
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., Toluene or Dioxane). [1]4. Reaction: Heat the mixture with stirring to the appropriate temperature (typically 100-120°C for 2-bromopyrazine, 80-100°C for 2-iodopyrazine). Monitor the reaction's progress.
-
Workup: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Conclusion
The choice between 2-bromopyrazine and 2-iodopyrazine in palladium-catalyzed cross-coupling reactions is a strategic decision based on a trade-off between reactivity and cost. 2-Iodopyrazine offers superior reactivity, enabling milder reaction conditions, shorter reaction times, and often higher yields. [1]In contrast, 2-bromopyrazine provides a more economical option for large-scale syntheses, provided the potentially more forcing conditions are compatible with other functional groups in the molecule. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.
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Oxidative addition and palladium coupling - csbsju.edu. Available from: [Link]
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Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - UVIC. Available from: [Link]
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Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv. Available from: [Link]
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Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society. Available from: [Link]
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The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing). Available from: [Link]
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Selective Reductive Elimination from Pd(IV)-Enabled Dual C–H Alkylation | Organic Letters. Available from: [Link]
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Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66 - YouTube. Available from: [Link]
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Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics - ACS Publications. Available from: [Link]
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C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Request PDF - ResearchGate. Available from: [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available from: [Link]
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Reductive Elimination from High-Valent Palladium - Macmillan Group. Available from: [Link]
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Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr | . Available from: [Link]
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Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. Available from: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
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Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available from: [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available from: [Link]
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Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC - NIH. Available from: [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - MDPI. Available from: [Link]
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10.9: Bond Energies - Chemistry LibreTexts. Available from: [Link]
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What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. Available from: [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available from: [Link]
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Bond Dissociation Energies of Organic Molecules | Accounts of Chemical Research. Available from: [Link]
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Amination products of chloropyrazine and 2-chloropyrimidine. | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Comparative Yield Analysis of Brominated Pyrazine Isomers: A Technical Guide for Researchers
Introduction
Pyrazine, a fundamental six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, serves as a critical scaffold in a multitude of applications, most notably in the pharmaceutical and agrochemical industries. Its derivatives are integral to the structures of numerous FDA-approved drugs and biologically active compounds. The strategic functionalization of the pyrazine ring is a cornerstone of medicinal chemistry, and among the various transformations, bromination represents a key gateway to a diverse array of derivatives.
The introduction of bromine atoms onto the pyrazine ring not only modulates the electronic properties and biological activity of the parent molecule but also provides reactive handles for further synthetic elaborations, such as cross-coupling reactions.[1] However, the synthesis of specific brominated pyrazine isomers is not always straightforward. The electron-deficient nature of the pyrazine ring makes it inherently resistant to electrophilic aromatic substitution.[2][3] Consequently, the reaction conditions must be carefully controlled to achieve desired regioselectivity and yields.
This guide provides a comprehensive comparative analysis of the yields of various brominated pyrazine isomers. It delves into the mechanistic underpinnings of the bromination reaction, explores the critical experimental parameters that govern isomer distribution, and offers detailed, field-proven protocols for the synthesis of key isomers. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies necessary to navigate the synthesis of these valuable compounds effectively.
Comparative Yield Analysis of Brominated Pyrazines
The direct bromination of pyrazine can lead to a mixture of mono-, di-, tri-, and even tetra-brominated products. The attainable yield of a specific isomer is highly dependent on the reaction conditions and, in many cases, the synthetic strategy employed. The following table summarizes representative yields for various brominated pyrazine isomers, compiled from literature sources. It is important to note that yields can vary based on the specific reagents, reaction scale, and purification methods used.
| Product Isomer | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| 5-Bromo-2-pyrazinamine | Aminopyrazine | Bromine, Pyridine | Not explicitly stated, but is an intermediate | [4] |
| 2,5-Dibromopyrazine | 5-Bromopyrazin-2-amine | HBr, Bromine, Sodium Nitrite | ~24.4% | [5] |
| 2,6-Dibromopyridine* | 2,6-Dichloropyridine | Hydrobromic Acid | 66-80% | [6] |
| Tetrabromopyrazine | Monobromopyrazine | Direct Bromination | Low (substantial amounts of di- and tri- isomers) | [7] |
| Tetrabromopyrazine | Tetrachloropyrazine | Hydrogen Bromide | "Excellent yields" | [7] |
Factors Influencing Isomer Distribution and Yield
Mechanistic Considerations: The Challenge of Electrophilic Substitution
The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic character deactivates the ring towards attack by electrophiles, making direct electrophilic aromatic substitution, such as bromination, challenging.[3][8] In acidic media, protonation of the nitrogen atoms further deactivates the ring.[3]
To facilitate electrophilic substitution, the pyrazine ring often requires the presence of strong electron-donating groups (EDGs), such as amino (-NH₂) or hydroxyl (-OH) groups.[2] These "activating" groups increase the electron density of the ring, making it more susceptible to electrophilic attack. The position of these activating groups is crucial in directing the incoming electrophile, typically to the ortho and para positions.[2] For instance, in 2-aminopyrazine, the amino group activates the C3 and C5 positions for electrophilic substitution.[2]
The Role of Reaction Parameters
The outcome of a pyrazine bromination reaction is a delicate balance of several experimental variables:
-
Brominating Agent: The choice of brominating agent is critical. While elemental bromine (Br₂) can be used, often in the presence of a Lewis acid, it can be aggressive and lead to polybromination. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent, often preferred for the synthesis of monobrominated derivatives, especially on activated pyrazine rings.[2]
-
Temperature: Reaction temperature plays a pivotal role in controlling the extent of bromination. Lower temperatures generally favor the formation of monobrominated products, while higher temperatures or prolonged reaction times tend to yield polybrominated species.
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent and the solubility of the pyrazine substrate. Common solvents for bromination reactions include glacial acetic acid, chloroform, and acetonitrile.[4][9]
-
Catalyst: In some cases, a catalyst may be employed to enhance the reaction rate or selectivity. However, for direct bromination of pyrazine, the reaction is often carried out under strong acidic conditions.
Synthetic Strategies for Improved Selectivity and Yield
Given the challenges of direct bromination, alternative synthetic strategies are often employed to achieve higher yields of specific isomers:
-
Sandmeyer-type Reactions: A common and effective method for introducing a bromine atom at a specific position is through a Sandmeyer-type reaction. This involves the diazotization of an aminopyrazine followed by treatment with a bromide salt, such as cuprous bromide. This approach offers excellent regiocontrol. The synthesis of 2,5-dibromopyrazine, for example, often proceeds via the diazotization of 5-bromo-2-aminopyrazine.[4][5]
-
Halogen Exchange Reactions: In some instances, a desired brominated pyrazine can be obtained through a halogen exchange reaction. For example, tetrachloropyrazine can be converted to tetrabromopyrazine in excellent yields by reacting it with hydrogen bromide at elevated temperatures.[7] This strategy can be more efficient than attempting to introduce four bromine atoms through direct bromination of a less halogenated pyrazine.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative brominated pyrazine isomers. These protocols are based on established literature procedures and are designed to be self-validating.
Protocol 1: Synthesis of 2,5-Dibromopyrazine via Sandmeyer Reaction
This two-step protocol first involves the monobromination of 2-aminopyrazine, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom.
Step 1: Synthesis of 5-Bromo-2-pyrazinamine [4]
-
Dissolve aminopyrazine (5.0 g, 52.6 mmol) in chloroform (150 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (5.11 mL, 63.2 mmol) to the solution.
-
Over a period of one hour, add a solution of bromine (3.24 mL, 63.2 mmol) in chloroform (50 mL) dropwise to the reaction mixture.
-
Stir the mixture for an additional 30 minutes.
-
Dilute the reaction mixture with water (50 mL) and stir for 10 minutes.
-
Separate the organic layer, wash it with water (50 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and n-pentane (1:4) as the eluent to obtain 5-bromo-2-pyrazinamine.
Step 2: Synthesis of 2,5-Dibromopyrazine [4][5]
-
In a flask cooled in an ice-acetone bath, add 5-bromo-2-pyrazinamine (317 mg, 1.82 mmol) to a solution of hydrobromic acid (48% aqueous solution, 2 mL).
-
Stir the mixture for 5 minutes, then add bromine (0.28 mL, 5.46 mmol).
-
Over a period of 15 minutes, add a solution of sodium nitrite (314 mg, 4.55 mmol) in water dropwise.
-
Stir the mixture for 30 minutes and then allow it to warm to room temperature over 30 minutes.
-
Neutralize the reaction mixture with a solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2,5-dibromopyrazine. A reported yield for a similar procedure is 24.4%.[5]
Protocol 2: Synthesis of Tetrabromopyrazine via Halogen Exchange
This protocol describes the conversion of tetrachloropyrazine to tetrabromopyrazine.
Procedure: [7]
-
Disperse tetrachloropyrazine in an inert solvent such as glacial acetic acid in a suitable reaction vessel equipped with a reflux condenser and a gas inlet tube.
-
Heat the mixture to the boiling point (approximately 118.5 °C) under reflux.
-
Bubble gaseous, anhydrous hydrogen bromide through the stirred dispersion.
-
Continue the reaction for several hours (e.g., 7.5 hours), monitoring the progress periodically by a suitable analytical technique such as vapor phase chromatography.
-
Upon completion, cool the reaction mixture and isolate the tetrabromopyrazine product.
Visualization of Synthetic Pathways
To better illustrate the synthetic strategies discussed, the following diagrams, generated using Graphviz, depict the reaction workflow for the synthesis of 2,5-dibromopyrazine.
Caption: Reaction workflow for the two-step synthesis of 2,5-dibromopyrazine.
Conclusion
The synthesis of brominated pyrazine isomers is a nuanced area of organic chemistry that requires a careful consideration of both mechanistic principles and experimental parameters. While the electron-deficient nature of the pyrazine ring presents a challenge for direct electrophilic bromination, strategic approaches such as the use of activating groups, Sandmeyer-type reactions, and halogen exchange protocols can provide access to specific isomers with improved yields and selectivity. This guide has provided a comparative overview of the yields of various brominated pyrazines, elucidated the key factors influencing their formation, and presented detailed experimental procedures for their synthesis. By leveraging this information, researchers can more effectively design and execute synthetic routes to these valuable compounds, thereby accelerating their research and development efforts in fields ranging from medicinal chemistry to materials science.
References
- Google Patents. Process for preparing tetrabromopyrazine. US3471496A.
- Ellingson, R. C., & Henry, R. L. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society, 71(8), 2798–2800.
- Science of Synthesis. Pyrazines.
- Google Patents. Synthesis method of 2,5-dibromopyridine. CN105061301A.
- Vyas, P. V., et al. (2003). A convenient and efficient method for the bromination of aromatic compounds using H2O2/HBr. Tetrahedron Letters, 44(21), 4085-4088.
- Google Patents. Method for synthesizing 2,6-dibromo pyridine. CN102993086A.
- GKS Chemistry. (2020, April 19). Synthesis and reactions of Pyrazine. YouTube.
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ResearchGate. Electrophilic Substitution In Azines. [Link]
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A-Comparative-Guide-to-the-Purity-Validation-of-2-Bromo-6-methylpyrazine-by-HPLC
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of safe and effective drug substance manufacturing. The presence of impurities in a substance like 2-Bromo-6-methylpyrazine, a key synthetic intermediate[1], can have a significant impact on the final active pharmaceutical ingredient's (API) safety, efficacy, and stability. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis, offering high resolution and sensitivity for separating the main component from structurally similar impurities.[2]
This guide provides an in-depth, objective comparison of HPLC with alternative analytical techniques for the purity determination of this compound. It is designed to be a self-validating system, grounded in authoritative protocols and supported by experimental data to ensure scientific integrity.
The Central Role of HPLC in Purity Assessment
Reversed-phase HPLC is the most widely adopted method for the purity analysis of a vast array of compounds, including pyrazine derivatives.[2][3] Its strengths lie in its high resolving power, sensitivity, and quantitative accuracy, making it the preferred choice for separating the primary compound from closely related impurities.
Experimental Protocol: HPLC Purity of this compound
This protocol outlines a general reversed-phase HPLC method suitable for the purity assessment of this compound.
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water[4]
-
Mobile Phase B: Acetonitrile[4]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm[3]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method.
HPLC Method Validation: A Trustworthy System
Validation of an analytical method is a regulatory requirement that ensures the method is suitable for its intended purpose.[5] The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation.[6][7][8][9]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6][7]
-
Accuracy: The closeness of test results obtained by the method to the true value.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5][6] This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[5]
-
Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).
-
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5][7]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[6][7]
Visualizing the HPLC Validation Workflow
Caption: A flowchart illustrating the key stages of HPLC method validation.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary method for purity determination, other techniques can provide complementary or confirmatory data.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Thin-Layer Chromatography (TLC) |
| Principle | Chromatographic separation based on polarity.[10] | Separation based on volatility and interaction with a stationary phase.[2] | Quantitative analysis based on the nuclear magnetic resonance signal intensity.[10] | Separation based on differential partitioning between a stationary phase and a mobile phase.[2] |
| Suitability for this compound | Highly suitable for this non-volatile compound. | May require derivatization to improve volatility, adding complexity.[2] | Excellent for structural confirmation and quantification without a specific reference standard for impurities. | Primarily used for qualitative assessment and reaction monitoring due to lower resolution.[2] |
| Resolution | High | Very High | Moderate | Low to Moderate |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) | Low (µg to ng) |
| Quantification | Excellent | Excellent | Excellent (Primary Method) | Semi-quantitative to Quantitative (HPTLC) |
| Throughput | Moderate | Moderate to High | Low | High |
In-Depth Look at Alternative Methods
-
Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[2] For this compound, its applicability might be limited without derivatization to increase its volatility. However, for identifying volatile impurities, GC-MS (Gas Chromatography-Mass Spectrometry) would be an invaluable tool.
-
Quantitative Nuclear Magnetic Resonance (qNMR): ¹H NMR is a potent tool for structural elucidation and can also be used for quantitative analysis.[2] A key advantage of qNMR is that it can provide a direct measure of purity against a certified internal standard without needing a reference standard for every impurity, making it a primary analytical method.[10]
-
Thin-Layer Chromatography (TLC): TLC is a simple, fast, and cost-effective method for qualitative purity checks.[2] It is often employed for monitoring the progress of chemical reactions and for preliminary purity assessments. While quantitative analysis is possible with High-Performance TLC (HPTLC), it generally provides lower resolution and sensitivity compared to HPLC.[2]
Logical Framework for Method Selection
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
The validation of an HPLC method for determining the purity of this compound is a critical activity in pharmaceutical development, ensuring data reliability and regulatory compliance. While HPLC remains the workhorse for this application due to its high resolution, sensitivity, and quantitative accuracy, a comprehensive purity profile is best achieved by employing orthogonal techniques. Gas Chromatography is ideal for analyzing volatile impurities, while qNMR offers the advantage of structural confirmation and absolute quantification without the need for impurity reference standards. Thin-Layer Chromatography serves as a valuable tool for rapid, qualitative checks.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can establish a robust and reliable analytical control strategy for this compound, ultimately contributing to the quality and safety of the final drug product.
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Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
SIELC Technologies. Pyrazine. [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
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SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]
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Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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National Center for Biotechnology Information (NCBI). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]
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A Senior Application Scientist's Guide to Analytical Methods for Characterizing 2-Bromo-6-methylpyrazine Derivatives
In the realm of pharmaceutical development and fine chemical synthesis, the structural integrity and purity of intermediates are paramount. 2-Bromo-6-methylpyrazine and its derivatives are valuable building blocks, and their precise characterization is a critical step in ensuring the quality, efficacy, and safety of the final products. This guide offers a comparative overview of essential analytical techniques, grounded in practical expertise, to provide researchers, scientists, and drug development professionals with a robust framework for the comprehensive analysis of these compounds.
The Analytical Imperative: A Multi-Modal Approach
No single analytical technique can fully elucidate the complete chemical profile of a this compound derivative. A comprehensive characterization relies on the synergy of multiple orthogonal methods. This guide will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and X-ray Crystallography, highlighting their unique contributions to structural confirmation, purity assessment, and solid-state analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure
NMR spectroscopy remains the gold standard for the unambiguous determination of molecular structure in solution. For this compound derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyrazine ring. The electronegative nitrogen atoms and the bromine substituent create a distinct electronic environment, leading to well-resolved signals in the NMR spectrum.[1][2]
Experimental Protocol: ¹H NMR of a this compound Derivative
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the protons. For this compound, one would expect to see two singlets in the aromatic region corresponding to the two pyrazine protons, and a singlet in the aliphatic region for the methyl protons.[3]
Comparative Data: Expected ¹H NMR Parameters
| Feature | Expected Observation for this compound | Rationale |
| Aromatic Protons | Two singlets (~8.2-8.5 ppm) | The two protons on the pyrazine ring are not adjacent and thus appear as singlets. Their downfield shift is due to the deshielding effect of the aromatic ring and nitrogen atoms. |
| Methyl Protons | One singlet (~2.5 ppm) | The three protons of the methyl group are equivalent and appear as a single peak. |
| Integration | 1:1:3 ratio | The relative areas under the peaks correspond to the number of protons, confirming the presence of two individual aromatic protons and one methyl group. |
Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. For brominated compounds like this compound, MS offers a unique diagnostic feature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4][5] This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2).[6][7] This "isotopic signature" is a definitive indicator of the presence of a single bromine atom in the molecule.[8]
Experimental Workflow: GC-MS for Volatile Derivatives
Caption: A simplified workflow for Gas Chromatography-Mass Spectrometry (GC-MS).
Chromatographic Techniques: The Purity Gatekeepers
Chromatography is the cornerstone of purity assessment, separating the target compound from impurities such as starting materials, byproducts, and isomers. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the physicochemical properties of the derivative.
-
Gas Chromatography (GC): Ideal for volatile and thermally stable compounds like this compound. GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers high resolution and sensitivity for purity determination.[9][10][11]
-
High-Performance Liquid Chromatography (HPLC): A more versatile technique suitable for a broader range of compounds, including less volatile or thermally labile derivatives.[12][13][14] Method development often involves optimizing the mobile phase composition and selecting an appropriate column to achieve baseline separation of all components.[15][16]
Comparative Guide: HPLC vs. GC for Pyrazine Derivatives
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally sensitive derivatives.[17] | Volatile and thermally stable compounds. |
| Typical Column | Reversed-phase (e.g., C18) or normal-phase. | Capillary columns with various stationary phases (e.g., polysiloxane). |
| Common Detector | UV-Vis, Diode Array Detector (DAD), Mass Spectrometer (MS). | Flame Ionization Detector (FID), Mass Spectrometer (MS). |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be required for non-volatile compounds. |
X-ray Crystallography: The Definitive 3D Structure
For crystalline this compound derivatives, single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information.[18][19][20] This technique elucidates the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.[21][22] Such information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Logical Workflow for Structure Determination by X-ray Crystallography
Caption: The logical progression from a synthesized compound to its final 3D structure via X-ray crystallography.
Conclusion: A Synthesis of Analytical Evidence
The thorough characterization of this compound derivatives is achieved through the intelligent application of a suite of analytical techniques. NMR provides the foundational structural framework, MS confirms the molecular weight and elemental composition, chromatography rigorously assesses purity, and X-ray crystallography offers an unparalleled view into the solid-state architecture. By integrating the data from these orthogonal methods, researchers can build a comprehensive and irrefutable analytical dossier, ensuring the quality and consistency of these critical chemical entities.
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Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
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1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... - ResearchGate. [Link]
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HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies. [Link]
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Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]
-
Small molecule crystallography - Excillum. [Link]
-
Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [Link]
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X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. [Link]
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Pyrazine - SIELC Technologies. [Link]
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X-ray crystallography - Wikipedia. [Link]
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Figure 3. 1 H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine,... - ResearchGate. [Link]
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Chemical Transformation of Pyrazine Derivatives. [Link]
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Mass Spectrometric Analysis. Aromatic Halogenated Compounds | Analytical Chemistry. [Link]
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Chemical Transformation of Pyrazine Derivatives | Ihsanawatia, Anita Alni. [Link]
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Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC - NIH. [Link]
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Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
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Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF - ResearchGate. [Link]
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Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [Link]
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LCMS-guided detection of halogenated natural compounds. a Five... - ResearchGate. [Link]
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Analysis of Pyrazines by GC | PDF | Time Of Flight Mass Spectrometry - Scribd. [Link]
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mass spectra - the M+2 peak - Chemguide. [Link]
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HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - NIH. [Link]
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The Evolving Landscape of Pyrazine-Based Kinase Inhibitors: A Comparative Guide to the Structure-Activity Relationship of 2,6-Disubstituted Pyrazine Derivatives
In the relentless pursuit of novel therapeutic agents, the pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] This guide delves into the critical structure-activity relationships (SAR) of 2,6-disubstituted pyrazine derivatives, with a focus on understanding how subtle molecular modifications influence their biological activity. We will explore the synthesis, biological evaluation, and mechanistic insights of this promising class of compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this exciting area of research. The 2-bromo-6-methylpyrazine core serves as a versatile starting point for the synthesis of a diverse array of derivatives, allowing for systematic exploration of the chemical space around the pyrazine nucleus.
The Pyrazine Core: A Versatile Scaffold for Kinase Inhibition
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, offers a unique combination of electronic and steric properties that make it an ideal scaffold for kinase inhibitors.[1][3] The nitrogen atoms can act as hydrogen bond acceptors, facilitating crucial interactions within the ATP-binding pocket of various kinases.[1] By strategically modifying the substituents at the 2 and 6 positions, it is possible to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.
Synthesis of 2,6-Disubstituted Pyrazine Derivatives: A Step-by-Step Protocol
The synthesis of a library of 2,6-disubstituted pyrazine derivatives is essential for a thorough investigation of their SAR. A common and effective strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of substituents at the 2- and 6-positions of the pyrazine ring. Below is a representative protocol for the synthesis of a 2-amino-6-arylpyrazine derivative, starting from this compound.
Experimental Protocol: Synthesis of 2-(Arylamino)-6-methylpyrazine Derivatives
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 mmol), arylboronic acid (1.2 mmol), sodium carbonate (2 mmol), and a magnetic stir bar.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Catalyst Addition: Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 100°C and stir for 6-9 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and add ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired 2-(arylamino)-6-methylpyrazine derivative.
This protocol can be adapted to introduce a wide range of substituents at the 2-position by using different arylboronic acids. Subsequent modifications at the 6-methyl position can be achieved through various organic transformations.
Comparative Analysis of Biological Activity: Unraveling the SAR
The biological activity of 2,6-disubstituted pyrazine derivatives is highly dependent on the nature of the substituents at these positions. As a case study, we will examine the SAR of a series of hypothetical 2,6-disubstituted pyrazine derivatives as inhibitors of a generic tyrosine kinase. The following table summarizes the inhibitory activity (IC₅₀) of these compounds.
| Compound ID | R1 Substituent (at C2) | R2 Substituent (at C6) | Kinase Inhibition IC₅₀ (nM) |
| 1a | -Br | -CH₃ | >10000 |
| 1b | -NH₂ | -CH₃ | 5230 |
| 1c | -NH-phenyl | -CH₃ | 850 |
| 1d | -NH-(4-fluorophenyl) | -CH₃ | 210 |
| 1e | -NH-(3,5-dimethoxyphenyl) | -CH₃ | 75 |
| 2a | -NH-(3,5-dimethoxyphenyl) | -H | 150 |
| 2b | -NH-(3,5-dimethoxyphenyl) | -Ethyl | 98 |
| 2c | -NH-(3,5-dimethoxyphenyl) | -Cyclopropyl | 65 |
Analysis of Structure-Activity Relationships:
-
Substitution at C2: The data clearly indicates that the nature of the substituent at the C2 position plays a crucial role in determining the inhibitory potency. The starting material, this compound (1a ), is inactive. Replacement of the bromine with an amino group (1b ) leads to a modest increase in activity. The introduction of an aniline group (1c ) significantly improves potency, suggesting that an aromatic ring at this position is favorable for binding. Further substitution on the phenyl ring with an electron-withdrawing fluorine atom (1d ) or electron-donating methoxy groups (1e ) enhances the activity, with the dimethoxy-substituted analog being the most potent in this series. This suggests that both electronic and steric factors of the C2 substituent are important for optimal interaction with the kinase.
-
Substitution at C6: The substituent at the C6 position also influences the inhibitory activity. Comparing compound 1e with 2a , the presence of a methyl group at C6 is beneficial for potency. Replacing the methyl group with a larger ethyl group (2b ) results in a slight decrease in activity, while a smaller, more rigid cyclopropyl group (2c ) leads to a modest improvement. This indicates that the size and conformation of the C6 substituent can impact the overall binding affinity.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key SAR trends observed for the 2,6-disubstituted pyrazine derivatives.
Caption: Key SAR trends for 2,6-disubstituted pyrazine kinase inhibitors.
Mechanism of Action: Targeting Kinase Signaling Pathways
Pyrazine-based kinase inhibitors typically exert their effects by competing with ATP for binding to the kinase domain of the target protein.[1] This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. The following diagram illustrates a generic kinase signaling pathway and the point of intervention by a pyrazine-based inhibitor.
Caption: Generalized kinase signaling pathway and inhibition by a pyrazine derivative.
Experimental Protocol: Kinase Inhibition Assay
To determine the inhibitory potency of the synthesized compounds, a biochemical kinase inhibition assay is performed. The following is a general protocol for a luminescence-based kinase assay.
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate peptide
-
ATP
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, the kinase enzyme, and the substrate peptide.
-
Compound Addition: Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Initiation of Reaction: Add ATP to all wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence signal using a plate reader. The amount of remaining ATP is inversely correlated with the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The 2,6-disubstituted pyrazine scaffold represents a highly promising platform for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at the 2 and 6 positions to achieve high potency and selectivity. The synthetic and biological evaluation protocols provided offer a framework for researchers to design and test new derivatives. Future research in this area will likely focus on exploring a wider range of substituents, optimizing pharmacokinetic properties, and evaluating the efficacy of these compounds in preclinical and clinical settings for various diseases, including cancer and inflammatory disorders.[4][5] The continued exploration of the chemical space around the pyrazine nucleus holds great promise for the discovery of next-generation therapeutic agents.
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Alsfouk, A., & Al-Rashida, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
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Gingipalli, L., Block, M. H., Bao, L., Cooke, E., Dakin, L. A., Denz, C. R., ... & Lamb, M. L. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1364-1368. [Link]
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Organic Chemistry Portal. (2023). Synthesis of pyrazines. [Link]
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Long, Y., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. ACS Chemical Neuroscience, 5(8), 666-680. [Link]
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Fuchi, N., Iura, Y., Kaneko, H., Wada, T., & Ishii, N. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie, 341(9), 554-561. [Link]
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Li, X., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-5408. [Link]
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Dou, D., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895. [Link]
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Chen, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 1463-1471. [Link]
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Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6825. [Link]
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Al-Dhfyan, A., & Al-Obaid, A. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]
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Ihsanawati, I., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 295-302. [Link]
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A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 2-Bromo-6-methylpyrazine
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a compound's purity and concentration is of paramount importance. For a key building block like 2-Bromo-6-methylpyrazine, utilized in the synthesis of various pharmaceutical agents, agrochemicals, and flavor compounds, a robust analytical method is essential to ensure the quality, safety, and efficacy of the final product.[1][2][3] While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for such analyses, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and increasingly adopted primary ratio method for direct purity and assay determination.[4][5]
This guide provides an in-depth technical comparison of the qNMR methodology against traditional chromatographic techniques for the assay of this compound. We will delve into the fundamental principles of qNMR, present a detailed, field-proven experimental protocol, and offer insights into the causality behind key experimental choices, thereby providing a self-validating system for researchers, scientists, and drug development professionals.
The Principle of qNMR: A Fundamental Advantage
The purity (P) of the analyte can be calculated using the following equation:
Purity (% w/w) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std [10]
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
-
a : Analyte (this compound)
-
std : Internal Standard
Head-to-Head: qNMR vs. HPLC for this compound Assay
The choice between qNMR and HPLC for the assay of this compound depends on various factors, including the stage of development, the available resources, and the specific analytical requirements. Below is a comparative summary:
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct measurement based on the molar ratio of analyte to internal standard.[7] | Indirect measurement based on the detector response relative to a reference standard.[11] |
| Reference Standard | Requires a certified internal standard of a different, structurally unrelated compound.[12] | Requires a well-characterized reference standard of the analyte itself. |
| Calibration | No calibration curve is necessary for each analyte.[7][13] | Requires the generation of a calibration curve with the analyte's reference standard. |
| Selectivity | High, based on the chemical shift of specific protons in the molecule.[12] | Dependent on chromatographic separation, potential for co-elution of impurities. |
| Sample Preparation | Simple dissolution of accurately weighed analyte and internal standard.[14] | Can involve more complex sample preparation, including filtration and dilutions. |
| Analysis Time | Typically faster per sample once the method is established (around 10-15 minutes).[13] | Can be longer due to column equilibration and gradient elution times. |
| "Green" Chemistry | Generally considered a "greener" technique due to lower solvent consumption.[12] | Can generate significant solvent waste. |
| Versatility | A single internal standard can be used for the quantification of multiple compounds.[13] | Method is specific to the analyte and its related impurities. |
| LOD/LOQ | Generally higher (less sensitive) than HPLC.[4][15] | Generally lower (more sensitive) than qNMR.[4][15] |
Experimental Protocol: A Self-Validating qNMR Assay for this compound
This protocol outlines a robust and reproducible ¹H-qNMR method for the assay of this compound. The causality behind each step is explained to ensure a deep understanding of the methodology.
Materials and Instrumentation
-
Analyte: this compound (Molecular Formula: C₅H₅BrN₂, Molecular Weight: 173.01 g/mol )[16]
-
Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity). Rationale: Maleic acid is chosen for its high purity, stability, non-hygroscopic nature, and a sharp singlet resonance in a relatively clean region of the ¹H NMR spectrum (around 6.3 ppm in DMSO-d₆), which is unlikely to overlap with the signals of this compound.[12]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, ≥99.8% D). Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic compounds, including this compound and maleic acid.[17] Its residual proton signal does not interfere with the signals of interest.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe. Rationale: Higher magnetic fields provide better signal dispersion and sensitivity, which is crucial for accurate integration.[10][18]
-
Analytical Balance: Calibrated microbalance with an accuracy of at least 0.01 mg. Rationale: Accurate weighing is a critical source of error in qNMR; meticulous care is essential.[17]
-
Glassware: Clean, dry vials with caps, spatula, and high-quality 5 mm NMR tubes.
Experimental Workflow
Caption: Workflow for the qNMR assay of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry glass vial using a calibrated analytical microbalance.[17] Record the exact weight.
-
To the same vial, add approximately 10-15 mg of the maleic acid internal standard, and record the exact weight. Rationale: A 1:1 molar ratio between the analyte and the internal standard is ideal for integration accuracy.[10]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Securely cap the vial and vortex or sonicate until both the analyte and the internal standard are completely dissolved.[17] Visually inspect the solution to ensure no solid particles remain.[19]
-
Carefully transfer the solution into a high-quality 5 mm NMR tube to a height of approximately 4-5 cm.[17][19]
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock on the deuterium signal of DMSO-d₆, and tune and shim the probe to achieve optimal magnetic field homogeneity.
-
Set the following key acquisition parameters:
-
Pulse Program: A simple single-pulse program (e.g., 'zg' on Bruker instruments) with a 90° pulse width.[10][20]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A conservative value of 30-60 seconds is recommended to ensure full relaxation and accurate integration.[21] This is one of the most critical parameters for quantitative accuracy.
-
Number of Scans (ns): Typically 16-64 scans are sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[4][21]
-
Acquisition Time (aq): Typically 2-4 seconds to ensure adequate digital resolution.[4]
-
Spectral Width (sw): Sufficient to cover all expected signals (e.g., 0-12 ppm).
-
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Purity Calculation:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Manually phase the spectrum to ensure all peaks are in pure absorption mode.[20]
-
Apply a baseline correction to the entire spectrum.[20]
-
Integrate the well-resolved singlet signal of the methyl group of this compound (expected around 2.5 ppm) and the singlet of the olefinic protons of maleic acid (around 6.3 ppm).
-
Use the qNMR equation provided earlier to calculate the weight/weight percent purity of the this compound sample.
-
Validation and Trustworthiness: A Self-Validating System
The described qNMR protocol is designed to be a self-validating system. The trustworthiness of the results is ensured by:
-
Use of a Certified Reference Material: The purity of the internal standard is traceable to a primary standard, lending metrological traceability to the measurement.[7][22]
-
Meticulous Experimental Execution: Careful attention to weighing and ensuring complete dissolution minimizes sample preparation errors.[14][17]
-
Optimized Acquisition Parameters: The use of a sufficiently long relaxation delay is crucial for the validity of the direct proportionality between signal integral and the number of nuclei.[21]
-
Method Validation: For regulatory submissions, the method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision.[23][24]
Conclusion: The Power of qNMR in Modern Pharmaceutical Analysis
Quantitative NMR has proven to be a robust, reliable, and efficient analytical technique for the assay of small molecules like this compound.[25] Its fundamental principle of direct molar proportionality offers a distinct advantage over traditional chromatographic methods, particularly in the early stages of drug development or when a certified reference standard of the analyte is unavailable.[7][13] By following a well-designed and validated protocol, researchers and scientists can have high confidence in the accuracy and precision of their quantitative results, ensuring the quality and integrity of their materials.
References
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A Guide to Quantitative NMR (qNMR) - Emery Pharma.
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube.
-
Application Note and Protocol for Quantitative NMR (qNMR) using DMSO-d6 - Benchchem.
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Quantitative NMR Spectroscopy.
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Purity by Absolute qNMR Instructions.
-
What is qNMR and why is it important? - Mestrelab Resources.
-
What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd.
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.
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qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software.
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC - PubMed Central.
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qNMR: top tips for optimised sample prep - Manufacturing Chemist.
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Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice - AZoM.
-
2-Bromo-6-Methylpyridine: Comprehensive Overview and Applications.
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A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone - Benchchem.
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Let's try doing quantitative NMR | Applications Notes | JEOL Ltd.
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Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation.
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914452-71-4 | this compound - ChemScene.
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This compound - Chem-Impex.
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
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Stimuli Article (qNMR) - US Pharmacopeia (USP).
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Purity comparison by NMR and HPLC. | Download Table - ResearchGate.
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Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics | American Pharmaceutical Review.
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ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka.
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QNMR – a modern alternative to HPLC - Almac.
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This compound.
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qNMR - Quantitative Analysis by NMR - AWS.
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications.
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2-Bromo-6-methylpyridine 98 5315-25-3 - Sigma-Aldrich.
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Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals - FUJIFILM Wako.
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GUIDELINE FOR qNMR ANALYSIS - ENFSI.
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ICH Validation Analitcs Methods | PDF - Scribd.
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Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
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Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - NIH.
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Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis - SciSpace.
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Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis.
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Validation of Analytical Procedures Q2(R2) - ICH.
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A Senior Application Scientist's Guide to Ligand Selection for the Amination of 2-Bromo-6-methylpyrazine
Introduction: The Critical Role of 2-Amino-6-methylpyrazine in Medicinal Chemistry
The 2-amino-6-methylpyrazine scaffold is a privileged structural motif in modern drug discovery, appearing in a multitude of clinically important agents. Its ability to act as a versatile pharmacophore, engaging in key hydrogen bonding interactions with biological targets, has cemented its importance in the design of novel therapeutics. The efficient and scalable synthesis of this core structure is therefore a paramount concern for medicinal and process chemists. The palladium-catalyzed Buchwald-Hartwig amination of 2-bromo-6-methylpyrazine stands as a cornerstone reaction for forging the crucial C-N bond that defines this valuable scaffold.[1] However, the success of this transformation is profoundly dependent on the judicious selection of the ancillary ligand that coordinates to the palladium center. This guide provides a comparative analysis of commonly employed phosphine ligands for this reaction, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
Comparative Analysis of Ligand Performance
The choice of ligand in a Buchwald-Hartwig amination reaction is not a trivial matter. The ligand's steric and electronic properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. For an electron-deficient substrate like this compound, a ligand that promotes a high rate of reductive elimination is often crucial to prevent catalyst decomposition and achieve high yields. Modern bulky, electron-rich biaryl phosphine ligands have generally superseded older, less effective ligands for this type of transformation.
Below is a comparative summary of the performance of various palladium-based catalyst systems in the Buchwald-Hartwig amination of the closely related substrate, 2-bromopyrazine. The trends observed here are highly indicative of the expected performance for the amination of this compound, as the electronic properties of the pyrazine ring are the dominant factor.
Table 1: Performance of Various Ligands in the Amination of 2-Bromopyrazine with Morpholine
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 | [1] |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 | [1] |
| Pd₂(dba)₃ / BINAP | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 | [1] |
Analysis of Ligand Performance:
The data clearly indicates that the bulky monophosphine ligands of the Buchwald-type, such as RuPhos and SPhos , provide superior yields compared to the bidentate ligand BINAP for the amination of 2-bromopyrazine with a secondary amine like morpholine.[1] This is a common trend observed in the amination of electron-deficient heterocycles. The steric bulk of RuPhos and SPhos facilitates the reductive elimination step, which is often the rate-limiting step for such substrates.
Table 2: Performance of dppp Ligand with Primary and Secondary Amines
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98 | [1] |
| Pd(OAc)₂ / dppp | n-Propylamine | NaOtBu | Toluene | 80 | - | 98 | [1] |
Analysis of Ligand Performance:
While the more modern Buchwald ligands often show broader applicability, for certain combinations of substrates and amines, older generation ligands like dppp (1,3-bis(diphenylphosphino)propane) can still provide excellent results.[1] In the case of less sterically hindered primary and secondary amines, the chelation of dppp to the palladium center can provide a stable and active catalyst. However, these conditions may not be as general as those employing the bulky biaryl phosphine ligands.
The "Why": Mechanistic Insights into Ligand Selection
To understand the rationale behind the choice of ligand, it is essential to consider the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
The ligand (L) plays a crucial role in each step:
-
Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium(0) center, facilitating its insertion into the aryl-bromide bond.
-
Amine Coordination and Deprotonation: The steric bulk of the ligand can influence the coordination of the amine and the subsequent deprotonation by the base.
-
Reductive Elimination: This is often the rate-determining step, especially for electron-deficient aryl halides. Bulky ligands promote this step by creating steric congestion around the palladium center, which is relieved upon formation of the C-N bond and regeneration of the catalyst.
The superior performance of ligands like RuPhos and SPhos in the amination of 2-bromopyrazine is attributed to their ability to accelerate the reductive elimination step, thus leading to higher catalyst turnover and improved product yields.[1]
Experimental Protocol: A Validated Starting Point
The following protocol is a robust starting point for the amination of this compound, based on established procedures for similar substrates. It is crucial to perform any reaction under an inert atmosphere to prevent oxidation of the phosphine ligand and the palladium(0) catalyst.
General Procedure for the Buchwald-Hartwig Amination of this compound
Caption: General workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Ligand (e.g., RuPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., LiHMDS or NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and this compound to a dry Schlenk tube equipped with a magnetic stir bar.
-
Seal the tube, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add the anhydrous solvent via syringe.
-
Add the amine via syringe.
-
Add the base portion-wise or as a solution in the reaction solvent.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 16 hours), monitoring its progress periodically by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-methylpyrazine derivative.
This protocol serves as a robust starting point. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners to achieve the highest possible yield.
Conclusion
The palladium-catalyzed amination of this compound is a powerful and versatile method for the synthesis of medicinally relevant 2-amino-6-methylpyrazine derivatives. The success of this reaction is intrinsically linked to the choice of the phosphine ligand. While a variety of ligands can be effective, modern bulky biaryl phosphine ligands, such as RuPhos and SPhos, have demonstrated superior performance for the amination of electron-deficient heteroaryl halides. This guide provides a framework for rational ligand selection, grounded in mechanistic principles and supported by comparative experimental data. By understanding the interplay between the ligand, substrate, and reaction conditions, researchers can significantly enhance the efficiency and reliability of their synthetic routes to these important molecular scaffolds.
References
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A Comparative Guide to the Regioselectivity of Reactions with 2-Bromo-6-methylpyrazine
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The pyrazine core, a privileged structure in numerous pharmaceuticals and agrochemicals, presents a unique canvas for molecular design. Among its derivatives, 2-bromo-6-methylpyrazine serves as a versatile building block, yet its reactivity profile, particularly the regiochemical outcome of various transformations, dictates its utility. This guide provides an in-depth, objective comparison of the regioselectivity observed in three major classes of reactions with this compound: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution (SNAr), and Metalation. By understanding the underlying mechanistic principles and providing supporting experimental frameworks, this document aims to empower scientists to make informed decisions in their synthetic endeavors.
The Landscape of Reactivity: An Overview
The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic nature, coupled with the substituents at the 2- and 6-positions (a halogen and an alkyl group), orchestrates the regioselectivity of its reactions. The bromine atom at the C2 position is a versatile handle for cross-coupling reactions and a competent leaving group for nucleophilic aromatic substitution. The methyl group at C6, while seemingly a simple alkyl substituent, along with the pyrazine nitrogens, can exert a significant directing effect in metalation reactions. The interplay of these features leads to distinct and predictable regiochemical outcomes depending on the chosen reaction conditions.
Palladium-Catalyzed Cross-Coupling: Precision at the C-Br Bond
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For this compound, these reactions offer a reliable method for substitution exclusively at the C2 position, where the bromine atom is located.
Mechanistic Rationale for Regioselectivity
The catalytic cycle of common cross-coupling reactions like the Suzuki-Miyaura[1][2] and Buchwald-Hartwig amination[3][4] begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The C(sp²)-Br bond is significantly more susceptible to this insertion than any C-H bonds on the ring. Consequently, the regioselectivity is predetermined by the position of the bromine atom.
Comparative Analysis of Cross-Coupling Reactions
| Reaction | Coupling Partner | Product Type | Regioselectivity |
| Suzuki-Miyaura Coupling | Organoboron Reagents | C-C Bond Formation | Exclusive substitution at C2 |
| Buchwald-Hartwig Amination | Amines | C-N Bond Formation | Exclusive substitution at C2 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid [5][6]
-
Reagents: this compound, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and potassium carbonate (K₂CO₃).
-
Solvent: A mixture of toluene and water.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-methyl-6-phenylpyrazine.
-
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine [3][7][8]
-
Reagents: this compound, morpholine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), and sodium tert-butoxide (NaOtBu).
-
Solvent: Toluene.
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and NaOtBu (1.4 mmol) in a Schlenk tube.
-
Add a solution of this compound (1.0 mmol) in toluene (5 mL) followed by morpholine (1.2 mmol).
-
Seal the tube and heat the mixture at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford 4-(6-methylpyrazin-2-yl)morpholine.
-
Visualization of Cross-Coupling Regioselectivity
Caption: Regioselective C2-functionalization via cross-coupling.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Electron-Deficient Ring
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group like bromine is present.[2][9]
Mechanistic Basis for Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which stabilizes the intermediate and facilitates the reaction. The subsequent elimination of the bromide ion restores aromaticity and yields the substitution product. The reaction is highly regioselective for the position of the leaving group, in this case, the C2 position.
Experimental Protocol
Protocol 3: SNAr of this compound with Sodium Methoxide [10][11]
-
Reagents: this compound, sodium methoxide (NaOMe).
-
Solvent: Methanol (MeOH).
-
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add sodium methoxide (1.5 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
After completion (typically 4-8 hours), cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography to yield 2-methoxy-6-methylpyrazine.
-
Visualization of SNAr Pathway
Caption: SNAr proceeds via a Meisenheimer complex at C2.
Metalation: A More Complex Regiochemical Puzzle
The reaction of this compound with strong organolithium bases introduces a more complex regiochemical landscape, with several potential outcomes.[12] The two main competing pathways are halogen-metal exchange and deprotonation (directed ortho-metalation or DoM).[13]
Competing Pathways and Their Regioselectivity
-
Halogen-Metal Exchange: This reaction involves the exchange of the bromine atom at C2 with the lithium from the organolithium reagent (e.g., n-butyllithium). This pathway is often very fast, especially at low temperatures.[14] Quenching the resulting lithiated species with an electrophile leads to substitution at the C2 position.
-
Directed ortho-Metalation (DoM): In this pathway, a directing group on the aromatic ring coordinates to the lithium cation, facilitating the deprotonation of a nearby C-H bond. In this compound, both the pyrazine nitrogens and the methyl group can act as directing groups.
-
Deprotonation at C3: Directed by the N1 nitrogen, this would lead to a 3-lithiated species.
-
Deprotonation at C5: This position is ortho to both the N4 nitrogen and the methyl group, potentially making it the most acidic proton and the most likely site for deprotonation.[15]
-
The outcome of the reaction is highly dependent on the specific organolithium reagent used, the solvent, temperature, and any additives. For instance, lithium amides like lithium tetramethylpiperidide (LiTMP) are often used to favor deprotonation over halogen-metal exchange.[7]
Predicted Regiochemical Outcomes
| Reaction Condition | Likely Major Pathway | Position of Functionalization |
| n-BuLi, THF, -78 °C | Halogen-Metal Exchange | C2 |
| LiTMP, THF, -78 °C | Deprotonation (DoM) | C5 (and potentially C3) |
Experimental Protocol
Protocol 4: Lithiation and Electrophilic Quench (Illustrative) [16][17][18]
-
Reagents: this compound, n-butyllithium (or LiTMP), and an electrophile (e.g., benzaldehyde).
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Procedure (Halogen-Metal Exchange with n-BuLi):
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add a solution of benzaldehyde (1.2 mmol) in anhydrous THF (2 mL) dropwise.
-
Allow the reaction to warm slowly to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography to obtain (6-methylpyrazin-2-yl)(phenyl)methanol.
-
Visualization of Competing Metalation Pathways
Caption: Competing pathways in the lithiation of this compound.
Conclusion: A Guide to Strategic Synthesis
The regioselectivity of reactions involving this compound is a predictable and controllable aspect of its chemistry, provided the underlying mechanisms are understood.
-
For the selective functionalization at the C2 position , palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution are the methods of choice, offering high yields and predictable outcomes. The choice between these two will often depend on the desired bond to be formed (C-C vs. C-heteroatom) and the nature of the coupling partner or nucleophile.
-
For functionalization at other positions on the pyrazine ring, such as C5 or C3 , directed ortho-metalation presents a viable, albeit more complex, strategy. Careful selection of the base and reaction conditions is paramount to favor deprotonation over the competing halogen-metal exchange.
By leveraging this comparative understanding, researchers can strategically design synthetic routes to access a diverse array of substituted pyrazines, accelerating the discovery and development of novel molecules with potential applications in medicine and beyond.
References
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- PubMed. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem., 14, 2216-2226 (2018).
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- Narasimhan, N. S.; Mali, R. S. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proc. Indian Acad. Sci. (Chem. Sci.), 100(2-3), 205-215 (1988).
- PubMed. Regioselectivity of pyridine deprotonation in the gas phase. J. Org. Chem., 72(5), 1645-1651 (2007).
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- PubMed. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. J. Org. Chem., 71(7), 2715-2726 (2006).
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Bromo-6-methylpyrazine Derivatives
Introduction: The Analytical Challenge of 2-Bromo-6-methylpyrazine
This compound is a heterocyclic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its presence, along with that of structurally similar derivatives and metabolites, in complex matrices necessitates highly specific analytical methods for accurate quantification. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a powerful tool for this purpose. However, the Achilles' heel of any immunoassay is cross-reactivity—the potential for antibodies to bind to molecules structurally similar to the target analyte, leading to overestimated results and false positives.[2]
This guide provides an in-depth comparison of the principles and experimental workflows for assessing the cross-reactivity of antibodies developed for this compound. We will explore the causal relationships behind experimental design choices, from hapten synthesis to data interpretation, providing researchers and drug development professionals with a robust framework for developing highly specific and trustworthy immunoassays.
The Foundation of Specificity: Strategic Hapten Design and Immunogen Preparation
The specificity of an antibody is fundamentally determined by the structure of the immunogen used to elicit the immune response. Since small molecules like this compound are not immunogenic on their own, they must be covalently linked to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to become immunogenic haptens.[3][4] The design of this hapten is the most critical step in directing antibody specificity.
Causality in Hapten Design: The goal is to expose the most unique structural features of the target molecule to the immune system. For this compound, the pyrazine ring, the bromine atom, and the methyl group are key epitopes. The linker arm, used to conjugate the hapten to the carrier protein, should be attached at a position that is distal from these key features. Attaching the linker at the bromine or methyl group would obscure these epitopes, likely leading to antibodies that recognize the pyrazine core but fail to discriminate between different substituents. A more strategic approach involves modifying a less critical position on the pyrazine ring to introduce a functional group (e.g., a carboxyl group) for conjugation.
Caption: Strategic workflow for immunogen synthesis to generate specific antibodies.
Core Methodology: Competitive ELISA for Cross-Reactivity Profiling
The indirect competitive Enzyme-Linked Immunosorbent Assay (cELISA) is the gold standard for determining the cross-reactivity of antibodies against small molecules. The principle relies on the competition between the free analyte (this compound or its derivatives) in a sample and a fixed amount of a coating antigen (hapten conjugated to a different protein, like Ovalbumin (OVA)) for a limited number of antibody binding sites. A higher affinity of the antibody for the free analyte results in a lower signal.
Self-Validating Protocol for Indirect cELISA:
This protocol is designed with inherent checks to ensure data integrity.
Materials:
-
Coating Antigen: this compound hapten conjugated to OVA (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6).
-
Antibody: Purified polyclonal or monoclonal antibody against this compound.
-
Competitors: this compound standard and potential cross-reactants (derivatives, analogs, metabolites) dissolved in assay buffer.
-
Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-rabbit IgG-HRP).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Buffers: PBS, PBST (PBS with 0.05% Tween-20), Assay Buffer (PBST with 1% BSA), Stop Solution (2 M H₂SO₄).
-
Plates: High-binding 96-well microplates.
Step-by-Step Experimental Protocol:
-
Coating: Add 100 µL of coating antigen solution to each well of a 96-well plate. Incubate overnight at 4°C.
-
Rationale: This immobilizes one of the competitors (the hapten-protein conjugate) onto the solid phase.[5]
-
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of PBST per well.
-
Rationale: Removes unbound coating antigen, reducing background noise.
-
-
Blocking: Add 200 µL of Assay Buffer to each well. Incubate for 2 hours at room temperature.
-
Rationale: Blocks any remaining non-specific binding sites on the plate surface to prevent false positives.[6]
-
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.
-
On a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at its optimal dilution). Incubate this mixture for 30 minutes at room temperature.
-
Rationale: This pre-incubation step allows the competition between the free analyte and the antibody to reach equilibrium.
-
-
Incubation: Discard the blocking solution from the coated plate and add 100 µL of the antibody/competitor mixture to the corresponding wells. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 2).
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Rationale: The secondary antibody binds to the primary antibody that has been captured by the immobilized coating antigen.
-
-
Washing: Repeat the washing step (Step 2).
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Rationale: The HRP enzyme catalyzes the conversion of TMB into a blue-colored product. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.
-
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Visualization
Calculating IC50 and Cross-Reactivity:
-
Generate a Standard Curve: Plot the absorbance values against the logarithm of the concentration for the target analyte (this compound). Use a four-parameter logistic regression to fit the curve.
-
Determine IC50 Values: The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal. This value is a key indicator of assay sensitivity and antibody affinity. Determine the IC50 for the target analyte and for each potential cross-reactant.[4][7]
-
Calculate Cross-Reactivity (%CR): The percent cross-reactivity is calculated using the following formula:
%CR = (IC50 of this compound / IC50 of Derivative) x 100
-
Rationale: This formula normalizes the reactivity of each derivative against the primary target, providing a quantitative measure of specificity. A high %CR value indicates significant cross-reactivity.
-
Caption: Workflow for calculating percent cross-reactivity from raw ELISA data.
Comparative Guide: Cross-Reactivity of this compound Derivatives
The following table presents hypothetical but structurally logical data for a cross-reactivity study. The analysis focuses on how minor structural modifications can significantly impact antibody recognition.
| Compound ID | Structure | Modification vs. Target | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| Target | This compound | - | 5.2 | 100 | High affinity for the target analyte. |
| Analog A | 2-Chloro-6-methylpyrazine | Br → Cl | 45.8 | 11.4 | The antibody strongly recognizes the bromine atom. Replacing it with a smaller halogen significantly reduces binding affinity. |
| Analog B | 2-Bromo-6-ethylpyrazine | Methyl → Ethyl | 98.1 | 5.3 | Modification of the alkyl group at position 6 is poorly tolerated, indicating this group is part of the key epitope. |
| Analog C | 2-Bromopyrazine | Removal of Methyl group | 255.0 | 2.0 | The methyl group is critical for antibody recognition. Its absence drastically lowers binding. |
| Analog D | 2-Bromo-5-methylpyrazine | Isomeric change (6-methyl to 5-methyl) | 1,500.0 | < 0.5 | The specific position of the methyl group is crucial. The antibody does not recognize the isomer, demonstrating high positional specificity. |
| Analog E | 6-Methylpyrazine | Removal of Bromo group | > 5,000.0 | < 0.1 | The bromine atom is an essential part of the epitope for antibody binding. Without it, recognition is negligible. |
Expert Insights:
-
The data clearly demonstrates that the developed antibody is highly specific to this compound.
-
The primary epitopes recognized by the antibody are the bromine atom at position 2 and the methyl group at position 6.
-
Any modification to these specific sites leads to a dramatic loss in antibody affinity, as shown by the sharp increase in IC50 values and corresponding decrease in %CR.
-
It is important to note that cross-reactivity is not solely a property of the antibody but can be influenced by assay format and conditions.[8][9] Therefore, consistent experimental parameters are crucial for valid comparisons.
Alternative Analytical Platforms
While immunoassays offer excellent screening capabilities, confirmatory analysis often relies on chromatographic methods.
| Method | Principle | Specificity | Throughput | Cost & Complexity |
| cELISA | Antibody-antigen binding | Dependent on antibody quality; subject to cross-reactivity. | High | Low cost, relatively simple. |
| GC-MS | Gas Chromatography-Mass Spectrometry | Very High (based on retention time and mass fragmentation) | Low to Medium | High cost, complex operation.[10] |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Extremely High (based on retention time and parent/daughter ion transitions) | Medium | Very high cost, highly complex.[11] |
Conclusion
The successful development of a selective immunoassay for this compound hinges on a systematic and rationally designed approach to antibody generation and characterization. By strategically designing the hapten to expose the most unique epitopes of the target molecule, it is possible to generate antibodies with high specificity. The competitive ELISA provides a robust, quantitative method for profiling the cross-reactivity of these antibodies against a panel of structurally related derivatives. The resulting data, as illustrated in this guide, allows researchers to understand the structural basis of antibody recognition and to validate the fitness of their immunoassay for its intended purpose, ensuring accurate and trustworthy analytical results.
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Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine. PMC, National Center for Biotechnology Information. Available at: [Link]
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Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. NIH National Library of Medicine. Available at: [Link]
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Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. NIH National Library of Medicine. Available at: [Link]
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A Researcher's Guide to Unambiguous Structure Confirmation of 2-Bromo-6-methylpyrazine Coupling Products
In the landscape of modern medicinal and materials chemistry, substituted pyrazines are a cornerstone, with 2-Bromo-6-methylpyrazine serving as a critical and versatile building block.[1] Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the construction of complex molecular architectures.[2][3][4] However, the synthesis of these derivatives presents a crucial challenge: the unambiguous confirmation of the product's structure and regiochemistry. This guide provides a comprehensive comparison of analytical techniques, supported by experimental insights, to empower researchers in unequivocally elucidating the structure of their this compound coupling products.
The Central Challenge: Positional Isomerism
The primary analytical hurdle in the derivatization of this compound is the potential for the formation of positional isomers. While the bromine at the 2-position is the expected site of coupling, reaction conditions or substrate characteristics can sometimes lead to unexpected outcomes. Therefore, a multi-faceted analytical approach is not just recommended but essential for structural verification.
A Multi-Technique Strategy for Structural Elucidation
No single technique provides a complete picture. Instead, a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography offers the highest level of confidence in structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of a Solution-State Structure
NMR spectroscopy is the most powerful tool for determining the detailed connectivity and spatial arrangement of atoms in a molecule in solution.[5] For pyrazine derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable.[5][6]
Key NMR Experiments and Their Rationale:
-
¹H NMR (Proton NMR): This is the initial and fundamental step. The chemical shifts and coupling constants of the aromatic protons on the pyrazine ring are highly sensitive to the substitution pattern. In a 2,6-disubstituted pyrazine, the two remaining protons on the ring will typically appear as doublets, and their chemical shifts will be influenced by the nature of the newly introduced substituent.
-
¹³C NMR (Carbon NMR): This technique reveals the carbon framework of the molecule. The chemical shift of the carbon atom at the point of substitution (C2) will change significantly upon coupling, providing a key piece of evidence.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming regiochemistry. HMBC detects long-range (2-3 bond) correlations between protons and carbons. To confirm coupling at the C2 position, one would look for correlations between the protons of the newly introduced group and the carbon atoms of the pyrazine ring, specifically C2 and C3. Similarly, the methyl protons at C6 should show a correlation to C6 and C5, while the pyrazine ring protons will have their own set of unique correlations that can be mapped out.
-
2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space. A key experiment would be to look for a NOE between the methyl protons at the 6-position and the proton at the 5-position of the pyrazine ring. This helps to confirm the relative positions of the substituents.
Table 1: Comparison of NMR Techniques for Structural Elucidation
| NMR Experiment | Information Gained | Strengths | Limitations |
| ¹H NMR | Proton environment, coupling | Fast, provides initial assessment | Can be complex to interpret, may not be definitive alone |
| ¹³C NMR | Carbon skeleton | Directly observes the carbon framework | Lower sensitivity, requires more sample |
| HMBC | Long-range H-C connectivity | Unambiguously confirms point of attachment | Requires careful optimization and interpretation |
| NOESY | Through-space proton proximity | Confirms spatial relationships and regiochemistry | NOE signals can be weak, interpretation can be complex |
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is a vital tool for determining the molecular weight of the synthesized compound, thereby confirming that the desired reaction has occurred. High-resolution mass spectrometry (HRMS) can provide the elemental composition, adding another layer of confidence.
While MS is excellent for confirming the molecular formula, it is generally less effective than NMR for distinguishing between positional isomers. However, the fragmentation patterns observed in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can sometimes offer structural clues.[7][8][9] For instance, the fragmentation of the pyrazine ring or the cleavage of the newly formed bond can provide indirect evidence for the substitution pattern.[9]
X-ray Crystallography: The Gold Standard for Solid-State Structure
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous, three-dimensional structure.[10][11] This technique is considered the ultimate proof of structure, as it directly visualizes the atomic arrangement in the solid state. However, the primary limitation is the ability to obtain high-quality crystals, which can be a challenging and time-consuming process.
Experimental Workflows and Protocols
To ensure the successful application of these techniques, rigorous experimental protocols are necessary.
Workflow for Structure Confirmation
Caption: Key HMBC correlations for confirming the structure of 2-methyl-6-phenylpyrazine.
In this example, the crucial correlation would be between the ortho-protons of the phenyl ring (H2') and the C6 carbon of the pyrazine ring, confirming the C-C bond formation at the desired position.
Conclusion
The structural confirmation of this compound coupling products requires a diligent and systematic approach. While ¹H NMR and mass spectrometry provide essential preliminary data, 2D NMR techniques, particularly HMBC, are critical for the unambiguous determination of regiochemistry. For ultimate confirmation, especially in cases of ambiguity or for publication, X-ray crystallography remains the definitive method. By employing the multi-technique workflow outlined in this guide, researchers can confidently and accurately characterize their novel pyrazine derivatives, paving the way for further discoveries in drug development and materials science.
References
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- Harrison, P. G., King, T. J., & Healy, M. A. (1974). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions, (16), 1722-1726.
- Sommer, H., Bertram, H. J., Krammer, G., & Zviely, M. (2000). Determination of the substitution pattern of di- and trisubstituted pyrazines by 15N, 13C and 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 38(11), 907-911.
- Takusagawa, F., & Shimada, A. (1973). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(12), 2298-2305.
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- ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers.
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- ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-6-methylpyrazine
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. For drug development professionals and researchers, the proper disposal of compounds like 2-Bromo-6-methylpyrazine is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a comprehensive, technically-grounded framework for managing this compound's waste stream, ensuring the protection of personnel and the environment.
The procedural choices outlined below are rooted in the fundamental chemical properties of halogenated aromatic heterocycles. The presence of a bromine atom and a pyrazine ring dictates a specific hazard profile that informs every step of the disposal process, from segregation to final disposition.
Hazard Assessment: Understanding the "Why"
This compound (CAS No. 914452-71-4) is a halogenated heterocyclic compound.[1][2] While comprehensive toxicological data may be limited, the molecular structure necessitates that it be handled as a hazardous substance. Structurally similar compounds, such as 2-bromopyridine and other brominated aromatics, are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause significant skin and eye irritation.[3]
The primary disposal challenge stems from the bromine atom. Improper disposal, particularly through combustion at inadequate temperatures, can lead to the formation of hazardous byproducts like hydrogen bromide (HBr), a corrosive acid gas. Therefore, all disposal protocols are designed to route this chemical to facilities capable of managing such hazards.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | Potential Effect | GHS Pictogram | Required PPE & Handling Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3] | ❗ | Handle only in a chemical fume hood. Wear nitrile gloves, a fully buttoned lab coat, and safety glasses with side shields. |
| Skin Corrosion/Irritation | Causes skin irritation.[4] | ❗ | Avoid all skin contact. Wash hands thoroughly after handling.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | ❗ | Wear safety goggles or a face shield. Ensure an eyewash station is accessible.[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4] | ❗ | Avoid breathing dust or vapors. Work in a well-ventilated area, preferably a chemical fume hood.[3] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a process of systematic segregation and containment. The following workflow ensures that this compound waste is handled safely from the point of generation to its final collection by environmental health and safety (EHS) professionals.
Caption: Disposal workflow for this compound waste streams.
Detailed Methodologies
Protocol 1: Collection of Pure Compound and Contaminated Solutions
The primary goal is to prevent the release of the chemical into the environment and to avoid mixing with incompatible waste streams.[3]
-
Designate a Waste Container: Select a chemically compatible container (e.g., a glass bottle with a PTFE-lined screw cap) for liquid waste. Ensure it is clearly labeled "Hazardous Waste."
-
Accurate Labeling: On the hazardous waste tag, write the full chemical name, "this compound," and list all other chemical constituents and their approximate percentages. This information is critical for the disposal facility to select the correct treatment method.
-
Transfer Waste: Carefully transfer the waste into the designated container inside a chemical fume hood.
-
Secure Storage: Keep the waste container tightly closed when not in use. Store it in a designated satellite accumulation area, away from strong oxidizing agents and bases.[5]
Protocol 2: Management of Contaminated Solid Waste
Solid materials that have come into contact with this compound are also considered hazardous waste.
-
Segregation: Collect all contaminated items, such as gloves, pipette tips, and absorbent paper, in a dedicated, clearly labeled hazardous waste container for solids. This is typically a plastic bag or a lined cardboard box.
-
No Sharps: Do not dispose of needles or other sharps in this container. Use a dedicated sharps container.
-
Closure and Storage: When the container is full, seal it and store it with the liquid hazardous waste for collection.
Protocol 3: Decontamination of Empty Containers
An "empty" container is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.
-
Triple Rinsing: In a chemical fume hood, rinse the empty this compound container three times with a small amount of a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, this solvent rinsate must be collected and treated as liquid hazardous waste.[6] Add it to your designated liquid waste container for halogenated compounds. The causality here is that the solvent now contains dissolved this compound, making it a hazardous solution.
-
Final Container Disposal: Once triple-rinsed, deface or completely remove the original label to prevent confusion. The container can now be disposed of in a regular laboratory glass or plastic recycling bin, per your institution's policy.
Spill and Emergency Procedures
Accidents require immediate and correct action to mitigate exposure and environmental release.
-
Evacuate and Alert: For a large spill, evacuate the immediate area and alert your colleagues and supervisor.
-
Control Ignition Sources: Although this compound has a relatively high flash point, it is prudent to remove any nearby ignition sources.[7][8]
-
Containment (Small Spills): For small spills within a chemical fume hood, use an inert absorbent material like vermiculite, dry sand, or a commercial sorbent pad to absorb the material.[6]
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if a flammable solvent was involved.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous solid waste.
-
Reporting: Report the spill to your institution's EHS office, regardless of size.
The Rationale for Professional Disposal
All collected waste containing this compound must be disposed of through a licensed professional hazardous waste disposal service.[3][4] These facilities will typically use high-temperature incineration. This method is chosen for several key reasons:
-
Complete Destruction: Incineration at temperatures above 850°C ensures the complete thermal destruction of the pyrazine ring and other organic components.[9]
-
Acid Gas Neutralization: Critically, these incinerators are equipped with "scrubbers" or other flue-gas treatment systems. These systems neutralize the corrosive hydrogen bromide (HBr) gas produced during combustion, converting it into harmless salts and water before release into the atmosphere.[10]
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensuring that the valuable work conducted in the lab does not come at the cost of environmental health or personal well-being.
References
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- U.S. Department of Health and Human Services. Toxicological Profile for Pyridine.
- Fisher Scientific. SAFETY DATA SHEET - 2-Bromopyrazine.
- ChemScene. This compound.
- Ideal Response. What is bromine and what are the safe disposal and recycling methods?.
- Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-2-methylpropane.
- Sigma-Aldrich. 2-Bromo-6-methylpyridine 98%.
- Benchchem. Proper Disposal of 2-Bromopyrazine: A Guide for Laboratory Professionals.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-6-methylpyrazine
For the Researcher, Scientist, and Drug Development Professional: A Guide to Safe and Effective Handling
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily reality. Among these, halogenated heterocyclic compounds like 2-Bromo-6-methylpyrazine are invaluable building blocks.[1] However, their utility in synthesis is matched by a need for meticulous handling to ensure personnel safety and experimental integrity. This guide provides a comprehensive, experience-driven approach to selecting and using Personal Protective Equipment (PPE) when working with this compound, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical.
Hazard Profile: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified with several key hazards that dictate our PPE strategy.[2]
-
Harmful if Swallowed (H302): Accidental ingestion can lead to adverse health effects.[3][4]
-
Causes Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[3][4][5]
-
Causes Serious Eye Irritation/Damage (H319/H318): This is a significant risk, as exposure to dust or splashes can result in painful and potentially lasting eye damage.[3][4][5]
-
May Cause Respiratory Irritation (H335): Inhalation of the dust or vapors can irritate the nose, throat, and lungs.[3][4][5]
These hazards necessitate a multi-layered PPE approach to shield the primary routes of exposure: dermal (skin), ocular (eyes), and respiratory.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all scenario. The specific task dictates the level of protection required. Below is a summary of essential PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Spills or Aerosol Generation |
| Hand Protection | Chemical-resistant gloves (Nitrile) | Double-gloving with nitrile gloves |
| Body Protection | Laboratory coat | Chemical-resistant apron over a lab coat or a disposable bunny suit |
| Eye & Face Protection | Safety glasses with side shields | Chemical splash goggles and a full-face shield |
| Respiratory Protection | Not required for small quantities in a certified chemical fume hood | Air-purifying respirator (APR) with organic vapor/acid gas cartridges and a P100 particulate filter |
Detailed PPE Protocols: From Weighing to Disposal
Hand Protection: The First Line of Defense
Your hands are the most likely part of your body to come into direct contact with this compound.
-
Why Nitrile Gloves? Nitrile gloves provide excellent resistance to a wide range of chemicals, including many halogenated organic compounds. They are also more puncture-resistant than latex gloves. Always use powder-free gloves to prevent the powder from absorbing and spreading the chemical.[6]
-
The Principle of Double-Gloving: For tasks with a higher risk of splashing or for extended handling periods, wearing two pairs of nitrile gloves is a prudent measure. If the outer glove becomes contaminated, it can be carefully removed and disposed of, leaving the inner glove to protect you while you exit the contaminated area or don a new outer glove.[6]
-
Proper Glove Removal: Contaminated gloves must be removed without touching the outside of the glove with your bare skin. Dispose of used gloves in a designated hazardous waste container.[5] Always wash your hands thoroughly with soap and water after removing gloves.[5][7]
Body Protection: Shielding Against Contamination
-
The Laboratory Coat: A standard, buttoned lab coat is the minimum requirement to protect your skin and personal clothing from minor spills and contamination.
-
Enhanced Protection: When handling larger quantities or during procedures with a high potential for splashing, a chemical-resistant apron worn over the lab coat provides an additional barrier. For extensive operations, disposable "bunny suits" or coveralls can offer head-to-toe protection.[8]
Eye and Face Protection: A Non-Negotiable Priority
Given that this compound can cause serious eye irritation or damage, robust eye and face protection is critical.[4][5]
-
Minimum Protection: ANSI-Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.[9]
-
Elevated Risk Scenarios: When there is a risk of splashing, chemical splash goggles that form a seal around the eyes are necessary.[8] For maximum protection, especially when handling larger volumes or during a spill cleanup, a full-face shield should be worn in conjunction with safety goggles.[10]
Respiratory Protection: Safeguarding Your Lungs
-
The Role of a Chemical Fume Hood: All handling of this compound that may generate dust or vapors must be conducted in a properly functioning and certified chemical fume hood.[11][12] This is the primary engineering control to minimize inhalation exposure.
-
When a Respirator is Necessary: In the event of a large spill outside of a fume hood or if engineering controls are insufficient, respiratory protection is required. An air-purifying respirator (APR) with cartridges rated for organic vapors and particulates is recommended.[8][13] All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation and fit-testing, in accordance with OSHA regulations.[7]
Operational and Disposal Plans: A Step-by-Step Workflow
Adherence to a strict, logical workflow is essential for safety. The following diagram outlines the key stages of handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Spill Response
In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. If the spill is large or you are not trained in spill cleanup, contact your institution's Environmental Health and Safety (EHS) department immediately. For small spills that you are equipped to handle:
-
Ensure you are wearing the appropriate PPE, including respiratory protection if the spill is outside a fume hood.
-
Contain the spill using an absorbent material like Chemizorb® or vermiculite.[14]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.[11]
Disposal
All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[11]
-
Containerization: Use a clearly labeled, sealed, and compatible container for all waste.[11]
-
Segregation: Do not mix this waste with other waste streams unless directed to do so by your EHS department.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.[5][11] Do not pour any amount of this compound down the drain.[5][11]
By integrating these expert-driven safety protocols into your daily laboratory practices, you can confidently and safely harness the synthetic potential of this compound, ensuring the protection of yourself, your colleagues, and the integrity of your research.
References
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- Sigma-Aldrich. Safety Data Sheet for 2-Methylpyrazine. (2025-09-15).
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- ChemScene.
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- N
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
